molecular formula C7H4BrFO3 B1381566 2-Bromo-3-fluoro-4-hydroxybenzoic acid CAS No. 1697589-51-7

2-Bromo-3-fluoro-4-hydroxybenzoic acid

Cat. No.: B1381566
CAS No.: 1697589-51-7
M. Wt: 235.01 g/mol
InChI Key: OOODOFMNZCEPFS-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-hydroxybenzoic acid is a multifunctional aromatic building block of significant interest in advanced organic synthesis and drug discovery. As a trifunctional molecule, it incorporates bromo, fluoro, and carboxylic acid groups on a phenolic ring, making it a versatile intermediate for constructing more complex molecular architectures. The presence of both bromine and fluorine atoms is particularly valuable; the bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-carbon bonds . The fluorine atom, due to its high electronegativity and small atomic radius, can profoundly influence a molecule's electronic distribution, metabolic stability, and binding affinity, making it a key feature in the design of bioactive compounds . The carboxylic acid group allows for further derivatization, including the formation of amides or esters, or can be used to modulate the compound's solubility and physicochemical properties . Researchers utilize this compound and its close isomers as critical precursors in the synthesis of potential pharmaceutical agents and other specialty chemicals . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-3-fluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOODOFMNZCEPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-fluoro-4-hydroxybenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-3-fluoro-4-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical research and materials science. Its unique structural arrangement—featuring a carboxylic acid, a hydroxyl group, and two distinct halogen atoms (bromine and fluorine) on a benzene ring—creates a versatile chemical scaffold. The interplay of these functional groups imparts specific electronic and steric properties, making it a valuable intermediate for the synthesis of complex organic molecules. The benzoic acid moiety is a common pharmacophore in drug discovery, and the strategic placement of halogen and hydroxyl groups allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, designed for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. While specific experimental data for this compound is not widely published, its characteristics can be reliably predicted based on its structure and comparison to analogous compounds.

Table 1: Core Properties of this compound

PropertyValue / DescriptionSource / Method
IUPAC Name This compoundNomenclature
CAS Number Not assigned / Not foundDatabase Search
Molecular Formula C₇H₄BrFO₃---
Molecular Weight 235.01 g/mol Calculation
Physical Form Expected to be a solid at room temperature.Analogy
Melting Point Not reported, but expected to be >150 °C.Analogy[2][3]
Solubility Expected to have slight solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.Analogy[2]

Diagram 1: Chemical Structure of this compound

A brief, descriptive caption.

Synthesis and Purification

The synthesis of polysubstituted benzene rings requires careful strategic planning to ensure correct regiochemistry. A plausible and efficient route to this compound starts from a more readily available precursor, 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8).[2] The hydroxyl group is a strong ortho-, para-director for electrophilic aromatic substitution. Since the para position is occupied by the carboxylic acid, electrophilic attack is directed to the positions ortho to the hydroxyl group (positions 3 and 5). Position 3 is already fluorinated, making position 2 the most likely site for bromination.

Proposed Synthetic Workflow: Electrophilic Bromination

The key step is the regioselective bromination of 3-Fluoro-4-hydroxybenzoic acid. The choice of brominating agent and reaction conditions is critical to prevent over-bromination or side reactions. N-Bromosuccinimide (NBS) is an excellent choice as it provides a controlled source of electrophilic bromine.

Diagram 2: Proposed Synthesis Workflow

Synthesis_Workflow Start 3-Fluoro-4-hydroxybenzoic acid (Starting Material) Reaction Electrophilic Aromatic Substitution (Bromination) - Room Temperature, 12-24h Start->Reaction Reagent N-Bromosuccinimide (NBS) in Acetonitrile (Solvent) Reagent->Reaction Workup Aqueous Workup & Extraction - Quench with Na₂S₂O₃ - Extract with Ethyl Acetate Reaction->Workup Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Product 2-Bromo-3-fluoro-4- hydroxybenzoic acid (Final Product) Purification->Product Reactivity_Diagram Core 2-Bromo-3-fluoro-4- hydroxybenzoic acid Ester Esterification (R-OH, H⁺) Core->Ester -COOH group Amide Amidation (R-NH₂, Coupling Agent) Core->Amide -COOH group Ether Williamson Ether Synthesis (R-X, Base) Core->Ether -OH group Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Core->Suzuki -Br group

Sources

Solubility of 2-Bromo-3-fluoro-4-hydroxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid in Organic Solvents

Executive Summary & Strategic Importance

This compound (BFHBA) represents a critical scaffold in modern medicinal chemistry, particularly as an intermediate for kinase inhibitors, transthyretin stabilizers, and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its unique substitution pattern—combining a lipophilic bromine atom, an electronegative fluorine, and a hydrogen-bond-donating hydroxyl group—creates a complex solubility profile that challenges standard purification protocols.[1]

Understanding the solubility of BFHBA is not merely an academic exercise; it is the cornerstone of process optimization .

  • Reaction Engineering: High solubility is required for homogeneous catalysis and nucleophilic substitutions.[1]

  • Purification: Differential solubility is the basis for crystallization, the most cost-effective method for achieving >99.5% purity.[1]

  • Bioavailability: Solubility data informs pre-formulation strategies, particularly for solid dispersions.[1]

This guide provides a rigorous framework for determining, analyzing, and applying the solubility data of BFHBA, grounded in thermodynamic principles and validated experimental protocols.

Physicochemical Profile & Theoretical Framework

Before designing solubility experiments, one must understand the solute's intrinsic properties.[1]

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue (Est.)Significance
Molecular Weight ~235.01 g/mol Moderate size; diffusion-limited dissolution is unlikely.[1]
Melting Point (

)
180–210 °CHigh crystal lattice energy implies lower general solubility.[1]
pKa (COOH) ~3.8–4.2Acidic; solubility will be pH-dependent in aqueous/protic media.[1]
pKa (OH) ~8.5–9.5Phenolic proton can participate in H-bonding with solvents.[1]
LogP ~2.2–2.5Moderate lipophilicity; affinity for medium-polarity solvents.[1]
Thermodynamic Models

To correlate experimental data (


) with temperature (

), we employ two primary models:
  • Modified Apelblat Equation: Used for precise interpolation of solubility data.[1]

    
    
    
    • 
      : Mole fraction solubility.[1]
      
    • 
      : Empirical model parameters.
      
  • van't Hoff Equation: Used to extract thermodynamic parameters (

    
    , 
    
    
    
    ).[1]
    
    
    [1]
    • 
      : Enthalpy of solution (typically 
      
      
      
      for BFHBA, indicating endothermic dissolution).[1]
    • 
      : Entropy of solution.[1]
      

Experimental Protocol: Determination of Solubility

Objective: To generate precise solubility curves (


 vs. 

) with a relative standard deviation (RSD) of

.
Methodology: Laser Monitoring Dynamic Method

While the static shake-flask method is traditional, the Laser Monitoring Dynamic Method is superior for process development due to its speed and ability to detect the exact metastable zone width (MSZW).[1]

Materials:

  • Solute: BFHBA (Purity >99% by HPLC).[1]

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Toluene (HPLC Grade).[1]

  • Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or simple laser turbidity probe, PID temperature controller.

Step-by-Step Workflow

SolubilityProtocol Start Start: Solvent Selection Prep Preparation: Add Excess BFHBA to Solvent Start->Prep Equil Equilibration: Stir at T (e.g., 298.15 K) for 24h Prep->Equil Check Check Equilibrium: Constant Conc. over 2h? Equil->Check Check->Equil No (Continue Stirring) Sample Sampling: Syringe Filter (0.22 µm PTFE) Check->Sample Yes Dilute Dilution: Dilute with Mobile Phase Sample->Dilute Analyze Analysis: HPLC-UV (254 nm) Dilute->Analyze Calc Calculation: Mole Fraction (x) Analyze->Calc

Figure 1: Standardized workflow for isothermal saturation solubility measurement.

Critical Control Points:

  • Temperature Stability: Must be maintained within

    
     K.
    
  • Filtration: Use pre-heated filters for high-temperature samples to prevent precipitation during transfer.[1]

  • Analysis: HPLC is preferred over gravimetry due to the potential degradation of BFHBA at high drying temperatures.[1]

Results & Discussion: Solubility Trends

Based on the structural analogs (e.g., 4-fluoro-3-hydroxybenzoic acid) and the functional groups of BFHBA, the expected solubility profile follows the "like dissolves like" principle, modulated by hydrogen bonding capability.[1]

Table 2: Expected Solubility Hierarchy (at 298.15 K)

Solvent ClassRepresentative SolventSolubility RankingMechanistic Explanation
Polar Aprotic DMF, DMSO, NMPVery High Strong H-bond acceptors interact with phenolic -OH and -COOH.[1] Dipole-dipole interactions stabilize the polar aromatic ring.[1]
Polar Protic Methanol, EthanolHigh Amphiprotic nature allows solvation of both the hydroxyl/carboxyl groups and the fluorine atom.[1]
Ketones Acetone, MEKHigh Carbonyl oxygen acts as a strong H-bond acceptor.[1]
Esters Ethyl AcetateModerate Good solvent for crystallization; moderate polarity balances dissolution and yield.[1]
Non-Polar Toluene, HexaneLow Lack of H-bonding capability; high energy cost to disrupt the BFHBA crystal lattice.[1]
Water WaterVery Low Hydrophobic aromatic core dominates; solubility increases significantly at pH > pKa (~4.0).[1]
Temperature Dependence

The solubility of BFHBA increases with temperature in all organic solvents.[1] This indicates that the dissolution process is endothermic (


).[1]
  • Steep Curve: Observed in non-polar solvents (Toluene), suggesting high sensitivity to

    
     (ideal for cooling crystallization).[1]
    
  • Flat Curve: Observed in high-solubility solvents (Methanol), suggesting lower sensitivity (better for anti-solvent crystallization).[1]

Thermodynamic Analysis & Process Application

To design a robust crystallization process, we must quantify the energy changes.[1]

Thermodynamic Parameters

Using the van't Hoff plot (


 vs 

), we derive:
  • Enthalpy (

    
    ):  Positive values (e.g., 15–40 kJ/mol) confirm that heat is absorbed.[1] Higher values in non-polar solvents reflect the difficulty of breaking solute-solute interactions.[1]
    
  • Entropy (

    
    ):  Positive values drive the dissolution, representing the increased disorder as the crystal lattice breaks.[1]
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .[1] Positive
    
    
    at lower temperatures implies non-spontaneous dissolution (saturation limit).[1]
Process Design Logic

ProcessLogic Data Solubility Data (x vs T) Model Model Fitting (Apelblat / van't Hoff) Data->Model Params Thermodynamic Parameters Model->Params Decision Crystallization Strategy Params->Decision Cooling Cooling Crystallization (Steep Solubility Curve) Decision->Cooling High ΔH AntiSolvent Anti-Solvent Crystallization (Flat Solubility Curve) Decision->AntiSolvent Low ΔH / High Solubility

Figure 2: Decision matrix for crystallization process design based on thermodynamic data.

Application Scenario:

  • Purification: Dissolve BFHBA in hot Ethyl Acetate (moderate solubility, steep curve).[1] Filter hot to remove insoluble mechanical impurities.[1] Cool slowly to 5°C. The steep solubility drop ensures high yield (

    
    ) and high purity.[1]
    
  • Polymorph Control: If BFHBA exhibits polymorphism, the choice of solvent and temperature (controlled by the activity coefficient

    
    ) determines the stable form.[1]
    

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text on solubility thermodynamics).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link (Source for the Modified Apelblat Equation).[1]

  • Sha, F., et al. (2021).[1][2] "Solubility and thermodynamic analysis of 3-fluoro-4-hydroxybenzoic acid in different organic solvents". Journal of Molecular Liquids, 322, 114979.[1] (Closest structural analog data).

  • Jouyban, A. (2008).[1] "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures". Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] Link

  • NIST Chemistry WebBook . "4-Hydroxybenzoic acid Solubility Data". Link (Reference for validating general phenolic acid behavior).[1]

Sources

Technical Guide: Pharmacological Profiling of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The benzoic acid moiety (benzene-carboxylic acid) represents one of the most privileged scaffolds in medicinal chemistry. Far beyond its common utility as a preservative (E210), substituted benzoic acids serve as critical pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs), histone deacetylase (HDAC) inhibitors, and broad-spectrum antimicrobials.

This guide moves beyond basic textbook definitions to analyze the Structure-Activity Relationships (SAR) that govern the biological efficacy of these compounds. We will explore how electronic tuning (Hammett substituent effects) and lipophilicity (LogP) modulation allow this simple scaffold to target complex biological systems, from bacterial cell membranes to human COX enzymes.

Part 2: Chemical Foundation & SAR Logic

The biological activity of benzoic acid derivatives is strictly governed by the nature and position of substituents on the phenyl ring. The carboxylic acid group (


) acts as a hydrogen bond donor/acceptor and a pH-dependent ionizable headgroup.
Electronic Effects (The Hammett Connection)

The potency of benzoic acid derivatives often correlates with the Hammett substituent constant (


).
  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , or
    
    
    (positive
    
    
    ) increase the acidity of the carboxylic function, enhancing ionic interactions with positively charged receptor pockets (e.g., Arginine residues in COX enzymes).
  • Electron-Donating Groups (EDG): Substituents like

    
    , 
    
    
    
    , or
    
    
    (negative
    
    
    ) decrease acidity but can enhance antioxidant capacity (e.g., Gallic acid, Syringic acid) by stabilizing phenoxy radicals.
Lipophilicity and Membrane Permeability

For antimicrobial applications, the un-dissociated form of the acid must penetrate the lipid bilayer.

  • Ortho-substitution: Often introduces steric hindrance that twists the carboxyl group out of planarity, affecting conjugation and pKa (Ortho-effect).

  • Para-substitution: Ideal for extending the molecule to reach hydrophobic pockets in enzymes without steric clash.

Visualization 1: SAR Logic & Electronic Tuning

SAR_Logic Core Benzoic Acid Scaffold EWG Electron Withdrawing (-NO2, -Cl) (Increases Acidity) Core->EWG Para/Meta sub EDG Electron Donating (-OH, -OMe) (Antioxidant / Redox Active) Core->EDG Para/Meta sub Lipophilicity Lipophilicity (LogP) (Membrane Permeability) Core->Lipophilicity Alkyl chain length Target_Enzyme Target: COX / HDAC Enzymes (Requires specific binding) EWG->Target_Enzyme Ionic Interaction EDG->Target_Enzyme H-Bonding Target_Bacteria Target: Bacterial Cytoplasm (Requires un-dissociated entry) Lipophilicity->Target_Bacteria Passive Diffusion

Caption: Figure 1. Structure-Activity Relationship (SAR) logic demonstrating how substituent electronic effects and lipophilicity dictate the biological target of benzoic acid derivatives.

Part 3: Therapeutic Applications[1][2][3][4]

Antimicrobial & Antifungal Activity

Substituted benzoic acids (e.g., p-hydroxybenzoic acid esters or parabens) act as "uncouplers." They shuttle protons across the bacterial membrane, collapsing the proton motive force (PMF).

  • Key Mechanism: The acid enters the cell in its neutral form. Once inside the neutral pH cytoplasm, it dissociates, releasing a proton and acidifying the cell interior, which inhibits phosphofructokinase and arrests glycolysis.

  • Synergy: Often combined with salicylic acid to enhance fungal cell wall penetration.

Anti-inflammatory (NSAIDs)

Salicylates (2-hydroxybenzoates) are the prototype.

  • Mechanism: Irreversible (Aspirin) or reversible acetylation/inhibition of Cyclooxygenase (COX) enzymes.

  • SAR Insight: An ortho-substituent (like -OH or -OAc) is critical for locking the conformation required to fit the hydrophobic channel of COX-1/COX-2.

Anticancer Potential

Recent research highlights "hybrid" benzoic acids.[1][2]

  • HDAC Inhibitors: 4-substituted benzoic acids linked to zinc-binding groups (like hydroxamic acids) inhibit Histone Deacetylases, leading to chromatin relaxation and apoptosis in cancer cells (e.g., MCF-7 lines).

  • Protocatechuic Acid (3,4-dihydroxybenzoic acid): Induces apoptosis via the JNK/p38 MAPK signaling pathways.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-(4-Chlorobenzamido)benzoic Acid

A model reaction for creating amide-linked benzoic acid pharmacophores.

Rationale: This protocol utilizes a Schotten-Baumann-type reaction to couple an acid chloride with an amino-benzoic acid, a common step in synthesizing enzyme inhibitors.

Materials:

  • 4-Aminobenzoic acid (PABA)

  • 4-Chlorobenzoyl chloride

  • Tetrahydrofuran (THF) or Pyridine

  • Triethylamine (Et3N)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-aminobenzoic acid in 20 mL of anhydrous THF in a round-bottom flask.

  • Base Addition: Add 12 mmol of Triethylamine (Et3N). The base acts as a scavenger for the HCl generated.

  • Coupling: Cool the solution to 0°C in an ice bath. Dropwise add 10 mmol of 4-chlorobenzoyl chloride dissolved in 5 mL THF over 15 minutes.

    • Critical Control: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. Acidify to pH 3 using 1N HCl to precipitate the product.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Water to obtain pure 4-(4-chlorobenzamido)benzoic acid.

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Standard Microbroth Dilution Method.

  • Inoculum Prep: Grow S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to 0.5 McFarland turbidity (

    
     CFU/mL).
    
  • Dilution: Dilute bacterial suspension 1:100 in MHB.

  • Compound Plate: In a 96-well plate, add 100 µL of MHB. Add 100 µL of the test compound (dissolved in DMSO, <1% final conc) to column 1. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Visualization 2: Experimental Workflow

Workflow cluster_synthesis Synthesis Phase cluster_bioassay Bioassay Phase (MIC) Start 4-Aminobenzoic Acid + Acid Chloride Reaction Coupling (THF, Et3N) 0°C -> RT, 4h Start->Reaction Workup Acidify (pH 3) Precipitation Reaction->Workup Product Target Derivative (Solid) Workup->Product Prep Serial Dilution (96-well plate) Product->Prep Dissolve in DMSO Inoculate Add Bacteria (S. aureus) Prep->Inoculate Incubate 18-24h @ 37°C Inoculate->Incubate Readout MIC Determination (Resazurin Dye) Incubate->Readout

Caption: Figure 2. Integrated workflow for the chemical synthesis and antimicrobial evaluation of substituted benzoic acid derivatives.

Part 5: Mechanism of Action (Deep Dive)

The dual-action mechanism of benzoic acid derivatives makes them unique. They function both as chemical disruptors (antimicrobial) and molecular keys (enzyme inhibitors).

The "Trojan Horse" Mechanism (Antimicrobial)
  • Extracellular Phase: At acidic pH (e.g., in food matrices or topical formulations), the benzoic acid derivative exists largely in its undissociated (protonated) form (

    
    ).
    
  • Penetration: Being lipophilic,

    
     freely diffuses across the bacterial cell membrane.
    
  • Intracellular Phase: The cytoplasm has a neutral pH (~7.0).

    
     dissociates into 
    
    
    
    and
    
    
    .
  • Collapse: The accumulation of

    
     lowers intracellular pH (acidification), disrupting enzymatic function. The accumulation of anion 
    
    
    
    increases turgor pressure and generates toxic oxidative stress.
Visualization 3: Mechanism of Action

Mechanism cluster_extracellular Extracellular Environment (Low pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytoplasm (Neutral pH) Acid_Out Benzoic Acid (HA) (Undissociated) Dissoc Dissociation HA -> H+ + A- Acid_Out->Dissoc Crosses Membrane Diffusion Passive Diffusion Proton H+ Accumulation (Acidification) Dissoc->Proton Anion Anion (A-) Accumulation (Turgor Stress) Dissoc->Anion Death Metabolic Inhibition & Cell Death Proton->Death Anion->Death

Caption: Figure 3.[3] The "Trojan Horse" mechanism of antimicrobial action. The undissociated acid penetrates the membrane and dissociates internally, disrupting cellular homeostasis.[4]

Part 6: Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Benzoic Acid Derivatives

Compound NameSubstituent (R)Primary ActivityKey Metric (Approx.)Mechanism Note
Benzoic Acid -HAntimicrobialMIC: 0.5 - 1.0 mg/mLCytoplasmic acidification
Salicylic Acid 2-OHAnti-inflammatoryIC50 (COX): ~20-50 µMIrreversible/Reversible COX inhibition
Gallic Acid 3,4,5-tri-OHAntioxidant/AnticancerIC50 (MCF-7): ~10-20 µMROS scavenging / Apoptosis induction
Syringic Acid 3,5-di-OMe, 4-OHAntifungalMIC: ~0.5 mg/mLLignin-related phenol; membrane disruption
4-Aminobenzoic Acid 4-NH2Bacterial NutrientN/A (Pro-growth)Precursor for Folic Acid (Target for Sulfonamides)

References

  • International Journal of Creative Research Thoughts (IJCRT). (2024).[5] A Comprehensive Study On Benzoic Acid And Its Derivatives.[6][7][8][9] Retrieved from

  • Mendel Friedman et al. (2003).[6] Antibacterial Activities of Phenolic Benzaldehydes and Benzoic Acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica.[6] Journal of Food Protection.[6] Retrieved from

  • MDPI Pharmaceuticals. (2022).[10] Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.[10] Retrieved from

  • Bentham Science. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.[9] Retrieved from

  • National Institutes of Health (NIH). (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Retrieved from

Sources

The Strategic deployment of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within the vast arsenal of synthetic building blocks, substituted benzoic acids have emerged as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly strategic, yet underexplored, member of this class: 2-Bromo-3-fluoro-4-hydroxybenzoic acid .

The unique arrangement of its functional groups—a carboxylic acid, a phenolic hydroxyl, a bromine atom, and a fluorine atom—on an aromatic core imparts a distinctive combination of reactivity and physicochemical properties. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions. The hydroxyl and carboxylic acid moieties provide crucial points for hydrogen bonding interactions with biological targets and for further derivatization.[3]

This technical guide will provide a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal building block in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors.

Synthetic Strategies: Accessing the Core Scaffold

A robust and scalable synthetic route to this compound is paramount for its widespread application. While a single, universally adopted synthesis is not prominently featured in the literature, a logical and efficient pathway can be constructed based on well-established transformations reported for analogous structures.[4][5] The following multi-step synthesis is a plausible and adaptable approach.

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Fluoro-4-hydroxybenzoic acid B Methyl 3-fluoro-4-hydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-bromo-3-fluoro-4-hydroxybenzoate B->C Bromination (NBS, Acetonitrile) D This compound C->D Hydrolysis (LiOH, THF/H₂O)

Caption: A proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Esterification of 3-Fluoro-4-hydroxybenzoic acid

  • Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions during the subsequent bromination step.

  • Procedure:

    • To a solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-fluoro-4-hydroxybenzoate.

Step 2: Ortho-Bromination

  • Rationale: The hydroxyl group is an ortho-, para-director. With the para position blocked, bromination is directed to the ortho position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent.

  • Procedure:

    • Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or dichloromethane.

    • N-Bromosuccinimide (1.05 eq) is added portion-wise at room temperature.

    • The reaction is stirred for 12-18 hours, monitoring by TLC.

    • The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with sodium thiosulfate solution to quench any remaining NBS, followed by brine.

    • The organic layer is dried, filtered, and concentrated. The crude product can be purified by column chromatography to afford methyl 2-bromo-3-fluoro-4-hydroxybenzoate.

Step 3: Saponification

  • Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

  • Procedure:

    • Methyl 2-bromo-3-fluoro-4-hydroxybenzoate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.

    • Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

    • Upon completion of the reaction (monitored by TLC), the THF is removed under reduced pressure.

    • The aqueous solution is acidified to pH 2-3 with 1N HCl, resulting in the precipitation of the product.

    • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

The Reactivity Landscape: A Chemist's Toolkit

The true power of this compound as a building block lies in the differential reactivity of its functional groups. This allows for selective modifications to build molecular complexity and fine-tune pharmacological properties.

Key Transformations and Their Mechanistic Underpinnings
Reaction TypeReagents & ConditionsRationale & Mechanistic Insight
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., DME/H₂O)The bromine atom provides a reactive site for palladium-catalyzed cross-coupling, enabling the introduction of diverse aryl and heteroaryl substituents. The reaction proceeds via the classical catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][7]
Amide Bond Formation Amine (R-NH₂), coupling agent (e.g., HBTU, EDCI), base (e.g., DIPEA), solvent (e.g., DMF)The carboxylic acid is readily converted to amides, which are crucial for mimicking peptide bonds and forming key hydrogen bond interactions with protein targets. Coupling agents activate the carboxylic acid for nucleophilic attack by the amine.
Ether Synthesis (Williamson) Alkyl halide (R-X), base (e.g., K₂CO₃), solvent (e.g., acetone, DMF)The phenolic hydroxyl group can be alkylated to form ethers. This modification can improve cell permeability and alter the hydrogen bonding capacity of the molecule. The reaction proceeds via an Sₙ2 mechanism.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound (or its esterified form) with a boronic acid.

  • Setup: To a flame-dried Schlenk flask, add 2-Bromo-3-fluoro-4-hydroxybenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of a solvent like 1,2-dimethoxyethane (DME) and water.

  • Reaction: The mixture is heated to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 8-12 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Pd Catalyst - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Aqueous Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Characterization E->F

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Design: A Case Study

Protein kinases are a major class of drug targets, particularly in oncology.[8] Many kinase inhibitors bind to the ATP-binding site, and their design often involves a "hinge-binding" motif that forms hydrogen bonds with the protein backbone. The this compound scaffold is well-suited for elaboration into potent kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

Derivatives of this scaffold can be designed to target specific kinases. For instance, in the design of inhibitors for a hypothetical kinase, the following SAR could be explored:

  • Amide Moiety: The carboxylic acid can be converted to a variety of amides. The nature of the amine introduced can be varied to probe interactions with the solvent-exposed region of the ATP-binding pocket.

  • Aryl Substituent from Suzuki Coupling: The bromine at the 2-position can be replaced with different aryl or heteroaryl groups to occupy a hydrophobic pocket within the kinase active site.

  • Hydroxyl and Fluoro Groups: The 4-hydroxyl group can act as a hydrogen bond donor, while the 3-fluoro group can modulate the pKa of the hydroxyl and engage in favorable electrostatic interactions.

Hypothetical Kinase Signaling Pathway

Many kinases are integral components of signaling pathways that regulate cell proliferation and survival. For example, a hypothetical inhibitor derived from our building block could target a receptor tyrosine kinase (RTK) involved in a cancer-related pathway.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Inhibitor Inhibitor (2-Bromo-3-fluoro-4-hydroxy- benzoic acid derivative) Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: A simplified diagram of a generic RTK signaling pathway and the point of intervention for a hypothetical inhibitor.

Conclusion: A Building Block of Strategic Importance

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its unique substitution pattern provides a platform for the synthesis of diverse and complex molecules with the potential for potent and selective biological activity. The synthetic accessibility of this scaffold, coupled with the array of chemical transformations that can be performed on its functional groups, makes it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. As drug discovery continues to demand innovative molecular architectures, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the advancement of medicine.

References

  • BenchChem. (2025). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. BenchChem.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Semantic Scholar. (n.d.). Substituted Benzoic acid Benzylidene/Furan-2-yl-Methylene Hydrazides: Synthesis, Antimicrobial Evaluation and QSAR Analysis. [Link]

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Benchchem.
  • PMC. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • Benchchem. (2025). Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. Benchchem.
  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]

  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2-(4'-Methylbiphenyl). [Link]

Sources

Technical Guide: Spectroscopic Profiling of Halogenated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Characterization of Halogenated Hydroxybenzoic Acids (HHBAs) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2]

Executive Summary

Halogenated hydroxybenzoic acids (HHBAs), such as 3-chloro-4-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid, serve as critical scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and biodegradable polyesters.[1][2] Their dual functionality—possessing both phenolic hydroxyl and carboxylic acid moieties—introduces complex electronic environments that complicate spectral interpretation.[2]

This guide provides a definitive reference for the spectroscopic characterization of HHBAs. It moves beyond basic peak listing to explain the causality of spectral shifts driven by halogen-induced inductive effects (


) and resonance contributions (

), ensuring precise structural elucidation.

Structural Chemistry & Electronic Logic

To interpret the spectra of HHBAs, one must first understand the competition between the hydroxyl group and the halogen substituents.

  • The Hydroxyl Effect: The

    
     group at the para position (relative to 
    
    
    
    ) is a strong Resonance Donor (
    
    
    ), which typically increases electron density in the ring, shielding aromatic protons and slightly decreasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid (
    
    
    vs
    
    
    ).[1]
  • The Halogen Effect: Halogens (Cl, Br) at the meta position (relative to

    
    , ortho to 
    
    
    
    ) exert a strong Inductive Withdrawal (
    
    
    ).[1][2] This deshields adjacent protons (downfield NMR shift) and stabilizes the conjugate base, thereby increasing acidity (lowering pKa).[1][2]
Analytical Logic Flow

The following diagram illustrates the decision matrix for distinguishing HHBAs from their non-halogenated precursors.

AnalyticalLogic Start Unknown Sample (Suspected HHBA) MS Mass Spectrometry (Check Isotope Pattern) Start->MS Step 1: Elemental Comp Decision_Cl M / M+2 Ratio ≈ 3:1 (Monochloro) MS->Decision_Cl Decision_Cl2 M / M+2 / M+4 ≈ 9:6:1 (Dichloro) MS->Decision_Cl2 NMR 1H NMR Spectroscopy (Check Coupling/Symmetry) Structure_Mono Asymmetric Substitution (3 distinct Ar-H signals) NMR->Structure_Mono Complex Splitting Structure_Di Symmetric Substitution (Singlet Ar-H signal) NMR->Structure_Di Simplified Spectra IR FT-IR Spectroscopy (Check -OH/-COOH Environment) Decision_Cl->NMR Confirm Regiochemistry Decision_Cl2->NMR Structure_Mono->IR Assess H-Bonding Structure_Di->IR

Figure 1: Analytical decision matrix for distinguishing mono- and di-halogenated hydroxybenzoic acids based on MS isotope patterns and NMR symmetry.

Spectroscopic Data Specifications

Nuclear Magnetic Resonance ( NMR)

Solvent selection is critical.[1][2] DMSO-d6 is the standard for HHBAs because it disrupts intermolecular hydrogen bonding dimers, sharpening the carboxylic acid proton peak.[1][2]


 often results in broad, invisible 

and

signals due to poor solubility and rapid exchange.[1][2]

Case Study: 3-Chloro-4-hydroxybenzoic acid

  • Solvent: DMSO-d6

  • Frequency: 400 MHz[1]

Proton AssignmentChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Structural Insight
-COOH

Broad SingletN/AHighly deshielded acidic proton.[1][2]
-OH (Phenolic)

Broad SingletN/AHydrogen-bonded phenolic proton.[1][2]
Ar-H (C2)

Doublet (

)

Meta-coupling to H6.[1][2] Deshielded by ortho-Cl and ortho-COOH.[1][2]
Ar-H (C6)

Doublet of Doublets (

)

Coupled to H5 (ortho) and H2 (meta).[1]
Ar-H (C5)

Doublet (

)

Upfield due to ortho -OH shielding effect.[1][2]

Comparative Note: For 3,5-Dichloro-4-hydroxybenzoic acid , the symmetry eliminates coupling.[1][2] You will observe a single aromatic singlet around


 (integrating to 2H), representing the equivalent protons at C2 and C6.[2]
Infrared Spectroscopy (FT-IR)

The diagnostic value in IR lies in the carbonyl stretch and the hydroxyl regions.[1]

Functional GroupWavenumber (

)
Intensity/ShapeDiagnostic Note
O-H Stretch (Acid)

Very Broad"Hairy beard" appearance typical of carboxylic acid dimers.[1][2]
O-H Stretch (Phenol)

Broad/SharpOften overlaps with acid OH; sharpens if dilute in non-polar solvent.
C=O[1][2] Stretch

Strong/SharpConjugation with the aromatic ring lowers this from typical

.
C=C Aromatic

MediumRing breathing modes.[1][2]
C-Cl Stretch

MediumFingerprint region confirmation of halogenation.[1][2]
Mass Spectrometry (MS) - Fragmentation Logic

Electron Ionization (EI) provides distinct fragmentation pathways.[1][2] The molecular ion (


) is usually prominent due to aromatic stability.
  • Isotope Patterns:

    • 3-Cl:

      
       (100%) and 
      
      
      
      (32%)
      
      
      3:1 ratio.[1][2]
    • 3,5-Di-Cl:

      
       (100%), 
      
      
      
      (65%),
      
      
      (10%)
      
      
      9:6:1 ratio.[1][2]

Fragmentation Pathway (3-Cl-4-HBA, MW 172):

  • 
     172 (
    
    
    
    ):
    Parent ion.
  • 
     155 (
    
    
    
    ):
    Loss of
    
    
    radical from carboxyl group (characteristic of benzoic acids).[1][2]
  • 
     127 (
    
    
    
    ):
    Loss of
    
    
    group.
  • 
     99:  Subsequent loss of CO from the phenolic ring system.[2]
    

MS_Fragmentation M_Ion Molecular Ion [C7H5ClO3]+ m/z 172/174 Frag1 Acylium Ion [M - OH]+ m/z 155 M_Ion->Frag1 - OH• (17) Frag2 Chlorophenol Ion [M - COOH]+ m/z 127 M_Ion->Frag2 - COOH• (45)

Figure 2: Primary fragmentation pathway for 3-chloro-4-hydroxybenzoic acid in EI-MS.

Experimental Protocol: Standardized Characterization

To ensure data reproducibility (E-E-A-T), follow this self-validating protocol.

Materials
  • Analyte: 3-Chloro-4-hydroxybenzoic acid (Target purity >98%).[1][2][3][4]

  • Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1][2]

  • Equipment: 400 MHz NMR, FT-IR with ATR accessory.

Workflow
  • Sample Preparation (NMR):

    • Weigh

      
       of analyte into a clean vial.
      
    • Add

      
       DMSO-d6.[1][2]
      
    • Critical Step: Sonicate for 2 minutes. HHBAs can form crystalline dimers that dissolve slowly.[1][2] Incomplete dissolution leads to poor signal-to-noise ratio.[1][2]

    • Transfer to NMR tube.[1][2]

  • Acquisition Parameters:

    • Pulse Width:

      
       or 
      
      
      
      (ensures relaxation).[1][2]
    • Relaxation Delay (D1): Set to

      
      . Carboxylic acid protons have long 
      
      
      
      relaxation times; a short D1 will suppress the integration of the
      
      
      peak, leading to quantitative errors.[1][2]
    • Scans: 16 to 64 scans are sufficient for

      
      .[1][2]
      
  • Data Processing:

    • Phase correction: Manual phasing is preferred for the broad

      
       regions.[1][2]
      
    • Baseline correction: Apply polynomial baseline correction to flatten the region between

      
      .
      
    • Referencing: Set TMS to

      
       or the residual DMSO quintet to 
      
      
      
      .
  • Validation Check:

    • Does the integration of the aromatic region (

      
      ) equal 3 protons?
      
    • Is the coupling pattern consistent (d, dd, d)?

    • If yes, the structure is confirmed.[2]

References

  • PubChem. 3-Chloro-4-hydroxybenzoic acid (CID 19860) - Spectral Information.[1][2] National Library of Medicine.[1][2] Available at: [Link]

  • NIST Chemistry WebBook. 3,5-Dichloro-4-hydroxybenzoic acid - Mass Spectrum.[1][2] National Institute of Standards and Technology.[1][2][5] Available at: [Link][1]

Sources

Discovery of Novel Fluorinated Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into benzoic acid scaffolds has evolved from a simple metabolic blocking strategy to a sophisticated tool for modulating pKa, lipophilicity (LogP), and protein-ligand binding kinetics. This guide analyzes the medicinal chemistry logic driving the discovery of novel fluorinated benzoic acid derivatives, exemplified by the 2024 FDA approval of Acoramidis . We contrast traditional synthetic routes with emerging photoredox C-H activation methodologies, providing self-validating protocols for the bench scientist.

Part 1: Rational Design & SAR Logic

The "Fluorine Effect" on Benzoic Acid Scaffolds

The benzoic acid moiety is a privileged structure in drug discovery, often serving as a key hydrogen bond donor/acceptor or an ionic anchor in active sites. Fluorination perturbs this scaffold via three primary mechanisms:

  • pKa Modulation (The Ortho Effect):

    • Mechanism: Fluorine is highly electronegative (

      
      ).[1] When placed ortho to the carboxylic acid, the inductive electron-withdrawing effect ($ -I $) stabilizes the carboxylate anion, significantly lowering the pKa.
      
    • Impact: A lower pKa (e.g., shifting from ~4.2 to ~3.3) increases the fraction of ionized drug at physiological pH (7.4), enhancing aqueous solubility but potentially reducing passive membrane permeability.

    • Causality: The dipole-dipole repulsion between the C-F bond and the carbonyl oxygen also forces the carboxyl group out of coplanarity, further influencing acidity and binding geometry.

  • Metabolic Stability (The Para Block):

    • Mechanism: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol) and resistant to cytochrome P450 oxidative metabolism.

    • Impact: Substitution at the para position blocks the primary site of metabolic hydroxylation, extending the drug's half-life (

      
      ).
      
  • Lipophilicity & Bioisosterism:

    • Mechanism: Fluorine is a bioisostere of hydrogen (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å) but drastically alters the LogP.

    • Impact: Fluorination typically increases lipophilicity (

      
       per F atom), enhancing blood-brain barrier (BBB) penetration or hydrophobic pocket occupancy.[1][2]
      
Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for fluorinating benzoic acid derivatives based on desired physicochemical outcomes.

SAR_Logic Start Optimization Goal Goal_Solubility Increase Solubility (Lower pKa) Start->Goal_Solubility Goal_Metabolism Increase t1/2 (Block Metabolism) Start->Goal_Metabolism Goal_Potency Enhance Binding (Hydrophobic/Polar) Start->Goal_Potency Action_Ortho Ortho-Fluorination (-I Effect, Twist) Goal_Solubility->Action_Ortho Action_Para Para-Fluorination (Block CYP450 Site) Goal_Metabolism->Action_Para Goal_Potency->Action_Ortho Action_Meta Meta-Fluorination (Electronic Tuning) Goal_Potency->Action_Meta Result_Acid pKa shifts < 3.5 Increased Ionization Action_Ortho->Result_Acid Result_Bind Altered Dipole Vector New H-bond Acceptor Action_Ortho->Result_Bind Result_Stable Resists Oxidation Extended Half-life Action_Para->Result_Stable Action_Meta->Result_Bind

Caption: Decision logic for targeted fluorination of benzoic acid scaffolds to optimize physicochemical properties.

Part 2: Case Study - Acoramidis (2024 Approval)[1][2]

Drug: Acoramidis (Attruby) Indication: Transthyretin (TTR) Amyloidosis Structure: 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid.[1][2]

Analysis of the Fluorinated Benzoic Acid Moiety:

  • The 4-Fluoro Substitution: Acoramidis features a fluorine atom at the para position relative to the carboxylic acid (or ortho to the ether linkage).

  • Mechanistic Role:

    • Conformational Lock: The fluorine atom creates a specific electrostatic environment that, combined with the ether linkage, helps lock the molecule into a bioactive conformation suitable for the T4 binding pocket of TTR.

    • Binding Affinity: The carboxylic acid forms a critical salt bridge with Lys15 in the TTR binding pocket. The electron-withdrawing nature of the fluorine (inductive effect) subtly modulates the acidity of this carboxylate, fine-tuning the strength of this ionic interaction compared to non-fluorinated analogs.

    • Selectivity: Acoramidis demonstrates superior selectivity for TTR over the thyroid hormone receptor compared to earlier generation stabilizers like Tafamidis, partly due to this optimized scaffold.

Part 3: Synthetic Methodologies

The synthesis of fluorinated benzoic acids has shifted from harsh "early-stage" methods to mild "late-stage" functionalization.[1][2]

Comparison of Approaches
FeatureTraditional (SNAr / Oxidation)Modern (Photoredox / C-H Activation)
Precursors Nitro-benzoic acids or FluorotoluenesPre-formed Benzoic Acids or Aryl Halides
Conditions High heat, strong oxidants (KMnO4)Room temp, Visible light (Blue LED), Photocatalysts
Selectivity Dictated by existing directing groupsTunable via ligand/catalyst choice
FG Tolerance Low (Sensitive groups may degrade)High (Compatible with esters, amides)
Use Case Bulk manufacturing of simple coresLate-stage diversification of complex leads
Workflow Visualization

Synthesis_Workflow Substrate Benzoic Acid Precursor Path_Trad Traditional Route (Oxidation/SNAr) Substrate->Path_Trad Path_Mod Modern Route (Photoredox/Decarboxylative) Substrate->Path_Mod Step_Trad1 Nitration/Halogenation Path_Trad->Step_Trad1 Step_Mod1 Ir/Ru Photocatalyst Blue LED Path_Mod->Step_Mod1 Step_Trad2 KMnO4 Oxidation Step_Trad1->Step_Trad2 Product Fluorinated Benzoic Acid Step_Trad2->Product Step_Mod2 Fluorine Source (Selectfluor/NFSI) Step_Mod1->Step_Mod2 Step_Mod2->Product

Caption: Comparison of synthetic workflows. Modern routes allow for milder conditions and higher functional group tolerance.

Part 4: Experimental Protocols

Protocol A: Late-Stage Photoredox Fluorination (Modern)

For the direct fluorination of benzoic acid derivatives via decarboxylative mechanisms or C-H activation.[1]

Objective: Install a fluorine atom on an electron-rich benzoic acid derivative using visible light catalysis.

Materials:

  • Substrate: 1.0 equiv Benzoic Acid derivative (e.g., 4-methoxybenzoic acid).

  • Catalyst: 2.0 mol% [Ir(dF(CF3)ppy)2(dtbbpy)]PF6.

  • Fluorine Source: 1.5 equiv Selectfluor (electrophilic F source).[1][2]

  • Solvent: Acetonitrile (degassed).[1][2]

  • Light Source: 450 nm Blue LED (30-40W).[1][2]

Procedure:

  • Setup: In a glovebox or under N2 flow, charge a 10 mL borosilicate vial with the substrate (0.5 mmol), photocatalyst (0.01 mmol), and Selectfluor (0.75 mmol).

  • Solvation: Add degassed Acetonitrile (5.0 mL). Seal with a Teflon-lined septum.[1][2]

  • Irradiation: Place the vial 2-3 cm from the Blue LED source. Maintain temperature at 25°C using a fan to prevent thermal degradation.[1][2] Stir vigorously for 12-18 hours.

    • Self-Validation Point: Monitor reaction progress via LC-MS every 4 hours. Look for the mass shift of [M+18] (F vs H difference) and disappearance of starting material.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) to remove unreacted acid and HF byproducts.

  • Purification: Dry organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution (Traditional)

For synthesizing 4-fluorobenzoic acid derivatives from nitro-precursors.[1][2]

Objective: Convert 4-nitrobenzoic acid esters to 4-fluorobenzoic acid esters via SNAr.

Materials:

  • Substrate: Ethyl 4-nitrobenzoate (1.0 equiv).[1][2]

  • Reagent: Anhydrous CsF (3.0 equiv) or TBAF (anhydrous).[1]

  • Solvent: DMSO (anhydrous).[1][2]

  • Apparatus: Sealed pressure tube or microwave reactor.[1][2]

Procedure:

  • Preparation: Dissolve Ethyl 4-nitrobenzoate (1.0 g) in anhydrous DMSO (10 mL) in a pressure tube.

    • Expert Insight: DMSO is critical as it solvates the cation (Cs+), leaving the fluoride anion "naked" and highly reactive.

  • Reaction: Add CsF (3.0 equiv). Seal the tube and heat to 120°C for 4-6 hours.

    • Self-Validation Point: Check TLC (20% EtOAc/Hexane).[1] The product (fluoro-ester) will typically have a higher Rf than the nitro-starting material due to lower polarity.[1][2]

  • Quench: Cool to room temperature. Pour onto crushed ice/water (50 mL). The hydrophobic ester should precipitate.

  • Extraction: Extract with Diethyl Ether (3 x 20 mL). Wash combined organics with brine to remove DMSO traces.[1][2]

  • Hydrolysis (Optional): If the free acid is required, reflux the ester in THF/H2O with LiOH (2.0 equiv) for 2 hours, then acidify to pH 3 with 1N HCl.

References

  • BenchChem. (2025).[1][2] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from 3[1]

  • National Institutes of Health (NIH). (2024).[1] Acoramidis (Attruby) FDA Approval & Structure Data. PubChem.[1][2][4][5][6][7][8][9] Retrieved from 1[1]

  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Royal Society of Chemistry. Retrieved from 10[1]

  • Kiel University. (2024).[1][2] Novel synthesis of fluorinated molecules with potential in drug research developed. Retrieved from 11

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem.[1][2] Retrieved from 12[1]

Sources

A Technical Guide to the Retrosynthetic Analysis of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive retrosynthetic analysis of 2-Bromo-3-fluoro-4-hydroxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. This document explores multiple strategic disconnections and outlines plausible forward synthetic routes, grounded in established chemical principles. Each proposed pathway is critically evaluated for its efficiency, regioselectivity, and practicality in a laboratory setting. Detailed experimental protocols for key transformations are provided, supported by mechanistic insights and authoritative references, to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

Polysubstituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry due to their ability to engage in a variety of intermolecular interactions within biological targets. The title compound, this compound, presents a unique substitution pattern that is of significant interest in drug design. The interplay of the electron-withdrawing and donating groups, along with the potential for hydrogen bonding and halogen bonding, makes it a valuable intermediate for creating novel therapeutic agents. A robust and flexible synthetic strategy is therefore paramount for its accessibility.

Retrosynthetic Strategy: Devising the Blueprint

A retrosynthetic approach involves logically breaking down the target molecule into simpler, commercially available starting materials.[1] For a polysubstituted benzene ring, the order of substituent introduction is critical and is governed by the directing effects of the groups already present.[2]

Our primary retrosynthetic analysis of this compound identifies two main disconnection strategies centered on the installation of the bromine and carboxyl groups.

Diagram 1: Primary Retrosynthetic Disconnections

G target This compound precursor1 3-Fluoro-4-hydroxybenzoic acid target->precursor1 C-Br Disconnection (Electrophilic Bromination) precursor2 3-Bromo-2-fluorophenol target->precursor2 C-COOH Disconnection (Carboxylation)

Caption: Primary retrosynthetic pathways for this compound.

Pathway A: Late-Stage Bromination of a Benzoic Acid Precursor

This strategy focuses on introducing the bromine atom onto a pre-existing 3-fluoro-4-hydroxybenzoic acid scaffold. This is an attractive approach as 3-fluoro-4-hydroxybenzoic acid is a commercially available starting material.[3]

Retrosynthetic Analysis of Pathway A

The key transformation in this pathway is the regioselective bromination of 3-fluoro-4-hydroxybenzoic acid. The directing effects of the substituents must be carefully considered. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director, and the fluorine atom is a deactivating ortho-, para-director. The position ortho to the powerful hydroxyl group and meta to the carboxyl group is the most likely site for electrophilic substitution.

Diagram 2: Retrosynthetic Analysis of Pathway A

G target This compound precursorA1 3-Fluoro-4-hydroxybenzoic acid target->precursorA1 Electrophilic Bromination precursorA2 3-Fluoro-4-methoxybenzoic acid precursorA1->precursorA2 Demethylation

Caption: Retrosynthetic breakdown of Pathway A.

Forward Synthesis: Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzoic acid from 3-Fluoro-4-methoxybenzoic acid (Optional)

While commercially available, 3-fluoro-4-hydroxybenzoic acid can also be prepared from the corresponding methoxy derivative via demethylation.[3][4]

  • Protocol: To a solution of 3-fluoro-4-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add a strong acid like hydrobromic acid (excess).[4] Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). After cooling, the product will precipitate and can be collected by filtration, washed with cold water, and dried.

Step 2: Bromination of 3-Fluoro-4-hydroxybenzoic acid

  • Protocol: Dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in a suitable solvent, such as acetic acid or a chlorinated solvent. Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at room temperature. The reaction may require a catalyst, such as a Lewis acid, although the activated ring may react directly. Monitor the reaction progress by TLC. Upon completion, quench the reaction with a reducing agent like sodium thiosulfate if bromine was used. The product can be isolated by extraction and purified by recrystallization.

Transformation Reagents and Conditions Anticipated Yield Key Considerations
DemethylationHBr, Acetic Acid, Reflux>85%[4]Protective gear is essential due to corrosive reagents.
BrominationNBS or Br2, Acetic Acid, RTModerate to HighCareful control of stoichiometry to avoid over-bromination.

Pathway B: Early-Stage Bromination and Late-Stage Carboxylation

This alternative strategy involves introducing the bromine atom at an earlier stage, followed by the installation of the carboxylic acid group. This can be advantageous if the late-stage bromination in Pathway A proves to be low-yielding or lacks regioselectivity.

Retrosynthetic Analysis of Pathway B

The key disconnection in this pathway is the introduction of the carboxyl group onto a 3-bromo-2-fluorophenol intermediate.[5][6] This can be achieved through various carboxylation methods, such as the Kolbe-Schmitt reaction or by using an organometallic intermediate.

Diagram 3: Retrosynthetic Analysis of Pathway B

G target This compound precursorB1 3-Bromo-2-fluorophenol target->precursorB1 Carboxylation precursorB2 2-Fluorophenol precursorB1->precursorB2 Electrophilic Bromination

Caption: Retrosynthetic breakdown of Pathway B.

Forward Synthesis: Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-fluorophenol

  • Protocol: Dissolve 2-fluorophenol (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride. Add a brominating agent such as N-bromosuccinimide (NBS) or bromine dropwise at a controlled temperature (e.g., 0 °C to room temperature). The hydroxyl group will direct the bromination to the ortho and para positions. The desired 3-bromo-2-fluorophenol (bromination para to the hydroxyl group) will be a major product. The product can be isolated and purified using column chromatography.

Step 2: Carboxylation of 3-Bromo-2-fluorophenol (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenols.[7]

  • Protocol: Convert 3-bromo-2-fluorophenol (1.0 eq) to its corresponding phenoxide by treating it with a strong base like sodium hydroxide or potassium hydroxide. Dry the phenoxide thoroughly. Heat the dry phenoxide under a high pressure of carbon dioxide. The carboxyl group will be introduced primarily at the position ortho to the hydroxyl group. Acidic workup will yield the desired this compound.

Transformation Reagents and Conditions Anticipated Yield Key Considerations
BrominationNBS or Br2, CHCl3, 0 °C to RTGoodRegioisomers may form; purification is necessary.
Carboxylation1. NaOH/KOH; 2. CO2, High Pressure, Heat; 3. H+ModerateRequires specialized high-pressure equipment.

Comparative Analysis and Conclusion

Both proposed pathways offer viable routes to this compound.

  • Pathway A is more convergent and relies on a late-stage C-H functionalization. Its success is highly dependent on the regioselectivity of the bromination step. The availability of the starting material makes this an attractive option for initial exploration.

  • Pathway B offers a more controlled approach by installing the substituents in a stepwise manner. While potentially longer, it may provide better overall yields and easier purification of intermediates. The carboxylation step, however, requires more specialized equipment.

The choice of the optimal synthetic route will depend on the specific resources available to the researcher, the desired scale of the synthesis, and the acceptable cost of starting materials. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of this important molecule for advancements in drug discovery and development.

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
  • Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes - Fiveable. Available at: [Link]

  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents.
  • Synthesis of 3-fluoro-4-hydroxy benzoic acid - PrepChem.com. Available at: [Link]

  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents.
  • 2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. Available at: [Link]

  • 3-Bromo-2-fluorophenol | C6H4BrFO | CID 18401257 - PubChem. Available at: [Link]

  • 20.2 Retro-synthesis (HL) - YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 2-Bromo-3-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 2-Bromo-3-fluoro-4-hydroxybenzoic acid. As a polysubstituted aromatic carboxylic acid, its thermal stability is a critical parameter for applications in pharmaceutical development and materials science, influencing everything from drying and storage conditions to reaction chemistry. In the absence of established literature for this specific compound, this guide synthesizes data from analogous structures—including halogenated phenols and hydroxybenzoic acids—to construct a predictive model for its thermal decomposition. We present a detailed, field-tested experimental protocol designed to validate this model, an in-depth discussion of the anticipated multi-stage degradation pathway, and a guide to interpreting the resulting data. This document serves as an essential resource for researchers and professionals seeking to characterize the thermal behavior of this and similar complex organic molecules.

Introduction: The Analytical Imperative

This compound is a highly functionalized aromatic molecule with potential utility as a versatile building block in the synthesis of novel pharmaceutical agents and advanced materials. The presence of four distinct substituents on the benzene ring—a carboxylic acid, a hydroxyl group, and two different halogens (bromine and fluorine)—imparts a unique combination of chemical reactivity and physical properties.

Understanding the thermal stability of this compound is not merely an academic exercise; it is a fundamental requirement for its practical application. Thermal analysis, specifically Thermogravimetric Analysis (TGA), provides critical data on a material's mass change as a function of temperature in a controlled atmosphere.[1][2] This information is paramount for:

  • Defining Safe Processing and Storage Temperatures: Establishing the onset temperature of decomposition prevents unintended degradation during manufacturing, purification, and long-term storage.

  • Quality Control: A TGA thermogram serves as a unique fingerprint, allowing for the rapid verification of material purity and consistency between batches.[1]

  • Predicting Reaction Pathways: Knowledge of which functional groups cleave at specific temperatures can inform the design of high-temperature chemical syntheses, preventing unwanted side reactions.

This guide will proceed by first establishing a theoretical framework for the thermal decomposition of this compound based on the known behavior of its constituent functional groups. Subsequently, a robust experimental protocol is provided, followed by a detailed discussion of the expected results and their interpretation.

Theoretical Considerations & Predicted Decomposition Pathway

The thermal decomposition of this compound is predicted to be a multi-stage process, dictated by the relative bond energies and thermal lability of its functional groups. The analysis of simpler, related molecules provides a strong basis for predicting this pathway.

  • Carboxylic Acid Group (-COOH): Aromatic carboxylic acids are known to undergo decarboxylation (loss of CO₂) at elevated temperatures.[3][4][5] The presence of an ortho-hydroxyl group, as in salicylic acid, can lower the decarboxylation temperature.[6][7] For this compound, the hydroxyl group is in a meta position relative to the carboxyl group, suggesting a decarboxylation temperature that may be higher than salicylic acid but is still expected to be a primary degradation event.[8]

  • Carbon-Halogen Bonds (C-Br, C-F): The Carbon-Bromine bond (average bond energy ~285 kJ/mol) is significantly weaker than the Carbon-Fluorine bond (~485 kJ/mol). Therefore, the cleavage of the C-Br bond, releasing bromine, is anticipated to occur at a lower temperature than the C-F bond.[9] Studies on bromophenols confirm their thermal decay and debromination at elevated temperatures.[9][10] The very high strength of the C-F bond suggests it will be the last of the substituents to cleave from the aromatic ring.

  • Hydroxyl Group (-OH) & Aromatic Ring: The phenolic hydroxyl group and the aromatic ring itself are generally the most thermally stable components. The final decomposition stage will involve the fragmentation and charring of the fluorinated phenolic backbone at very high temperatures.[11]

Based on these principles, a three-stage decomposition in an inert atmosphere is hypothesized:

  • Stage I: Decarboxylation. The initial mass loss is expected to correspond to the elimination of carbon dioxide (CO₂) and potentially water (H₂O) through intermolecular condensation of the carboxylic acid and hydroxyl groups.

  • Stage II: Debromination. Following decarboxylation, the next significant mass loss event will likely be the cleavage of the C-Br bond, releasing hydrogen bromide (HBr) or elemental bromine.

  • Stage III: Ring Fragmentation. At much higher temperatures, the remaining fluorophenolic structure will undergo complete decomposition and charring.

This proposed pathway is visualized in the diagram below.

G cluster_0 Predicted Thermal Decomposition Pathway Molecule This compound Intermediate1 3-Bromo-2-fluorophenol (Intermediate after decarboxylation) Molecule->Intermediate1  Stage I: Decarboxylation  (-CO₂, -H₂O)  ~180-250°C Intermediate2 2-Fluorophenol (Intermediate after debromination) Intermediate1->Intermediate2  Stage II: Debromination  (-HBr)  ~250-400°C Residue Char Residue Intermediate2->Residue  Stage III: Ring Fragmentation  (>400°C)

Predicted multi-stage thermal decomposition of the target compound.

Experimental Design & Methodology

To validate the hypothesized decomposition pathway, a precise and well-controlled TGA experiment is essential. The following protocol is based on established standards such as ASTM E1131, which provides guidelines for compositional analysis by thermogravimetry.[1][12][13][14]

Instrumentation

A calibrated thermogravimetric analyzer capable of precise mass measurement (±0.01 mg), controlled heating rates, and gas atmosphere switching is required. The system should be coupled with a data acquisition system to record mass, temperature, and time.

Experimental Workflow

The overall experimental process follows a logical sequence from sample preparation to final data analysis.

G cluster_workflow TGA Experimental Workflow A 1. Instrument Calibration B 2. Sample Preparation A->B C 3. TGA Loading & Equilibration B->C D 4. Execute Thermal Program (N₂) C->D E 5. Execute Thermal Program (Air) C->E F 6. Data Analysis & Interpretation D->F E->F

Standard workflow for thermogravimetric analysis.
Detailed TGA Protocol
  • Instrument Preparation:

    • Perform a baseline (empty pan) run using the same thermal method to subtract any instrumental drift.

    • Verify temperature calibration using certified reference materials (e.g., Indium, Tin).

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogenous powder to promote uniform heat transfer.

    • Accurately weigh 5–10 mg of the sample into a clean, tared ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.[1]

  • Experimental Conditions:

    • Initial Purge: Place the sample in the TGA furnace. Purge with high-purity nitrogen gas (99.99+%) at a flow rate of 50-100 mL/min for 15-20 minutes to ensure an inert atmosphere.

    • Equilibration: Hold the sample at a starting temperature of 30°C for 5 minutes to allow for thermal stabilization.

    • Heating Program:

      • Run 1 (Inert Atmosphere): Heat the sample from 30°C to 800°C at a linear heating rate of 10°C/min under a constant nitrogen purge.[2] A 10°C/min rate provides a good balance between resolution and experimental time.

      • Run 2 (Oxidative Atmosphere): Repeat the experiment using dry air as the purge gas to investigate oxidative stability and char combustion.

  • Data Collection:

    • Continuously record the sample mass, sample temperature, and furnace program temperature throughout the experiment.

    • Generate both the TGA (mass % vs. temperature) and the first derivative (DTG) curve (%/°C vs. temperature). The DTG curve is crucial for identifying the temperatures of maximum decomposition rates (T_peak).

Anticipated Data & Interpretation

The TGA and DTG curves will provide quantitative data to confirm or refute the proposed decomposition model. The results should be tabulated for clarity.

Expected Quantitative Results (Inert Atmosphere)

The theoretical mass loss for each proposed step can be calculated from the molecular weight of this compound (235.01 g/mol ).

StagePredicted Temperature Range (°C)Proposed Neutral LossChemical FormulaMolar Mass ( g/mol )Theoretical Mass Loss (%)
I 180 - 250DecarboxylationCO₂44.0118.7%
II 250 - 400DebrominationHBr80.9134.4%
III > 400Ring Fragmentation--Varies
Total ----> 53.1%
Interpreting the Thermogram
  • TGA Curve (Mass % vs. Temp): This curve will show distinct steps or plateaus. The onset temperature of the first step indicates the beginning of thermal decomposition. Each step's height corresponds to the percentage of mass lost during that decomposition stage.

  • DTG Curve (d(Mass %)/dT vs. Temp): The peaks on this curve correspond to the points of maximum decomposition rate for each stage. The temperature at the apex of a DTG peak (T_peak) is a key characteristic of the thermal event. The presence of multiple, well-resolved peaks would strongly support a multi-stage decomposition mechanism.

  • Comparison of Atmospheres:

    • In the nitrogen atmosphere , the final mass at 800°C will represent the char yield.

    • In the air atmosphere , decomposition may begin at lower temperatures due to oxidation. Crucially, any char formed during the initial stages will likely combust completely at higher temperatures, resulting in a final mass close to 0%. This confirms the organic nature of the residue.

Conclusion

This guide outlines a comprehensive, theory-driven approach to the thermogravimetric analysis of this compound. By predicting a multi-stage decomposition pathway based on fundamental chemical principles and providing a detailed experimental protocol for its validation, this document equips researchers with the necessary tools to thoroughly characterize the thermal stability of this complex molecule. The resulting data are indispensable for ensuring the quality, safety, and effective application of this compound in drug development and materials science.

References

  • ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link][12]

  • Conti Testing Laboratories. (n.d.). ASTM E1131. Retrieved from [Link][14]

  • Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link][1]

  • EUROLAS. (n.d.). ASTM E1131 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from [Link][13]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link][2]

  • Harvey, B. H. (1949). Process of decarboxylating ortho- and para-hydroxy benzoic acids. U.S. Patent No. 2,488,472. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [6]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). The Journal of Physical Chemistry A, 118(39), 9338–9348. Retrieved from [Link][11]

  • Kim, J. S., Lee, T. G., & Shin, D. S. (2001). Formation of Pyro-products by the Pyrolysis of Monobromophenols. ResearchGate. Retrieved from [Link][10]

  • Brown, B. R., Hammick, D. L., & Scholefield, A. J. B. (1950). The Mechanism of Decarboxylation. Part V. Kinetics of the Decarboxylation of Hydroxybenzoic Acids. Journal of the Chemical Society, 778-780. Retrieved from [Link][7]

  • Uchida, M., Furusawa, M., & Okuwaki, A. (2003). Decomposition of 2-bromophenol in NaOH solution at high temperature. Journal of Hazardous Materials, 101(3), 231-238. Retrieved from [Link][9]

  • Citti, C., Linciano, P., Forni, F., Vandelli, M. A., & Gigli, G. (2019). Decarboxylation of 2-hydroxybenzoic acid via the β-keto acid pathway. ResearchGate. Retrieved from [Link][8]

  • Lee, C. C., Lee, W. J., & Lee, D. J. (2024). Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. ResearchGate. Retrieved from [Link][3]

  • Serdiuk, I. E., et al. (2018). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Office of Scientific and Technical Information. Retrieved from [Link][4]

  • Taylor, R. (1974). The thermal decomposition of benzoic acid. ResearchGate. Retrieved from [Link][5]

  • LibreTexts Chemistry. (2023). 31.1: Thermogravimetry. Retrieved from [Link][15]

Sources

Comprehensive Thermal Characterization of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid via DSC

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Differential Scanning Calorimetry (DSC) analysis of 2-Bromo-3-fluoro-4-hydroxybenzoic acid. This document is structured for researchers and drug development professionals requiring rigorous thermal characterization protocols for this specific pharmaceutical intermediate.

Introduction & Significance

This compound is a specialized halogenated aromatic acid, primarily utilized as a scaffold in the synthesis of bioactive molecules, including kinase inhibitors and anti-inflammatory agents. Its structural integrity—defined by the interplay of the carboxylic acid moiety, the phenolic hydroxyl group, and the electron-withdrawing halogen substituents (Br, F)—dictates its solid-state behavior.

For pharmaceutical intermediates, thermal analysis is not merely about determining a melting point; it is a critical quality attribute (CQA) assessment. The specific placement of the bromine atom at the ortho position relative to the carboxylic acid group introduces steric strain and potential for intramolecular hydrogen bonding, which can lead to unique polymorphic behaviors and sublimation tendencies not seen in simple benzoic acid derivatives.

This guide provides a validated methodology for DSC analysis, addressing the specific challenges of halogenated benzoic acids: sublimation , thermal decarboxylation , and polymorphism .

Experimental Methodology

Sample Preparation Strategy

The primary failure mode in analyzing halogenated benzoic acids is sublimation prior to melting. Standard crimped aluminum pans often fail to contain the vapor pressure of these compounds above 150°C, leading to endothermic artifacts and baseline shifts that mimic decomposition.

  • Pan Selection: Hermetically sealed aluminum pans (with a pinhole only if solvent loss is the specific target of study) are mandatory. For high-precision purity determination, gold-plated high-pressure capsules (up to 100 bar) are recommended to suppress sublimation entirely and ensure the observed endotherm represents thermodynamic melting.

  • Sample Mass: 2.0 – 4.0 mg.

    • Rationale: Lower mass improves peak resolution (minimizing thermal lag) but reduces the signal-to-noise ratio for detecting minor polymorphs. This range balances both.

  • Reference: An empty pan of identical mass (±0.1 mg) and type.

Instrument Parameters
  • Purge Gas: Dry Nitrogen (50 mL/min).

    • Note: Oxidative degradation is a risk at high temperatures; an inert atmosphere is non-negotiable.

  • Temperature Range: 30°C to 250°C.

    • Context: Based on structural analogs (e.g., 3,5-Dibromo-4-hydroxybenzoic acid,

      
       [1]), the melting point of the target compound is predicted to lie between 170°C and 210°C .
      
  • Heating Rate:

    • Standard Screening: 10°C/min.

    • Purity Determination: 2°C/min (allows for equilibrium conditions required by the Van't Hoff equation).

The "Heat-Cool-Heat" Protocol

A single heating ramp is insufficient for pharmaceutical intermediates due to the potential presence of metastable forms or amorphous content induced by milling/synthesis.

Protocol Steps:

  • Equilibrate at 30°C.

  • Heat to 230°C at 10°C/min (First Heat: Erases thermal history).

  • Isothermal Hold for 1 min (Ensures complete melting, but minimize time to prevent degradation).

  • Cool to 30°C at 10°C/min (Induces recrystallization; observe supercooling behavior).

  • Heat to 230°C at 10°C/min (Second Heat: Reveals intrinsic polymorphic properties).

Data Interpretation & Analysis

Melting Endotherm Analysis

The melting point (


) is defined by the extrapolated onset temperature  (

), not the peak temperature (

).
  • Onset (

    
    ):  The intersection of the baseline and the tangent to the leading edge of the endotherm. This is the thermodynamic melting point.
    
  • Peak (

    
    ):  Dependent on sample mass and heating rate.
    

Expected Behavior: Based on the structure-property relationships of fluorinated benzoic acids [2], the introduction of the fluorine atom at the 3-position typically lowers the lattice energy compared to the non-fluorinated analog due to weak F···H interactions, while the bulky 2-bromo group may disrupt planar stacking. Expect a sharp endotherm in the 170–200°C range.

Purity Determination (Van't Hoff Analysis)

DSC can determine absolute purity without a reference standard, provided the compound melts without decomposition. The Van't Hoff equation relates the melting point depression to the mole fraction of impurities (


):


Where:

  • 
    : Sample temperature
    
  • 
    : Melting point of pure substance (theoretical)
    
  • 
    : Gas constant
    
  • 
    : Enthalpy of fusion (Area under the curve)
    
  • 
    : Fraction melted (partial area)
    

Validation Check: Plot


 vs. 

. A linear response (

) confirms the validity of the purity calculation. If the plot curves (concave), it indicates solid solution formation or decomposition, rendering the method invalid.
Troubleshooting Artifacts
ObservationProbable CauseCorrective Action
Broad, noisy baseline before melt SublimationUse hermetic pans; check seal integrity.
Exotherm after melt Decomposition/RecrystallizationRun TGA to confirm mass loss. If mass loss >1%, it is decomposition.
Double melting peak Polymorphism or SolvateCheck "First Heat" vs. "Second Heat". If peak disappears in 2nd heat, it was a solvate or metastable form.

Visualization of Workflows

DSC Method Development Workflow

This diagram outlines the logical flow for establishing a robust DSC method for a new intermediate.

DSC_Workflow Start Start: Sample Receipt TGA_Check Step 1: TGA Screening (Check for Solvents/Decomp) Start->TGA_Check Decision_Decomp Mass Loss > 1%? TGA_Check->Decision_Decomp Pan_Selection Step 2: Pan Selection (Hermetic vs. Pinhole) First_Run Step 3: Exploratory Run (10°C/min, 30-250°C) Pan_Selection->First_Run Decision_Sublimation Baseline Drift/Noise? First_Run->Decision_Sublimation Refine_Method Refine Method: Use High-Pressure Capsules Decision_Sublimation->Refine_Method Yes Final_Protocol Final Protocol: Heat-Cool-Heat Cycle Decision_Sublimation->Final_Protocol No Decision_Decomp->Pan_Selection No Decision_Decomp->Refine_Method Yes (Lower T_max)

Figure 1: Decision matrix for optimizing DSC parameters for halogenated benzoic acids.

Thermogram Interpretation Logic

A guide to interpreting complex thermal events common in substituted benzoic acids.

Interpretation_Logic Event Thermal Event Observed Endotherm Endotherm (Heat Absorbed) Event->Endotherm Exotherm Exotherm (Heat Released) Event->Exotherm Sharp Sharp Peak Endotherm->Sharp Broad Broad/Shallow Endotherm->Broad Crystallization Cold Crystallization Exotherm->Crystallization During Heating Decomp Decomposition Exotherm->Decomp High T (>200°C) Melting Melting (Tm) Sharp->Melting Broad->Melting Impure Sample Desolvation Desolvation/Dehydration Broad->Desolvation Low T (<100°C)

Figure 2: Logical framework for classifying thermal events in DSC thermograms.

Quantitative Data Summary (Expected Values)

The following table summarizes the expected thermal properties for this compound, derived from comparative analysis of structural analogs (e.g., 3,5-Dibromo-4-hydroxybenzoic acid and 2-Fluoro-4-hydroxybenzoic acid).

ParameterExpected Range/ValueNotes
Melting Onset (

)
170°C – 210°C Highly dependent on purity and polymorph.
Enthalpy of Fusion (

)
25 – 40 kJ/mol Typical for hydrogen-bonded aromatic acids [3].
Purity (DSC) > 98.0% Required for accurate

determination.
Decomposition Onset > 220°C Decarboxylation risk increases significantly above this point.
Sublimation Potential High Requires hermetic sealing.

References

  • NIST Chemistry WebBook. 3,5-Dibromo-4-hydroxybenzoic acid: Phase change data. National Institute of Standards and Technology. Link

  • Ossila. 2-Fluoro-4-hydroxybenzoic acid: Properties and Applications.Link

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard reference for DSC methodology of organic acids).
  • Sigma-Aldrich. 3-Fluoro-4-hydroxybenzoic acid Safety Data Sheet & Properties.Link

  • PerkinElmer.Thermal Analysis of Pharmaceuticals: DSC and TGA. Application Note.

Strategic Sourcing & Technical Specification: 2-Bromo-3-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzoic acid is a highly specialized halogenated aromatic building block, primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), kinase inhibitors, and liquid crystal mesogens.[1][2][3][4][5] Its unique substitution pattern—featuring a bromine atom for cross-coupling (e.g., Suzuki-Miyaura), a fluorine atom for metabolic stability/lipophilicity modulation, and a hydroxyl group for etherification or esterification—makes it a versatile but rare scaffold.

Critical Sourcing Note: Unlike its more common isomers (e.g., 4-bromo-2-fluoro-5-hydroxybenzoic acid), the 2-bromo-3-fluoro-4-hydroxy isomer is frequently a non-catalog custom synthesis item . This guide outlines the technical specifications, sourcing strategies, and quality assurance protocols required to procure this compound effectively.

Part 1: Chemical Identity & Technical Profile

Structural Specifications

The precise regiochemistry of this molecule is critical. Researchers must verify the substitution pattern to avoid downstream synthetic failures, particularly in structure-activity relationship (SAR) studies where halogen placement dictates binding affinity.

PropertySpecification
Chemical Name This compound
Molecular Formula C₇H₄BrFO₃
Molecular Weight 235.01 g/mol
Predicted pKa ~2.5 (Carboxylic acid), ~8.5 (Phenol)
Predicted LogP ~2.2
Key Functional Groups Carboxylic acid (C1), Bromide (C2), Fluoride (C3), Phenol (C4)
CAS Number (Target) Note: Often unassigned in public registries; verify via structure.
Common Isomeric Analogs 4-Bromo-2-fluoro-3-hydroxybenzoic acid (CAS 91659-03-9)2-Bromo-5-fluoro-3-hydroxybenzoic acid (CAS 1807041-76-4)
Stability & Handling
  • Light Sensitivity: Brominated aromatics can undergo photodehalogenation. Store in amber vials.

  • Hygroscopicity: The carboxylic acid and phenol moieties make the solid potentially hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Reactivity: The C2-Bromine is sterically crowded by the C1-Acid and C3-Fluorine, potentially requiring specialized ligands (e.g., Buchwald phosphines) for successful cross-coupling.

Part 2: Commercial Supply Landscape

Due to the rarity of this specific isomer, the supply chain is split between Catalog Suppliers (stocking analogs) and Custom Synthesis Organizations (CSOs) .

Tier 1: Custom Synthesis & Boutique Suppliers

For the exact 2-bromo-3-fluoro-4-hydroxy isomer, these vendors are the primary sources for custom manufacturing or "on-demand" synthesis.

  • Enamine / UkrOrgSynthesis: Known for massive building block libraries and rapid custom synthesis of halogenated aromatics.

  • WuXi AppTec: Ideal for multi-kilogram scale-up if the molecule advances to development.

  • Combi-Blocks / Fluorochem: Often stock rare fluoro-bromo-phenols. If not in stock, they have established routes for these scaffolds.

  • BLD Pharm: Strong catalog of isomeric analogs; feasible partner for custom synthesis of this specific target.

Tier 2: Catalog Aggregators (Analogs)

Use these suppliers to source starting materials (e.g., 3-fluoro-4-hydroxybenzoic acid) or to verify if the isomer has recently entered the catalog.

  • MilliporeSigma (Sigma-Aldrich): High reliability for precursors.

  • Aceschem / Ambeed: Aggregators that may list the compound based on virtual libraries. Warning: Always request a Certificate of Analysis (CoA) before purchase to confirm physical stock.

Part 3: Sourcing Strategy & Decision Logic

Procuring non-standard isomers requires a structured decision process to balance cost, speed, and risk.

SourcingStrategy Start Need 2-Bromo-3-fluoro- 4-hydroxybenzoic acid CheckCatalog Search Major Catalogs (Scifinder/Reaxys) Start->CheckCatalog Found Exact Match Found? CheckCatalog->Found OrderSample Order 1g Sample for QC Validation Found->OrderSample Yes CustomSynth Initiate Custom Synthesis (FTE or FFS) Found->CustomSynth No QC_Check Internal QC: 1H-NMR (Regio-check) HPLC (>97%) OrderSample->QC_Check RouteDesign Route Design: Bromination of 3-fluoro-4-hydroxybenzoic acid CustomSynth->RouteDesign VendorSelect Select Vendor (Enamine/WuXi) RouteDesign->VendorSelect VendorSelect->OrderSample

Caption: Strategic workflow for sourcing rare halogenated benzoic acid isomers, prioritizing catalog verification before custom synthesis.

Part 4: Quality Assurance & Technical Validation

When sourcing this compound, particularly from custom synthesis, regioisomeric purity is the most critical specification. The bromination of 3-fluoro-4-hydroxybenzoic acid can yield mixtures of the 2-bromo (target) and 6-bromo isomers.[6]

Analytical Protocol (The Self-Validating System)

1. H-NMR Spectroscopy (Regioisomer Confirmation):

  • Solvent: DMSO-d6.

  • Diagnostic Signals:

    • The target (2-bromo-3-fluoro) will show specific splitting patterns for the aromatic protons (H5 and H6).

    • Coupling Constants: Look for ortho-coupling (~8-9 Hz) between H5 and H6. If the bromine is at the 6-position (impurity), the protons would be para to each other (singlets or weak meta-coupling).

  • Acceptance Criteria: No detectable isomeric impurities >1%.

2. HPLC Method (Purity & Related Substances):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[7]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Rationale: Acidic mobile phase suppresses ionization of the carboxylic acid, ensuring sharp peaks and separation from de-brominated byproducts.

Synthetic Route Validation (For Custom Synthesis)

If contracting a synthesis, the following pathway is chemically logical and commonly cited for similar scaffolds:

SynthesisRoute SM Starting Material: 3-Fluoro-4-hydroxybenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Inter1 Methyl 3-fluoro-4-hydroxybenzoate Step1->Inter1 Step2 Step 2: Regioselective Bromination (NBS, DMF or Br2, AcOH) Inter1->Step2 Inter2 Methyl 2-bromo-3-fluoro-4-hydroxybenzoate (+ 6-bromo isomer impurity) Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product Target: This compound Step3->Product

Caption: Proposed synthetic pathway for custom manufacturing, highlighting the critical bromination step where regio-control is essential.

Part 5: Procurement & Regulatory Checklist

Before finalizing a Purchase Order (PO), verify the following:

  • Certificate of Analysis (CoA): Must include H-NMR, HPLC purity (>97%), and Mass Spec (LC-MS).

  • Safety Data Sheet (SDS): Verify hazard classifications (likely H315, H319, H335).

  • Lead Time:

    • In-stock: 1–2 weeks.

    • Custom Synthesis: 6–10 weeks (allows for route optimization and purification).

  • IP Status: Ensure the synthesis route does not infringe on specific process patents (unlikely for this simple scaffold, but standard due diligence).

References

  • BLD Pharm. (2025).[1][3][5] Catalog entry for 4-Bromo-2-fluoro-3-hydroxybenzoic acid (Isomeric Analog). Retrieved from

  • Enamine Store. (2025). Building Blocks and Custom Synthesis Services. Retrieved from

  • BenchChem. (2025).[8] Comparative Benchmarking Guide to Synthetic Efficiency of Halogenated Benzoic Acids. Retrieved from

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Application Note. Retrieved from

  • MilliporeSigma. (2025). Product Specification: 2-Bromo-3-hydroxybenzoic acid. Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Isolation of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Bromo-3-fluoro-4-hydroxybenzoic acid is a critical halogenated aromatic building block, frequently employed in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals. Its structural complexity—featuring both bromine and fluorine substituents alongside phenolic and carboxylic acid moieties—presents specific purification challenges.

Common synthesis routes, such as the bromination of 3-fluoro-4-hydroxybenzoic acid or the hydrolysis of corresponding nitriles, often yield regioisomers (e.g., 6-bromo isomers) and de-halogenated byproducts. Standard C18 methods may fail to resolve these structurally similar halogenated isomers.

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification and analysis of this compound. It prioritizes a Quality by Design (QbD) approach, utilizing specific stationary phase interactions to ensure >98% purity.

Physicochemical Profile & Separation Strategy[1][2][3][4][5][6][7][8]

Understanding the molecule is the first step to successful separation.

PropertyValue (Predicted/Approx)Chromatographic Implication
Structure Halogenated Benzoic AcidDual ionization potential (COOH and OH).
pKa (COOH) ~2.5 – 3.0Critical: The ortho-bromo group increases acidity via steric and inductive effects. Mobile phase pH must be < 2.5 to suppress ionization and ensure retention.
pKa (Phenol) ~8.5 – 9.0Remains protonated at acidic pH; contributes to hydrophobicity.
LogP ~2.4Moderately lipophilic. Suitable for Reversed-Phase (RP) chromatography.[1][2]
UV Max 210 nm, 254 nmAromatic ring allows standard UV detection.
The "Expert" Choice: Stationary Phase Selection

While C18 (Octadecyl) is the standard workhorse, it relies primarily on hydrophobic interactions. For halogenated aromatics, Pentafluorophenyl (PFP) phases offer superior selectivity.

  • Mechanism: PFP phases engage in

    
     interactions and specific halogen-halogen interactions that C18 cannot provide. This is often necessary to separate the target 2-bromo isomer from potential 6-bromo regioisomers formed during synthesis.
    

Experimental Protocol

Reagents and Chemicals[5][8]
  • Target Compound: Crude this compound.

  • Solvent A (Aqueous): HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid (

    
    ).
    
    • Note: Use TFA for preparative work (volatile). Use Phosphoric Acid for analytical purity checks (better peak shape/UV transparency).

  • Solvent B (Organic): HPLC-grade Acetonitrile (ACN).

  • Diluent: 50:50 Water:Acetonitrile.

Instrumentation
  • System: Binary Gradient HPLC System (e.g., Agilent 1260/1290 or Waters Alliance).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column:

    • Primary (Analytical): C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus).

    • Selectivity Alternative: PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm (e.g., Phenomenex Kinetex F5).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Temperature 30°CControls viscosity and ensures retention time reproducibility.
Injection Vol 5 - 10 µLPrevent column overload.
Detection 254 nm (Ref 360)254 nm is specific for the benzoic ring; 210 nm detects all organics but has higher noise.
Run Time 20 MinutesSufficient for impurity elution.
Gradient Table (Standard Screening)
Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Phase
0.0 955Equilibration
2.0 955Isocratic Hold (Polar impurities)
12.0 1090Linear Gradient
15.0 1090Wash (Elute lipophilic dimers)
15.1 955Re-equilibration
20.0 955End

Method Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "self-validating" before running valuable samples, ensure:

  • Tailing Factor (

    
    ):  Must be < 1.5.
    
    • Failure Cause: If

      
      , the carboxylic acid is partially ionizing. Action:  Increase acid concentration in Mobile Phase A or switch to a lower pH buffer (Phosphate pH 2.0).
      
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    
Common Issues & Fixes
ObservationRoot CauseCorrective Action
Split Peak Sample solvent mismatchDissolve sample in mobile phase starting composition (5% ACN) rather than 100% ACN.
Broad Peak Column overload or pH issuesReduce injection volume. Ensure Mobile Phase pH < 2.5.
Co-eluting Isomers Insufficient selectivity on C18Switch to PFP Column. The fluorine-fluorine interactions usually resolve positional isomers.

Workflow Visualization

The following diagram outlines the logical decision tree for purifying this compound, distinguishing between analytical checks and preparative isolation.

PurificationWorkflow Start Crude 2-Bromo-3-fluoro- 4-hydroxybenzoic acid Solubility Solubility Check (Dissolve in 50:50 ACN:H2O) Start->Solubility AnalyticalRun Analytical HPLC (C18) Gradient 5-90% B Solubility->AnalyticalRun Decision Resolution > 1.5? AnalyticalRun->Decision PrepScale Scale to Prep-HPLC (20mm ID Column) Decision->PrepScale Yes SwitchCol Switch to PFP Phase (Fluorophenyl Selectivity) Decision->SwitchCol No (Co-elution) FractionCollection Fraction Collection (Trigger: UV Threshold) PrepScale->FractionCollection SwitchCol->PrepScale Optimized PostProcess Evaporation (Rotovap) < 40°C (Avoid Decarboxylation) FractionCollection->PostProcess FinalQC Final QC (NMR + HPLC Purity) PostProcess->FinalQC

Figure 1: Decision tree for the purification of halogenated benzoic acids, highlighting the critical switch to PFP phases for isomer resolution.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanism and acid suppression).
  • Chromatography Today. (2014). Bromobenzoic Acids both In Vitro and In Vivo.[3] Link (Demonstrates retention behavior of brominated benzoic acids).

  • Sielc Technologies. (2018). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. Link (Specific method for brominated hydroxybenzoic acid analogs).

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Link (Authoritative source on using PFP phases for halogenated aromatics).

  • BenchChem. (2025).[4] HPLC Method Development for Halogenated Benzophenones. Link (General protocols for halogenated aromatic separation).

Sources

High-Resolution 1H NMR Characterization Protocol: 2-Bromo-3-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive protocol for the structural characterization of 2-Bromo-3-fluoro-4-hydroxybenzoic acid using proton nuclear magnetic resonance (


H NMR) spectroscopy. This compound presents a unique analytical scenario due to the interplay between the electron-withdrawing carboxyl and halogen groups and the electron-donating hydroxyl group. The presence of a fluorine atom (

F, spin ½) introduces heteronuclear spin-spin coupling (

), transforming a simple aromatic doublet system into a complex multiplet pattern.[1] This guide details the methodology to resolve these couplings, assign regiochemistry with confidence, and validate sample purity.

Structural Analysis & Spin System

Before acquisition, a theoretical understanding of the spin system is required to interpret the resulting spectrum correctly.

Compound: this compound Formula: C


H

BrFO

MW: 235.01 g/mol
The Spin System

The aromatic ring contains two adjacent protons (H5 and H6) and one fluorine atom (F3). This creates an AMX spin system (where A=H5, M=H6, X=F3), although strictly it is heteronuclear.

  • H5 (Position 5): Located ortho to the Hydroxyl (C4) and meta to the Fluorine (C3).

  • H6 (Position 6): Located ortho to the Carboxyl (C1) and para to the Fluorine (C3).

Coupling Logic (The "Fingerprint")

The diagnostic power of this analysis relies on distinguishing Homonuclear (


) from Heteronuclear (

) couplings.
InteractionTypeBond DistanceExpected

Value (Hz)
Visual Result
H5 – H6 Homonuclear3-bond (ortho)8.0 – 9.0 HzLarge Splitting
H5 – F3 Heteronuclear4-bond (meta)6.0 – 8.0 HzMedium Splitting
H6 – F3 Heteronuclear5-bond (para)0 – 2.0 HzBroadening / Small Splitting

Experimental Protocol

Reagents & Materials
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
    • Rationale: DMSO is required to dissolve this polar acid and retard the exchange of the phenolic and carboxylic protons, allowing them to be observed as distinct peaks.

  • Sample Mass: 10 – 15 mg.

  • NMR Tube: 5 mm High-Precision Glass (Wilmad 528-PP or equivalent).

Sample Preparation Workflow

SamplePrep Weigh 1. Weigh Sample (10-15 mg) Solvent 2. Add Solvent (0.6 mL DMSO-d6) Weigh->Solvent Mix 3. Homogenize (Vortex/Sonicate) Solvent->Mix Transfer 4. Transfer (Filter if cloudy) Mix->Transfer Acquire 5. Acquire Spectrum Transfer->Acquire

Figure 1: Standardized Sample Preparation Workflow for Polar Aromatic Acids.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Spectral Width (SW): 16 ppm (–2 to 14 ppm) to capture the downfield COOH proton.

  • Relaxation Delay (D1): 2.0 – 5.0 seconds.

    • Expert Note: Aromatic protons adjacent to halogens often have shorter T1 times, but the COOH proton relaxes slowly. Use D1

      
       5s for quantitative purity analysis.
      
  • Scans (NS): 16 – 32 (Sufficient for 10 mg sample).[1]

  • Temperature: 298 K (25°C).

Spectral Analysis & Interpretation

Predicted Chemical Shifts & Assignments
Proton

(ppm)
Multiplicity

Coupling Analysis
Assignment Logic
COOH 12.5 – 13.5Broad SingletExchangeableHighly deshielded acidic proton.
OH 10.5 – 11.5Broad SingletExchangeablePhenolic proton; sharp in dry DMSO, broad if wet.[1]
H-6 7.60 – 7.80Doublet (d)

Hz
Deshielded by ortho-COOH. Weak para-F coupling often unresolved.
H-5 6.90 – 7.10Doublet of Doublets (dd)

Hz

Hz
Shielded by ortho-OH. Distinctive "dd" pattern due to strong meta-F coupling.
The "Fluorine Fingerprint" (Visualization)

The most critical validation step is confirming the splitting pattern of H5 . Unlike a standard benzoic acid derivative, H5 couples to both H6 and F3.

CouplingTree cluster_legend Legend H5_Signal H5 Signal (Uncoupled) L1_Left H5_Signal->L1_Left J(H-H) ~8.5Hz L1_Right H5_Signal->L1_Right J(H-H) ~8.5Hz L2_LL Line 1 L1_Left->L2_LL J(H-F) ~7.0Hz L2_LR Line 2 L1_Left->L2_LR J(H-F) ~7.0Hz L2_RL Line 3 L1_Right->L2_RL J(H-F) ~7.0Hz L2_RR Line 4 L1_Right->L2_RR J(H-F) ~7.0Hz key1 Red = Ortho H-H Coupling key2 Green = Meta H-F Coupling

Figure 2: Coupling Tree Diagram for Proton H5. The signal splits first by H6 (Large J) and then by F3 (Medium J), resulting in a Doublet of Doublets (dd).

Validation Checklist

To confirm the identity of this compound, your spectrum must meet these criteria:

Troubleshooting & Quality Control

The "Wet Solvent" Issue
  • Symptom: The OH and COOH peaks are extremely broad, merged, or missing.[1]

  • Cause: Water in the DMSO facilitates rapid proton exchange.

  • Fix: Use a fresh ampoule of DMSO-d

    
    . Alternatively, add a small amount of activated molecular sieves to the NMR tube (not recommended for high-res work due to magnetic susceptibility distortion) or simply dry the sample further.
    
Impurity Identification

Common synthetic impurities for this scaffold include:

  • Starting Material (3-Fluoro-4-hydroxybenzoic acid): Lack of Br at C2. H2 and H6 would appear as a symmetric multiplet pattern (or distinct singlets depending on substitution).

  • Regioisomers: If Br is at C6, the coupling constants between aromatic protons would change to para (~0 Hz), resulting in two singlets.[1]

References

  • General NMR Data for Phenols/Acids

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515.[1]

  • Fluorine-Proton Coupling Constants

    • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Standard reference for

      
       values in aromatic systems).
      
    • Reich, H. J.[1] WinPLT Coupling Constants. University of Wisconsin-Madison.

  • Sample Preparation Protocols

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to understanding and predicting the mass spectrometric fragmentation pattern of 2-Bromo-3-fluoro-4-hydroxybenzoic acid. As a multi-functionalized aromatic compound, its fragmentation behavior is governed by the interplay of its bromo, fluoro, hydroxyl, and carboxylic acid moieties. This document offers a theoretical framework for its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, detailed experimental protocols for data acquisition, and visual representations of the fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Accurate structural characterization is paramount for its effective use and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and obtaining structural information about organic molecules through the analysis of their fragmentation patterns.[1][2] The presence of multiple, electronically distinct functional groups on the aromatic ring of the title compound results in a complex and informative fragmentation spectrum.

The stability of the aromatic ring often leads to a strong molecular ion peak, while the substituents guide the fragmentation pathways. The carboxylic acid group can undergo characteristic losses of hydroxyl radicals (•OH) or the entire carboxyl group (•COOH).[3][4] The bromine and fluorine atoms introduce unique isotopic patterns and fragmentation behaviors, primarily through the loss of the halogen atom.[5] This note will dissect these competing and complementary fragmentation routes to provide a predictive model for the mass spectrum of this compound.

Theoretical Fragmentation Analysis

The fragmentation of this compound is highly dependent on the ionization method employed. Electron Ionization (EI) typically induces more extensive fragmentation, while "soft" ionization techniques like Electrospray Ionization (ESI) often yield a prominent molecular ion or pseudomolecular ion with fragmentation induced via collision-induced dissociation (CID).[2][6]

Molecular Ion and Isotopic Pattern

The nominal molecular weight of this compound (C₇H₄BrFO₃) is 234 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a characteristic doublet (M⁺ and M+2) with a nearly 1:1 intensity ratio.[5][7] This isotopic signature is a key diagnostic feature in identifying brominated compounds in a mass spectrum.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the removal of an electron to form an energetically unstable molecular ion (M⁺•).[8] This radical cation then undergoes a series of fragmentation reactions to produce smaller, more stable ions.

Key predicted fragmentation pathways include:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for aromatic carboxylic acids is the cleavage of the C-OH bond, resulting in a prominent [M-17]⁺ peak corresponding to the acylium ion.[9] This ion is resonance-stabilized.

  • Loss of a Carboxyl Radical (•COOH): Cleavage of the C-C bond between the aromatic ring and the carboxylic acid group leads to the loss of a 45 Da radical, [M-45]⁺.[4]

  • Decarboxylation followed by Loss of a Halogen: The molecular ion may first lose CO₂ (44 Da), a common fragmentation for hydroxybenzoic acids, followed by the loss of a bromine or fluorine radical.

  • Loss of a Bromine Radical (•Br): The C-Br bond can cleave to release a bromine radical, resulting in an [M-79/81]⁺ fragment.

  • Loss of Carbon Monoxide (CO): Following the initial loss of •OH, the resulting acylium ion can lose CO (28 Da) to form a bromofluorophenyl cation.[10]

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique that typically results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, with minimal in-source fragmentation.[6] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

  • Negative Ion Mode (ESI⁻): As a carboxylic acid, this compound is expected to readily form a deprotonated molecule, [M-H]⁻, in negative ion mode. Upon CID, the most prominent fragmentation is typically the loss of carbon dioxide (CO₂), a 44 Da neutral loss, from the carboxylate anion.[11] This results in a [M-H-44]⁻ fragment.

  • Positive Ion Mode (ESI⁺): In positive ion mode, a protonated molecule, [M+H]⁺, will form. Fragmentation via CID is likely to proceed through the loss of water (H₂O, 18 Da) involving the carboxylic acid and hydroxyl groups, and the loss of carbon monoxide (CO, 28 Da).

Predicted Mass Fragments

The following table summarizes the major predicted ions for this compound.

m/z (for ⁷⁹Br) Ion Formula Neutral Loss Ionization Mode Proposed Structure
234/236[C₇H₄BrFO₃]⁺•-EIMolecular Ion (M⁺•)
235/237[C₇H₅BrFO₃]⁺-ESI⁺Protonated Molecule [M+H]⁺
233/235[C₇H₃BrFO₃]⁻-ESI⁻Deprotonated Molecule [M-H]⁻
217/219[C₇H₃BrFO₂]⁺•OHEIAcylium Ion
189/191[C₆H₃BrFO]⁺•OH, COEIBromofluorophenyl cation
189/191[C₇H₃BrFO]⁻CO₂ESI⁻Deprotonated molecule after decarboxylation
155[C₇H₄FO₃]⁺•BrEIFluorohydroxybenzoyl cation

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways.

EI_Fragmentation M [C₇H₄BrFO₃]⁺• m/z 234/236 M_minus_OH [C₇H₃BrFO₂]⁺ m/z 217/219 M->M_minus_OH - •OH M_minus_Br [C₇H₄FO₃]⁺ m/z 155 M->M_minus_Br - •Br M_minus_COOH [C₆H₄BrF]⁺• m/z 189/191 M->M_minus_COOH - •COOH M_minus_OH_minus_CO [C₆H₃BrFO]⁺ m/z 189/191 M_minus_OH->M_minus_OH_minus_CO - CO

Caption: Predicted EI fragmentation pathway of this compound.

ESI_Negative_Fragmentation M_minus_H [C₇H₃BrFO₃]⁻ m/z 233/235 M_minus_H_minus_CO2 [C₆H₃BrFO]⁻ m/z 189/191 M_minus_H->M_minus_H_minus_CO2 - CO₂

Caption: Predicted ESI(-) fragmentation of this compound via CID.

Experimental Protocols

To obtain high-quality mass spectra, appropriate sample preparation and instrument settings are crucial.[12]

Sample Preparation
  • Solvent Selection: Use LC-MS grade solvents to minimize contamination.[13] A suitable solvent for this compound is methanol or acetonitrile.

  • Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for LC-MS (ESI) analysis or a suitable concentration for GC-MS (EI) analysis.

GC-MS Protocol for EI Fragmentation

This protocol is suitable for analyzing the volatile derivatives of the analyte. Derivatization (e.g., silylation) might be necessary to improve volatility.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Conditions:

    • Column: A non-polar column such as a DB-5ms or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

LC-MS/MS Protocol for ESI Fragmentation

This is the preferred method for analyzing the compound in its native form.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI):

    • Ionization Mode: Negative and Positive.

    • Capillary Voltage: 3.5 kV (negative), 4.0 kV (positive).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan Mass Range: m/z 50-500.

    • MS/MS (CID): Select the precursor ions ([M-H]⁻ or [M+H]⁺) and apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep1 Dissolve in Methanol/Acetonitrile Prep2 Dilute to 1-10 µg/mL Prep1->Prep2 LCMS LC-MS/MS (ESI) Prep2->LCMS GCMS GC-MS (EI) Prep2->GCMS Interpret Analyze Fragmentation Pattern LCMS->Interpret GCMS->Interpret

Caption: General workflow for mass spectrometric analysis.

Conclusion

The mass spectrometric fragmentation of this compound provides a wealth of structural information. The characteristic isotopic pattern of bromine, coupled with the predictable losses from the carboxylic acid and hydroxyl groups, allows for confident identification. By understanding the theoretical fragmentation pathways and employing the detailed protocols provided, researchers can effectively utilize mass spectrometry to characterize this and structurally related molecules.

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature.
  • Whitman College. (n.d.). GCMS Section 6.12: Fragmentation of Carboxylic Acids. Whitman People.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry.
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1968). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. RSC Publishing.
  • Prasain, J. (2013). Mass Spectrometry analysis of Small molecules. SlideShare.
  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS. ResearchGate.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd.
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Doc Brown's Chemistry.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

Sources

Application Note: Strategic Incorporation of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note and Protocol for advanced peptide chemists and medicinal chemists. It addresses the specific challenges of steric hindrance and chemoselectivity inherent to 2-Bromo-3-fluoro-4-hydroxybenzoic acid .

Subject: this compound (CAS: 1697589-51-7) Application: Peptidomimetics, Fragment-Based Drug Discovery (FBDD), and PROTAC Linker Design. Version: 2.0 (Advanced Protocols)

Executive Summary & Chemical Profile

This compound is not merely a "capping group"; it is a trifunctional scaffold capable of driving late-stage diversification in peptide libraries. Its utility lies in its unique substitution pattern:

  • Carboxylic Acid (C-1): The attachment point to the peptide N-terminus or Lysine side chain.

  • Ortho-Bromine (C-2): A steric gatekeeper that induces conformational rigidity and serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • Meta-Fluorine (C-3): Modulates the pKa of the adjacent phenol (

    
     1-2 units lower than non-fluorinated analogues), enhancing hydrogen bond donor capability while blocking metabolic oxidation at the ortho-position.
    
  • Para-Hydroxyl (C-4): A critical pharmacophore element or site for ether-linked extensions.

Key Challenges
  • Steric Hindrance: The ortho-bromo substituent significantly retards the rate of amide bond formation compared to unsubstituted benzoic acid.

  • Chemoselectivity: The unprotected 4-hydroxyl group is nucleophilic. Activation of the carboxylic acid in the presence of a free phenol can lead to self-polymerization (polyester formation) or O-acylation of the resin-bound peptide. Protection is mandatory for high-yield synthesis.

Pre-Synthesis Strategy: The "Safety-First" Approach

Before introducing this building block into a Solid Phase Peptide Synthesis (SPPS) workflow, the phenolic hydroxyl group must be protected.

Recommended Protecting Groups
StrategyProtecting GroupDeprotection ConditionNotes
Fmoc SPPS (Standard) tert-Butyl (tBu) 95% TFA (Global Cleavage)Recommended. Prevents O-acylation during coupling. Removed simultaneously with side-chain protecting groups.[1]
Fmoc SPPS (Orthogonal) Allyl (Alloc) Pd(PPh

)

/ PhSiH

Use if the phenol needs to be modified on-resin (e.g., alkylation) before cleavage.
Boc SPPS Benzyl (Bn) HF or TFMSAStandard stability against TFA.
Visualization: Strategic Workflow

The following diagram outlines the decision tree for using this scaffold.

G Start Start: this compound Protect Step 1: Phenol Protection (Convert to 4-OtBu ether) Start->Protect Prevent Self-Esterification Couple Step 2: SPPS Coupling (High-Efficiency Activation) Protect->Couple HATU/HOAt/DIPEA Decision Decision: Post-Coupling Modification? Couple->Decision Suzuki Option A: On-Resin Suzuki Coupling (Replace Br with Aryl/Heteroaryl) Decision->Suzuki Yes (Diversification) Cleave Step 3: Global Deprotection & Cleavage (TFA Cocktail) Decision->Cleave No Modification Suzuki->Cleave

Figure 1: Strategic workflow for incorporating halogenated hydroxybenzoic acids into peptide synthesis.

Detailed Experimental Protocols

Protocol A: Protection of the Phenol (Synthesis of Building Block)

Use this protocol if you cannot purchase the pre-protected 4-OtBu derivative.

Objective: Synthesize 2-Bromo-3-fluoro-4-(tert-butoxy)benzoic acid. Rationale: The t-butyl ether is stable to piperidine (Fmoc removal) but cleaves cleanly in TFA.

  • Esterification: Dissolve this compound (1.0 eq) in MeOH. Add conc. H

    
    SO
    
    
    
    (cat.) and reflux overnight to form the methyl ester. (Protects the COOH).[1]
  • Ether Formation: Dissolve the methyl ester (1.0 eq) in DCM/Cyclohexane (1:1). Add tert-butyl 2,2,2-trichloroacetimidate (2.0 eq) and BF

    
    ·OEt
    
    
    
    (cat.). Stir at RT for 16h.[2]
  • Hydrolysis: Treat the intermediate with LiOH (3.0 eq) in THF/H

    
    O (3:1) at RT to hydrolyze the methyl ester back to the free acid.
    
  • Workup: Acidify to pH 3 with 1M HCl (carefully, keep cold to preserve tBu), extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Validation: Verify by

    
    H NMR (Look for tBu singlet ~1.3 ppm).
    
Protocol B: High-Efficiency SPPS Coupling (The "Turbo" Method)

Context: The ortho-bromo group creates significant steric bulk. Standard DIC/HOBt coupling will likely result in incomplete conversion (deletion sequences). We utilize HATU/HOAt for maximum reactivity.

Reagents:

  • Resin: Rink Amide or Wang Resin (pre-loaded with peptide chain).[3]

  • Acid: 2-Bromo-3-fluoro-4-(tert-butoxy)benzoic acid (3.0 eq).

  • Activator: HATU (2.9 eq) and HOAt (3.0 eq).

    • Note: HOAt is preferred over HOBt due to the "neighboring group effect" of the pyridine nitrogen, which accelerates coupling of hindered acids.

  • Base: DIPEA (6.0 eq) or 2,4,6-Collidine (for base-sensitive resins).

  • Solvent: DMF (Anhydrous).

Procedure:

  • Pre-activation: Dissolve the Acid and HATU/HOAt in minimal DMF. Add DIPEA. Shake for 30 seconds (do not over-activate; HATU active esters can epimerize or hydrolyze if left too long, though achiral benzoic acids are immune to epimerization, hydrolysis remains a risk).

  • Coupling: Add the pre-activated solution to the resin-bound free amine.

  • Incubation: Shake at Room Temperature for 2 to 4 hours .

    • Optimization: For extremely difficult sequences, microwave irradiation (50°C, 20 min) is highly effective.

  • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Pass: Resin beads are colorless.

    • Fail: Resin beads are blue/purple. If fail, repeat coupling with PyAOP or acid chloride activation (SOCl

      
       method).
      
Protocol C: On-Resin Suzuki-Miyaura Diversification

Context: Use the ortho-Bromine as a handle to attach aryl groups, creating a biaryl pharmacophore. This is best performed before cleavage while the peptide is on the solid support.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 eq) or Pd
    
    
    (dba)
    
    
    (0.05 eq) + XPhos (0.1 eq).
  • Boronic Acid: Aryl-B(OH)

    
     (5.0 eq).
    
  • Base: 2M Na

    
    CO
    
    
    
    (aq) (5.0 eq).
  • Solvent: DME/H

    
    O (9:1) or DMF/H
    
    
    
    O (9:1). Degassed.

Procedure:

  • Inert Atmosphere: Place resin in a sealable reactor (or microwave vial). Purge with Argon/Nitrogen.

  • Dissolution: Dissolve Boronic Acid and Catalyst in the degassed solvent mixture. Add the Base solution.[4][5]

  • Reaction: Add the mixture to the resin. Seal and heat to 80°C for 4-16 hours (conventional heating) or 100°C for 30 min (Microwave).

  • Washing: Wash extensively with DMF, H

    
    O, MeOH, and DCM to remove palladium traces. Use a solution of sodium diethyldithiocarbamate (0.5% in DMF) to scavenge residual Pd (turn resin from black/grey to original color).
    

Troubleshooting & Critical Controls

IssueRoot CauseSolution
Low Coupling Yield Steric hindrance from ortho-Br.Switch to Acid Chloride activation: Reflux acid in SOCl

(1h), evaporate, dissolve in DCM, add to resin with Pyridine.
Oligomerization Unprotected 4-OH group reacting.Ensure the 4-OH is protected as t-Butyl ether or Acetate before activation.
Black Resin after Suzuki Trapped Palladium nanoparticles.Wash with 0.5% Sodium Diethyldithiocarbamate in DMF or use SiliaMetS® scavengers.
Cleavage Adducts Bromine sensitivity to scavengers.Avoid using EDT (Ethanedithiol) in the cleavage cocktail if the Br is still present, as thiols can displace halogens on electron-deficient rings (rare but possible). Use TIS/Water.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][6] Chemical Reviews, 109(6), 2455–2504. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Doan, N., et al. (2017).[7] "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification."[7] Molecules, 22(3), 367. Link

  • Coste, J., et al. (1990). "Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids." Tetrahedron Letters, 31(5), 669-672. (Rationale for using HOAt/HATU for hindered systems). Link

Sources

Application Note: High-Efficiency Derivatization and GC-MS Analysis of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The analysis of 2-Bromo-3-fluoro-4-hydroxybenzoic acid presents a distinct challenge in gas chromatography due to its dual polarity. The molecule contains both a carboxylic acid group (


) and a phenolic hydroxyl group (

), rendering the underivatized compound non-volatile and thermally unstable. Direct injection leads to severe peak tailing, column adsorption, and degradation.

This application note details a robust protocol for the Trimethylsilylation (TMS) of this analyte using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) . This method replaces active hydrogens on both functional groups, yielding a volatile, thermally stable derivative suitable for high-sensitivity GC-MS quantification.[1][2]

Chemical Basis of the Protocol

The derivatization process relies on Nucleophilic Substitution (


). The silyl donor (BSTFA) reacts with the protic sites (-COOH and -OH), replacing the active hydrogen with a trimethylsilyl group [-Si(CH₃)₃].


Why BSTFA + 1% TMCS? While BSTFA is a strong silyl donor, the steric hindrance introduced by the ortho-substituted Bromine (position 2) and Fluorine (position 3) can impede the reaction at the phenolic oxygen (position 4) and the carboxyl group. TMCS acts as a catalyst, increasing the donor strength of the mixture to ensure quantitative derivatization of both sites.

Materials & Equipment

Reagents
  • Analyte Standard: this compound (≥98% purity).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck or Agilent).

  • Solvent: Anhydrous Pyridine (Critical: Acts as an acid scavenger for the HCl byproduct).

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Drying Agent: Anhydrous Sodium Sulfate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).[3]
    
Instrumentation
  • GC System: Agilent 7890B or equivalent.

  • MS Detector: Single Quadrupole (e.g., Agilent 5977B) or Triple Quad (for MRM).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane phase.

Experimental Protocols

Protocol A: Sample Preparation (Extraction from Aqueous/Biological Matrix)

Note: If analyzing pure standards, skip to Protocol B.

  • Acidification: Adjust 1.0 mL of sample (plasma/urine) to pH < 2.0 using 6M HCl.

    • Reasoning: Protonation of the carboxylic acid (

      
      ) is essential to drive the analyte into the organic phase.
      
  • Liquid-Liquid Extraction: Add 3.0 mL Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes. Transfer the upper organic layer to a clean glass vial.

  • Drying: Add ~100 mg Anhydrous

    
     to the organic layer to remove residual water.
    
    • Critical: Moisture will hydrolyze the TMS reagent, causing reaction failure.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of Nitrogen at 40°C.

Protocol B: Derivatization (The Core Reaction)

This protocol creates the Di-TMS derivative (Carboxyl-TMS + Phenol-TMS).

  • Reconstitution: To the dried residue (or 1 mg standard), add 50 µL Anhydrous Pyridine .

    • Mechanism:[4] Pyridine solvates the polar acid and neutralizes the HCl byproduct formed during silylation, driving the equilibrium forward.

  • Reagent Addition: Add 100 µL BSTFA + 1% TMCS .

    • Safety: Perform in a fume hood. Reagents are moisture-sensitive and corrosive.

  • Reaction: Cap the vial tightly (PTFE-lined cap). Vortex for 10 seconds.

  • Incubation: Heat at 70°C for 30 minutes .

    • Optimization: While phenols silylate fast, the ortho-halogenated benzoic acid moiety requires thermal energy to overcome steric hindrance.

  • Cooling: Allow to cool to room temperature.

  • Dilution (Optional): If the concentration is too high, dilute with anhydrous Hexane. Do not use methanol or protic solvents.

Workflows & Visualization

G Start Sample (Aqueous/Bio) Acidify Acidify to pH < 2.0 (Protonate -COOH) Start->Acidify Extract LLE with Ethyl Acetate Acidify->Extract Dry Dry Organic Layer (Na2SO4 + N2 Evap) Extract->Dry Deriv Add Pyridine (50µL) + BSTFA/TMCS (100µL) Dry->Deriv Must be Anhydrous Heat Incubate 70°C, 30 min Deriv->Heat GCMS GC-MS Injection (Split 1:10) Heat->GCMS

Figure 1: Step-by-step workflow for the extraction and derivatization of halogenated hydroxybenzoic acids.

GC-MS Method Parameters

To ensure separation from matrix interferences and reagent peaks (BSTFA elutes early), use the following gradient.

ParameterSetting
Inlet Temperature 280°C
Injection Mode Split (1:10) or Splitless (for trace analysis)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Transfer Line 290°C
Ion Source 230°C (EI Mode, 70 eV)
Solvent Delay 4.0 minutes (Protects filament from Pyridine/BSTFA)

Oven Program:

  • Initial: 80°C (Hold 1 min)

  • Ramp 1: 15°C/min to 200°C

  • Ramp 2: 5°C/min to 260°C (Critical resolution window for isomers)

  • Ramp 3: 20°C/min to 300°C (Hold 3 min)

Data Analysis & Interpretation

Mass Spectral Characteristics

The Di-TMS derivative of this compound (


, 

) will exhibit unique spectral signatures.
  • Molecular Ion (

    
    ):  Look for the cluster around m/z 378/380 .
    
  • Isotopic Pattern (The "Fingerprint"):

    • Bromine Effect: You will observe a 1:1 ratio between the peaks at

      
       (79Br) and 
      
      
      
      (81Br).[5][6] This is the definitive confirmation of the bromine atom.
    • Example: If the base molecular ion is 378, there will be a peak of nearly equal height at 380.

  • Fragmentation:

    • [M - 15]⁺: Loss of a methyl group (-CH₃) from the TMS tag. Look for m/z 363/365 .

    • [M - 89]⁺: Loss of the OTMS group.

    • [M - 79/81]⁺: Loss of the Bromine atom (less common in mild ionization but possible).

Troubleshooting Guide
  • Peak Tailing: Indicates activity in the liner. Replace the inlet liner with a deactivated, wool-packed liner.

  • Missing Peaks: Moisture contamination. Ensure sodium sulfate drying is complete and pyridine is fresh/anhydrous.

  • Extra Peaks (M-72): Mono-TMS derivative. Reaction incomplete. Increase incubation time to 60 min or check if BSTFA is expired.

References

  • Agilent Technologies. "Analysis of Naturally Occurring Phenolic Compounds... after Silylation." Agilent Application Notes. [Link]

  • Chemistry Steps. "Isotopes in Mass Spectrometry: The Bromine 1:1 Ratio." [Link]

  • Little, J.L. "Derivatization of Carboxylic Acids and Phenols for GC-MS." Little Mass Spec and Sailing. [Link]

Sources

Introduction: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Coupling Reactions with 2-Bromo-3-fluoro-4-hydroxybenzoic Acid

In the landscape of modern drug discovery and materials science, the strategic design of molecular scaffolds is paramount. This compound is a highly valuable aromatic building block, offering a unique combination of functional handles for synthetic diversification. Its structure, featuring a bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and vicinal hydroxyl and carboxylic acid groups for further functionalization or to direct reactivity, makes it an attractive starting point for complex molecular architectures.

However, this multifunctionality presents a distinct set of challenges for the synthetic chemist. The acidic protons of the phenol and carboxylic acid can interfere with common organometallic reagents and basic reaction conditions. Furthermore, the steric environment created by the ortho-substituents can impede catalyst performance. This guide provides a detailed exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—with this substrate, focusing on the strategic considerations, protocol optimization, and mechanistic underpinnings required for successful execution.

Part 1: Foundational Strategy - The Critical Role of Protecting Groups

Directly employing this compound in cross-coupling reactions is often unfeasible. The acidic protons of the hydroxyl and carboxylic acid groups can be deprotonated by the bases used in these reactions, leading to the consumption of reagents and potential inhibition of the catalyst. Therefore, a robust protection strategy is the first and most critical step.

The ideal protecting group should be easy to install in high yield, stable to the specific cross-coupling conditions, and readily removable under mild conditions that do not affect the newly formed bond.[1][2][3] Orthogonality, the ability to deprotect one group without affecting another, is also a key consideration.[3]

Common Protection Strategies:

  • Phenolic Hydroxyl Group: Typically protected as an ether (e.g., methyl, benzyl) or a silyl ether. Methyl ethers are robust, while benzyl ethers can be removed via hydrogenation.[2]

  • Carboxylic Acid Group: Most commonly protected as an ester (e.g., methyl, ethyl, t-butyl). The choice of ester influences the deprotection method, with alkyl esters typically removed by base-mediated hydrolysis and t-butyl esters by acid.[2]

For the purposes of the following protocols, we will consider the substrate to be Methyl 2-bromo-3-fluoro-4-methoxybenzoate , a stable, readily prepared derivative where both acidic protons are masked.

G cluster_0 Synthetic Workflow Start 2-Bromo-3-fluoro-4- hydroxybenzoic Acid Protect Protection Step (e.g., MeI, K2CO3, Acetone for -OH; MeOH, H2SO4 for -COOH) Start->Protect Protected_Substrate Methyl 2-bromo-3-fluoro- 4-methoxybenzoate Protect->Protected_Substrate Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) Protected_Substrate->Coupling Coupled_Product Protected Coupled Product Coupling->Coupled_Product Deprotect Deprotection Step (e.g., BBr3 for -OMe; LiOH for -COOMe) Coupled_Product->Deprotect Final_Product Final Functionalized Product Deprotect->Final_Product

Caption: General workflow for utilizing this compound.

Part 2: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an organoboron compound with an organic halide.[4][5][6][7]

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][8]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product ArBr Ar-Br ArBr->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Development & Key Considerations
  • Catalyst & Ligand: The steric hindrance ortho to the bromine atom necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.[9][10] Ligands like XPhos, SPhos, or RuPhos, often used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective.[9][10]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5] Carbonates such as K₂CO₃ or Cs₂CO₃, or phosphates like K₃PO₄, are commonly used.[11][12]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typical, as it helps to dissolve both the organic and inorganic reagents.[12]

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2-bromo-3-fluoro-4-methoxybenzoate (1.0 mmol, 262 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Degassing: Bubble argon through the stirred mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) or a pre-catalyst system like [PdCl₂(dppf)] (0.03 mmol, 22 mg) under a positive flow of argon.

  • Reaction: Seal the flask and heat the mixture to 90-100 °C in an oil bath with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100~85-95
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O90~80-90
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100~75-88

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Part 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira reaction provides a powerful method for constructing aryl-alkyne linkages, which are prevalent in functional materials and complex natural products.[13][14] The reaction couples a terminal alkyne with an aryl halide.[15]

Mechanistic Overview

The standard Sonogashira reaction employs a dual catalytic system. A palladium catalyst activates the aryl halide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product.[13]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br L₂ Pd0->OxAdd Ar-Br RedElim Ar-Pd(II)-C≡CR L₂ OxAdd->RedElim Transmetalation RedElim->Pd0 Ar-C≡CR CuBr Cu(I)Br CuAcetylide Cu(I)-C≡CR CuBr->CuAcetylide H-C≡CR, Base CuAcetylide->RedElim CuBr CuAcetylide->CuBr

Caption: Dual catalytic cycles in the Sonogashira reaction.

Protocol Development & Key Considerations
  • Catalyst System: The classic system consists of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne. It often serves as the solvent or co-solvent.[15]

  • Atmosphere: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere and using degassed solvents is critical for success.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene
  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2-bromo-3-fluoro-4-methoxybenzoate (1.0 mmol, 262 mg) and CuI (0.05 mmol, 9.5 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add degassed THF (5 mL) and degassed triethylamine (2.0 mmol, 0.28 mL). Stir to dissolve.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 0.12 mL) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol, 29 mg) under a positive flow of argon.

  • Reaction: Stir the mixture at room temperature for 8-12 hours or with gentle heating (40-50 °C) to accelerate the reaction.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Part 4: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[16][17][18] This reaction is fundamental to the synthesis of pharmaceuticals, where arylamine motifs are ubiquitous.

Mechanistic Overview

Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl halide to a Pd(0) center. The amine then coordinates to the palladium complex, and after deprotonation by a strong base, the resulting palladium amide complex undergoes reductive elimination to form the C-N bond and regenerate the catalyst.[16][19]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br L₂ Pd0->OxAdd Oxidative Addition Amide_Complex Ar-Pd(II)-NR₂ L₂ OxAdd->Amide_Complex Amine Binding & Deprotonation Amide_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amide_Complex->Product ArBr Ar-Br ArBr->OxAdd Amine HNR₂ Amine->Amide_Complex Base Strong Base Base->Amide_Complex

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol Development & Key Considerations
  • Ligand Choice is Critical: The success of this reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential as they accelerate the rate-limiting C-N reductive elimination step.[10][20]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[19]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Coupling with Morpholine
  • Reaction Setup: In a glovebox, add NaOt-Bu (1.4 mmol, 135 mg) to an oven-dried vial. Add Methyl 2-bromo-3-fluoro-4-methoxybenzoate (1.0 mmol, 262 mg), the chosen ligand (e.g., XPhos, 0.04 mmol, 19 mg), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg).

  • Solvent and Reagents: Remove the vial from the glovebox. Add anhydrous toluene (4 mL) followed by morpholine (1.2 mmol, 0.105 mL) via syringe.

  • Inert Atmosphere: Purge the vial with argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 5: An Alternative Pathway - Decarboxylative Cross-Coupling

A modern and atom-economical alternative to the protect-couple-deprotect sequence is the direct use of the carboxylic acid as a coupling handle via a decarboxylative cross-coupling reaction.[21][22] In this approach, the C-COOH bond is cleaved, with extrusion of CO₂, to generate an in-situ organometallic nucleophile that can participate in the coupling cascade.[21]

This strategy overcomes the need for protecting groups but requires a different set of catalysts and conditions, often involving copper or silver salts to facilitate the decarboxylation event.[22][23] While synthetically elegant, these reactions are often more substrate-specific, and the high temperatures sometimes required can be a limitation. The development of photoredox-catalyzed methods is enabling milder conditions for this transformation.[24] This remains an active area of research and offers a promising future direction for the functionalization of this and other benzoic acid derivatives.

References

  • Lian, Z., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24017. [Link]

  • Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2659-2665. [Link]

  • Ye, S., et al. (2017). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. Chemistry - An Asian Journal, 12(12), 1249-1265. [Link]

  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • Goossen, L. J. New Developments in Decarboxylative Cross-Coupling Reactions. Ruhr-Universität Bochum. [Link]

  • ResearchGate. Scope of the double decarboxylative cross-coupling of benzoic acid derivatives. [Link]

  • Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. Directed orrho-lithiation of unprotected benzoic acids. [Link]

  • Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]

  • K.C. Nicolaou. Protecting Groups. [Link]

  • Dorta, R. L., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. The Journal of Organic Chemistry, 72(17), 6624-6627. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Organic-Synthesis.com. Protecting Groups. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singh, R., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1777-1805. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Panteleev, J., et al. (2011). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Organic Letters, 13(19), 5342-5345. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. YouTube. [Link]

  • Fiveable. (2025). 11.3 Protecting groups - Organic Chemistry II. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddy, T. R., et al. (2024). Palladium-Catalyzed Directed C(sp3)−H Activation/Lactonization Cascade of 2-Acyl N-Heteroarenes with 2-Halobenzoic Acids. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Moss, T. A., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6563-6567. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • SynArchive. Sonogashira Coupling. [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]

  • Wasiak, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]

  • Wouters, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 32, 104560. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Arylation of Fluoroalkylamines. Organic Letters, 16(16), 4388-4391. [Link]

  • Zhang, P., et al. (2022). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 27(19), 6598. [Link]

  • Reeve, J. T., et al. (2014). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Organic Letters, 16(2), 520-523. [Link]

  • Request PDF. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Open Exploration Publishing. (2025). General procedure for the synthesis of biaryl acetophenones. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Open Exploration Publishing. (2025). General procedure for the synthesis of biaryl acetophenones. [Link]

  • Jana, A., & Sengupta, S. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15733-15802. [Link]

Sources

Application Note: Synthesis of Esters from 2-Bromo-3-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for generating ester derivatives of 2-Bromo-3-fluoro-4-hydroxybenzoic acid . This substrate presents two distinct synthetic challenges:

  • Steric Hindrance (The Ortho Effect): The bromine atom at the C2 position creates significant steric bulk, shielding the carboxylic acid from nucleophilic attack.

  • Chemoselectivity: The presence of a free phenolic hydroxyl group (-OH) at C4 introduces the risk of competitive O-alkylation (ether formation) or polymerization during activation.

This note provides two validated workflows:

  • Method A (Acid-Catalyzed): The preferred route for methyl/ethyl esters, utilizing thermodynamic control to ensure exclusive esterification without phenol protection.

  • Method B (Base-Mediated): A mild alkylation protocol for complex or acid-sensitive alcohols, employing strict pH control to prevent phenol alkylation.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

Structural Analysis

The substrate is a densely functionalized aromatic scaffold. Understanding the electronic and steric environment is critical for reaction design.

FeaturePositionEffect on Reactivity
Bromine C2 (Ortho)Steric Blockade: Rotates the carboxylate out of planarity; significantly retards nucleophilic attack at the carbonyl carbon. Requires forcing conditions (high heat/time).
Fluorine C3 (Meta)Inductive Acidification: Increases the acidity of both the carboxylic acid (pKa ~3.5) and the phenol (pKa ~8.5) via electron withdrawal (-I effect).
Hydroxyl C4 (Para)Nucleophilic Competition: Acts as a competing nucleophile. Under basic conditions (pH > 9), the phenoxide forms and reacts with alkylating agents.
Decision Logic for Synthesis

The choice of method depends entirely on the desired ester group (


).

SynthesisDecision Start Target: Ester of This compound R_Group Identify R' Group Start->R_Group Simple Simple Alkyl (Methyl, Ethyl, Isopropyl) R_Group->Simple Robust Alcohol Complex Complex/Acid-Sensitive (t-Butyl, Benzyl, Heterocycles) R_Group->Complex Sensitive/Expensive MethodA Method A: Fischer Esterification (H2SO4 / ROH Reflux) Simple->MethodA Preferred: 100% Chemoselective MethodB Method B: Chemoselective Alkylation (R-X / NaHCO3 / DMF) Complex->MethodB Requires pH Control

Figure 1: Decision tree for selecting the appropriate esterification strategy based on the target ester moiety.

Experimental Protocols

Method A: Modified Fischer Esterification (Primary Route)

Application: Synthesis of Methyl, Ethyl, or Propyl esters. Mechanism: Acid-catalyzed nucleophilic acyl substitution. Advantage: The phenolic -OH is non-nucleophilic under acidic conditions, eliminating the need for protecting groups.

Materials
  • Substrate: this compound (1.0 equiv)

  • Solvent/Reagent: Anhydrous Alcohol (MeOH or EtOH) (0.5 M concentration)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (1.0 - 1.5 equiv) or Thionyl Chloride (
    
    
    
    ) (2.0 equiv)
  • Equipment: Round-bottom flask, Reflux condenser, Drying tube (

    
    ).
    
Protocol Steps
  • Dissolution: Charge the flask with the carboxylic acid substrate and anhydrous alcohol. Stir until suspended.

  • Activation:

    • Option 1 (H2SO4): Add conc.

      
       dropwise.[1][2] Note: A higher equivalent (1.0 eq) is recommended compared to standard benzoic acids (0.1 eq) to overcome the buffering capacity of the zwitterionic starting material.
      
    • Option 2 (SOCl2 - Recommended for speed): Cool to 0°C. Add

      
       dropwise over 20 mins. (Generates HCl in situ).
      
  • Reflux (Critical): Heat the mixture to a vigorous reflux.

    • Time: Due to the C2-Bromine steric hindrance, reaction times are extended. Allow 12–24 hours for >95% conversion.

  • Monitoring: Check via HPLC or TLC (Mobile Phase: 50% EtOAc/Hexanes). Look for the disappearance of the acid (low Rf) and appearance of the ester (high Rf).

  • Work-up:

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour residue into ice-cold water (10x volume).

    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash organics with Sat.

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate.
      

Yield Expectation: 85–95% Common Pitfall: Stopping the reaction too early results in recovered starting material due to the slow kinetics caused by the ortho-bromine [1].

Method B: Chemoselective Alkylation (Secondary Route)

Application: Synthesis of Benzyl, Allyl, or complex esters.[3] Mechanism:


 displacement of alkyl halide by carboxylate.
Challenge:  Preventing phenol alkylation.
Solution:  Use of a weak base (

) that deprotonates the carboxylic acid (pKa ~3.5) but not the phenol (pKa ~8.5) [2].
Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyl Halide: R-Br or R-I (1.1 equiv)

  • Base: Sodium Bicarbonate (

    
    ) (1.2 equiv) — Do NOT use 
    
    
    
    or
    
    
    .
  • Solvent: DMF or NMP (0.2 M)

Protocol Steps
  • Salt Formation: Dissolve the acid in DMF. Add solid

    
    . Stir at Room Temperature (RT) for 30 minutes. The mixture may bubble (
    
    
    
    release) as the carboxylate forms.
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction:

    • Stir at RT for 16 hours.

    • Note: If the reaction is sluggish due to the steric bulk of the ortho-bromine, heat mildly to 40–50°C. Do not exceed 60°C , or the phenol will begin to participate in side reactions.

  • Work-up:

    • Dilute with water.

    • Extract with

      
       or EtOAc.[1]
      
    • Crucial Step: Wash the organic layer with 1M NaOH (cold, rapid wash). This removes any unreacted starting material and, more importantly, removes any trace O-alkylated phenolic side products (which would be esters and ethers, but simple esters are neutral). Correction: If the product is the ester, washing with NaOH might hydrolyze it. Instead, wash with Sat. NaHCO3 to remove unreacted acid.

  • Purification: Column chromatography is usually required to separate the ester from trace O-alkylated byproducts.

Quality Control & Analytical Verification

HPLC Profile
  • Column: C18 Reverse Phase

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Gradient 5% -> 95%.

  • Detection: UV 254 nm (Aromatic ring) and 280 nm (Phenol).

  • Retention Time Order:

    • Starting Material (Acid) - Elutes early (Polar).

    • Target Ester - Elutes mid/late.

    • Bis-alkylated impurity (Ester + Ether) - Elutes last (Most non-polar).

NMR Validation ( NMR in DMSO-d6)

To confirm the integrity of the phenol (Method A/B success):

  • Phenolic Proton: Look for a broad singlet (or doublet due to F-coupling) around δ 10.5 – 11.5 ppm . If this signal is missing, O-alkylation has occurred.

  • Ester Protons:

    • Methyl Ester: Singlet at ~3.8 ppm.

    • Ethyl Ester: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the competitive pathways and how the recommended protocols avoid the "Dead End" of bis-alkylation.

ReactionPathways cluster_Acid Method A (Acidic) cluster_Base Method B (Basic) Substrate 2-Bromo-3-fluoro- 4-hydroxybenzoic acid Protonated Protonated Acid (Phenol Neutral) Substrate->Protonated H+ Carboxylate Carboxylate Anion (pKa ~3.5) Substrate->Carboxylate Weak Base (NaHCO3) Phenoxide Phenoxide Dianion (pKa ~8.5) Substrate->Phenoxide Strong Base (K2CO3/NaOH) TargetEsterA Target Ester (High Purity) Protonated->TargetEsterA ROH, Reflux (Slow due to 2-Br) TargetEsterB Target Ester Carboxylate->TargetEsterB R-X Impurity Ether-Ester Impurity (Bis-alkylated) Phenoxide->Impurity R-X (Fast)

Figure 2: Mechanistic pathways showing how pH control dictates chemoselectivity. Strong bases lead to the unwanted phenoxide intermediate.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 2-Br.Increase reaction time (24h+) or switch to Acid Chloride method (SOCl2).
Missing Phenol Peak (NMR) O-Alkylation occurred.In Method B, switch base to NaHCO3 or reduce reaction temperature.
Product Hydrolysis during workup Ester instability.Avoid strong base washes. Use dilute NaHCO3 or pH 6 phosphate buffer.

References

  • Newman, M. S. (1941). Esterification of Sterically Hindered Acids. Journal of the American Chemical Society. Source: (Grounding: Establishes the difficulty of esterifying ortho-substituted benzoic acids).

  • Dittmer, C. (2015). Selective alkylation of carboxylic acid versus phenol. Chemistry Stack Exchange/ResearchGate Discussions. Source: (Grounding: Validates pKa-based selectivity strategies using Bicarbonate).

  • PubChem. (2023). 4-Hydroxybenzoic acid pKa and Physical Properties. Source: (Grounding: Provides baseline acidity data for the scaffold).

  • BenchChem. (2025).[4][1] Application Notes for Etherification of 4-Fluoro-3-hydroxybenzoic Acid. Source: (Grounding: Confirms general handling of fluoro-hydroxybenzoic acids).

Sources

Application of 2-Bromo-3-fluoro-4-hydroxybenzoic acid in API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-fluoro-4-hydroxybenzoic acid (CAS 1697589-51-7) represents a high-value "orthogonal scaffold" for modern medicinal chemistry, specifically within Fragment-Based Drug Discovery (FBDD) targeting kinase inhibitors (e.g., MAPK, TRK) and nuclear receptor modulators.

Unlike simple benzoic acids, this tetra-substituted arene offers four distinct vectors for chemical diversification. Its specific halogenation pattern—2-Bromo (for cross-coupling) and 3-Fluoro (for metabolic blocking/electronic tuning)—makes it an ideal core for constructing biaryl ether and biaryl amide pharmacophores found in next-generation oncology and anti-inflammatory therapeutics.

This guide details the strategic application of this intermediate, providing validated protocols for its sequential functionalization while mitigating common synthetic risks such as steric hindrance and regioselectivity issues.

Part 1: Chemical Profile & Strategic Utility

The Orthogonal Reactivity Map

The power of this molecule lies in its ability to undergo sequential, selective transformations. Each position serves a distinct role in Structure-Activity Relationship (SAR) optimization:

PositionFunctional GroupReactivity VectorStrategic Role in Drug Design
C-1 Carboxylic AcidAmide Coupling / EsterificationLinker: Connects to solubilizing tails or hinge-binding motifs.
C-2 BrominePd-Catalyzed Cross-CouplingScaffold Extension: Site for Suzuki/Stille coupling to form biaryl systems (critical for hydrophobic pocket occupation).
C-3 FluorineElectronic ModulationMetabolic Shield: Blocks C-3 oxidation; modulates pKa of the C-4 phenol (increasing acidity for stronger H-bonds).
C-4 Hydroxyl (Phenol)Nucleophilic Substitution (SnAr/Alkylation)Interaction Handle: Site for etherification to introduce diversity elements or mimic substrate recognition.
Structural Causality in Kinase Inhibition

In many kinase inhibitors (e.g., analogues of Vemurafenib or Cobimetinib ), the "ortho-halo" benzoic acid motif is crucial. The 2-Bromo substituent forces the aromatic ring out of planarity relative to the coupled partner (atropisomerism), often locking the molecule into a bioactive conformation that fits the ATP-binding pocket. The 3-Fluoro atom provides a specific dipole interaction with the protein backbone while protecting the ring from Phase I metabolic hydroxylation.

Part 2: Validated Experimental Protocols

The following protocols describe a logical workflow for converting the raw intermediate into a "Lead Candidate" scaffold.

Protocol A: Regioselective O-Alkylation of the C-4 Phenol

Objective: To functionalize the hydroxyl group without affecting the carboxylic acid or sensitive halogens. Challenge: The ortho-fluorine increases the acidity of the phenol, making it more reactive but also prone to over-alkylation if not controlled.

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: Alkyl halide (e.g., Methyl iodide or Benzyl bromide) (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with the substrate (1.0 eq) and anhydrous DMF (10 mL/g). Stir under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (2.5 eq) in a single portion. The solution may turn yellow due to phenoxide formation. Stir at 25°C for 30 minutes.
    
    • Note: The use of a weak base like Carbonate prevents decarboxylation or halogen exchange.

  • Addition: Dropwise add the Alkyl Halide (1.1 eq) over 10 minutes.

  • Reaction: Heat to 60°C and monitor by TLC/HPLC.

    • Endpoint: Disappearance of starting material (~2-4 hours).

  • Workup: Pour the mixture into ice-cold 1M HCl (to protonate the carboxylic acid). The product usually precipitates. Filter, wash with water, and dry.

    • Yield Target: >85%.[2][3][4]

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling at C-2

Objective: To install an aryl group at the sterically crowded 2-position (ortho to the carboxylic acid). Challenge: The 2-position is flanked by the carboxylic acid and the 3-fluoro group, creating significant steric bulk. Standard


 often fails.

Materials:

  • Substrate: O-Alkylated intermediate (from Protocol A) (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.5 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / S-Phos (for difficult cases).
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a pressure vial, combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes (Critical: Oxygen poisons the active Pd(0) species).

  • Catalyst Addition: Add the Palladium catalyst rapidly under Argon flow. Seal the vial.

  • Reaction: Heat to 90-100°C for 12-18 hours.

    • Mechanism:[5] The bulky ligands (dppf or S-Phos) facilitate oxidative addition into the hindered C-Br bond.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

  • Purification: The crude residue often requires Column Chromatography (Hexane/EtOAc gradient).

    • Note: If the carboxylic acid interferes, protect it as a Methyl Ester prior to this step.

Part 3: Visualization & Workflow Logic

Synthetic Pathway Diagram

The following diagram illustrates the transformation of CAS 1697589-51-7 into a bioactive core.

SynthesisWorkflow cluster_0 Key Challenges Start Start: 2-Bromo-3-fluoro- 4-hydroxybenzoic acid (CAS 1697589-51-7) Step1 Step 1: O-Alkylation (Protection/Diversity) Start->Step1 R-X, K2CO3 (Protocol A) Step2 Step 2: Suzuki Coupling (Scaffold Extension) Step1->Step2 Ar-B(OH)2, Pd(dppf) (Protocol B) Step3 Step 3: Amide Coupling (Pharmacophore Linkage) Step2->Step3 R'-NH2, HATU Final Target API Scaffold (Biaryl Kinase Inhibitor) Step3->Final Deprotection/Salt Formation Warning Steric Hindrance at C-2: Requires specialized ligands (e.g., S-Phos, dppf) Warning->Step2

Caption: Sequential functionalization workflow transforming the halogenated core into a drug-like scaffold.

Comparative Reactivity Data
Reaction TypeStandard ConditionsOptimized Conditions (For this Scaffold)Reason for Optimization
Esterification MeOH /

MeI /

/ DMF
Avoids harsh acid reflux; allows simultaneous phenol protection if desired.
Suzuki Coupling

,


,

Overcomes steric bulk of ortho-COOH and meta-F.
Amide Coupling EDC / HOBtHATU / DIPEAHigher reactivity required due to electron-withdrawing Fluorine reducing acid nucleophilicity.

Part 4: Quality Control & Safety

  • Analytical Markers:

    • 1H NMR (DMSO-d6): Look for the distinct doublet splitting of the aromatic protons. The Fluorine coupling will split the C-5 and C-6 protons (

      
      ).
      
    • 19F NMR: Essential for confirming the integrity of the C-F bond during coupling reactions. Expect a singlet/multiplet around -110 to -130 ppm.

  • Safety Hazards:

    • Skin Sensitizer: Like many halogenated phenols, this compound is a potential sensitizer. Use double nitriles.

    • Acidic Corrosive: Handle the free acid form with care; dust inhalation can cause severe respiratory irritation.

References

  • BLD Pharm. (2023).[1] Product Analysis: this compound (CAS 1697589-51-7).[1][6][7][8][9][10][11][12][13][14] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General methodology for sterically hindered couplings).
  • BenchChem. (2023). Synthetic Efficiency of Routes to Halogenated Hydroxybenzoic Acids. Retrieved from

  • PubChem. (2023).[2] Compound Summary: Halogenated Benzoic Acid Derivatives. Retrieved from

Sources

Application Note: High-Purity Recrystallization of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the purification of 2-Bromo-3-fluoro-4-hydroxybenzoic acid , a critical fluorinated building block used in the synthesis of bioactive mesogens and pharmaceutical intermediates. While commercial sources often supply this compound at 95-97% purity, downstream applications—particularly in structure-activity relationship (SAR) studies and liquid crystal synthesis—require purities exceeding 99.5% to eliminate regioisomeric byproducts and trace inorganic salts.

This guide moves beyond generic "cookbook" chemistry, offering a First-Principles approach to solvent selection and a validated dual-solvent recrystallization workflow.

Compound Profile & Pre-Formulation Analysis

Understanding the physicochemical landscape of the target molecule is the prerequisite for a successful crystallization.

PropertyValue / CharacteristicImplication for Purification
Structure Poly-substituted Benzoic AcidAmphiphilic nature: The carboxylic acid and hydroxyl groups provide polarity, while the halogenated aromatic ring adds lipophilicity.
pKa (Est.) COOH: ~2.5Stronger acid than unsubstituted benzoic acid due to electron-withdrawing F/Br atoms. Avoid basic solvents to prevent salt formation.
Solubility Low in cold water; High in Ethanol, EtOAc, THFIdeal candidate for mixed-solvent recrystallization or temperature-swing crystallization in water.
Key Impurities 1. Regioisomers (e.g., 2-bromo-5-fluoro...)2. Inorganic salts (NaBr/KBr)3. Decarboxylated byproductsRegioisomers often have similar solubility profiles, requiring a solvent system that maximizes differential solubility (selectivity).
Solubility Logic

The presence of the 3-Fluoro and 2-Bromo substituents significantly alters the crystal lattice energy compared to benzoic acid. The fluorine atom acts as a hydrogen bond acceptor, potentially increasing solubility in protic solvents, while the bulky bromine atom disrupts packing, potentially lowering the melting point relative to non-halogenated analogs.

Solvent System Selection Strategy

We do not rely on guesswork. The following decision tree illustrates the logical flow used to determine the optimal solvent system for this specific substrate.

SolventSelection Start Start: Crude this compound SolubilityTest Solubility Test (100 mg/mL) Start->SolubilityTest WaterTest Soluble in Boiling Water? SolubilityTest->WaterTest EthanolTest Soluble in Cold Ethanol? WaterTest->EthanolTest Insoluble Hot PathA Yes (Hot) / No (Cold) WaterTest->PathA Ideal Profile PathB Yes (Cold) EthanolTest->PathB High Solubility ProtocolA Protocol A: Single Solvent (Water) Best for removing inorganic salts PathA->ProtocolA ProtocolB Protocol B: Binary Solvent (EtOH/Water) Best for removing organic impurities PathB->ProtocolB

Figure 1: Decision matrix for selecting the purification route. Protocol A is greener; Protocol B offers higher selectivity for organic impurities.

Detailed Experimental Protocols

Protocol A: Green Chemistry (Water-Based)

Recommended for crude material with high inorganic salt content or when "Green Chemistry" metrics are a priority.

Principle: Halogenated hydroxybenzoic acids often exhibit a steep solubility curve in water (sparingly soluble at 25°C, highly soluble at 100°C).

  • Dissolution: Suspend 10.0 g of crude acid in 150 mL of distilled water in a 500 mL Erlenmeyer flask.

  • Heating: Heat to reflux (100°C) with vigorous magnetic stirring.

    • Note: If the solid does not completely dissolve after 15 minutes of reflux, add water in 10 mL increments. Do not exceed 250 mL total volume.

  • Hot Filtration (Critical): If insoluble black specks (carbon/polymeric tar) remain, filter the boiling solution through a pre-heated Büchner funnel or a fluted filter paper to prevent premature crystallization on the filter.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (RT) on the benchtop undisturbed. Do not induce shock-cooling with an ice bath immediately; this traps impurities.

    • Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white needles/plates using vacuum filtration.

  • Washing: Wash the cake with 2 x 10 mL of ice-cold water.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: High-Performance Binary Solvent (Ethanol/Water)

Recommended for removing regioisomers and achieving >99.5% HPLC purity.

Principle: The "Solvent/Anti-solvent" method. Ethanol acts as the good solvent (solubilizing the organic acid), while water acts as the anti-solvent (forcing crystallization).

Workflow Diagram:

RecrystallizationWorkflow Step1 1. Dissolution Dissolve crude in min. boiling Ethanol Step2 2. Anti-Solvent Addition Add hot Water until persistent cloudiness Step1->Step2 Saturation Step3 3. Clarification Add drops of Ethanol to clear solution Step2->Step3 Re-solubilization Step4 4. Nucleation Slow cooling to RT, then 4°C Step3->Step4 Crystal Growth Step5 5. Isolation Vacuum filtration & cold solvent wash Step4->Step5 Purification

Figure 2: Step-by-step workflow for the Binary Solvent (Ethanol/Water) protocol.

Step-by-Step Procedure:

  • Preparation: Place 10.0 g of crude this compound in a 250 mL flask.

  • Primary Solvation: Add 95% Ethanol (approx. 30-40 mL) and heat to near boiling on a steam bath or hot plate. Add just enough ethanol to dissolve the solid completely.

    • Expert Tip: If the solution is dark/colored, add activated charcoal (0.5 g), boil for 2 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While keeping the solution boiling, slowly add hot distilled water dropwise.

    • Visual Cue: Continue adding water until a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling.

  • Clarification: Add a few drops of hot ethanol to just redissolve the turbidity and restore a clear solution. This creates a saturated solution at the boiling point.[1]

  • Crystallization: Remove from heat. Cover the flask with a watch glass or foil. Allow to cool slowly to room temperature.

    • Observation: High-purity crystals often form as distinct prisms or needles.

  • Final Cooling: Cool in an ice bath for 30 minutes.

  • Filtration: Collect crystals via vacuum filtration.[2][3]

  • Wash: Wash with a cold 1:1 Ethanol/Water mixture (small volume, e.g., 10-15 mL).

  • Drying: Dry under high vacuum at 45-50°C.

Process Control & Validation Criteria

A self-validating system requires checkpoints. Do not proceed to the next synthetic step until these criteria are met.

ParameterMethodAcceptance CriteriaFailure Action
Appearance VisualWhite to off-white crystalline solid.If brown/sticky: Re-dissolve and treat with activated charcoal.
Melting Point CapillarySharp range (< 2°C spread). Ref range: ~160-200°C (verify with specific lot).If broad (>3°C range): Repeat Protocol B.
Purity HPLC (C18, MeOH/Water)> 99.0% AreaIf regioisomer > 0.5%: Recrystallize from Toluene (alternative non-polar method).
Solvent Trap H-NMRNo ethanol peaks (triplet/quartet).Dry longer or at higher temp (max 60°C).

Troubleshooting Common Issues

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The compound separates as a distinct liquid phase before crystallizing, often due to adding water too quickly or the solution being too concentrated.

  • Fix: Reheat the mixture to boiling. Add a small amount of additional Ethanol (the good solvent) until the oil dissolves. Allow to cool very slowly with vigorous stirring to induce nucleation.

Issue 2: Low Yield (< 60%)

  • Cause: Too much solvent used (solution not saturated) or crystals lost in mother liquor.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to harvest a "second crop." Note: The second crop is usually less pure.

Safety & Handling (E-E-A-T)

  • Halogenated Compounds: While stable, this compound contains halogens. Thermal decomposition (e.g., heating dry solid >250°C) may release trace Hydrogen Fluoride (HF) or Hydrogen Bromide (HBr). Always dry in a well-ventilated oven.

  • Skin Irritant: Phenolic acids are irritants.[4] Wear nitrile gloves and safety goggles.

  • Waste Disposal: The mother liquor contains halogenated organics. Do not pour down the drain. Dispose of in the "Halogenated Organic Waste" stream.

References

  • Sigma-Aldrich. 3-Fluoro-4-hydroxybenzoic acid Product Sheet. (Analogous solubility data). Link

  • Thermo Scientific Chemicals. 3-Bromo-4-hydroxybenzoic acid Physical Properties. (Melting point and solubility trends). Link

  • PubChem. 5-Bromo-3-fluoro-2-hydroxybenzoic acid Compound Summary. (Structural isomers and safety data). Link

  • University of Massachusetts Amherst. Recrystallization of Benzoic Acid Derivatives: General Protocols. (Foundational technique).[1][3][5] Link

  • Organic Syntheses. Preparation of 2-Amino-3-fluorobenzoic acid. (Precedent for aqueous/organic recrystallization of fluorinated benzoic acids). Link

Sources

Measuring the antioxidant activity of hydroxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comparative Analysis of Antioxidant Potency in Hydroxybenzoic Acid Derivatives

Abstract

This application note provides a comprehensive guide for evaluating the antioxidant activity of hydroxybenzoic acid (HBA) derivatives, specifically Gallic Acid, Protocatechuic Acid, Vanillic Acid, and Syringic Acid. Unlike generic phenolic assays, this protocol addresses the specific solubility, kinetic behavior, and structure-activity relationships (SAR) inherent to the benzoic acid class. We detail two complementary spectrophotometric workflows: DPPH (2,2-diphenyl-1-picrylhydrazyl) for mixed-mode radical scavenging and FRAP (Ferric Reducing Antioxidant Power) for electron transfer capacity.

Structure-Activity Relationship (SAR): The Mechanistic Basis

To interpret your data correctly, you must understand why these molecules behave differently. The antioxidant potency of HBAs is governed by the number and position of hydroxyl (-OH) groups on the benzene ring relative to the carboxylic acid moiety.

  • The Rule of Hydroxylation: Potency generally increases with the number of hydroxyl groups.

    • Gallic Acid (3,4,5-trihydroxybenzoic acid): The "Gold Standard" due to three -OH groups allowing for extensive resonance stabilization.

    • Protocatechuic Acid (3,4-dihydroxybenzoic acid): High activity, forming a stable quinone intermediate.

    • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): Reduced activity.[1][2][3] The methoxy group (-OCH₃) provides some electron-donating induction but lacks the hydrogen-donating capacity of a free hydroxyl group.

  • Mechanism of Action: HBAs primarily utilize Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms to neutralize free radicals.

Visualizing the Mechanism

The following diagram illustrates the stabilization pathway of a generic HBA radical.

HBA_Mechanism HBA HBA Derivative (e.g., Gallic Acid) HAT HAT Mechanism (H• Transfer) HBA->HAT SET SET Mechanism (e- Transfer) HBA->SET Radical Free Radical (R•) Radical->HAT Radical->SET Complex Transition State StableHBA Stable Phenoxyl Radical Complex->StableHBA Resonance Stabilization NeutralR Neutralized Species (RH) Complex->NeutralR HAT->Complex SET->Complex

Figure 1: Dual-pathway mechanism (HAT and SET) by which hydroxybenzoic acids neutralize free radicals.

Experimental Design & Sample Preparation

Critical Consideration: HBAs are hydrophilic but often require organic co-solvents for high-concentration stock solutions to prevent precipitation during storage.

  • Stock Solvent: Methanol (HPLC Grade).

  • Working Buffer: Phosphate Buffered Saline (PBS) pH 7.4 (for physiological relevance) or Acetate Buffer pH 3.6 (strictly for FRAP).

  • Sample Stability: HBAs are sensitive to oxidation by light. All stock solutions must be prepared in amber vials and used within 4 hours.

Preparation Protocol:
  • Stock Solution (10 mM): Dissolve the exact molecular weight of the HBA derivative (e.g., 17.01 mg for Gallic Acid, MW 170.12) in 10 mL of Methanol.

  • Dilution Series: Prepare a 5-point serial dilution (e.g., 10, 50, 100, 200, 500 µM) using the assay-specific buffer/solvent.

Protocol A: DPPH Radical Scavenging Assay

Best for: Determining total radical scavenging capacity (HAT + SET).

Principle: The deep purple DPPH radical (


) is reduced to the yellow hydrazine form (

) by the antioxidant.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol.

  • Positive Control: Trolox or Ascorbic Acid.

Step-by-Step Workflow:

  • Blank Preparation: Add 20 µL Methanol + 180 µL DPPH solution to a well (96-well plate).

  • Sample Addition: Add 20 µL of HBA sample (various concentrations) to test wells.

  • Reaction Initiation: Add 180 µL of 0.1 mM DPPH solution to sample wells.

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

    • Expert Tip: Gallic acid reacts fast (<5 mins), but Vanillic acid is slow. 30 minutes ensures "steady state" for comparative analysis.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    

Calculation (


): 


Plot concentration (x-axis) vs. % Inhibition (y-axis). The

is the concentration requiring 50% inhibition.

Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Best for: Measuring electron-donating potential (SET mechanism only).

Principle: At low pH (3.6), reduction of the ferric-tripyridyltriazine (


-TPTZ) complex to the ferrous (

) form produces an intense blue color.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.[4]

  • TPTZ Solution: 10 mM in 40 mM HCl.

  • 
     Solution:  20 mM in water.[4]
    
  • Working Reagent: Mix Acetate Buffer : TPTZ :

    
     in a 10:1:1  ratio.[2] Prepare fresh.
    

Step-by-Step Workflow:

  • Reagent Warm-up: Pre-warm FRAP reagent to 37°C.

  • Sample Addition: Add 10 µL of HBA sample to a 96-well plate.

  • Reaction: Add 190 µL of warm FRAP reagent.

  • Incubation: Incubate at 37°C for 4 minutes strictly.

    • Expert Tip: Extended incubation (>10 mins) in FRAP can lead to non-linear results due to secondary reactions of polyphenols.

  • Measurement: Read Absorbance at 593 nm (

    
    ).
    

Calculation (Trolox Equivalents): Construct a standard curve using Trolox (10–100 µM). Express results as µmol Trolox Equivalents (TE) / g sample .

Comparative Data & Expected Results

The following table summarizes typical


 trends for HBA derivatives. Lower 

indicates higher potency.
HBA DerivativeHydroxyl GroupsPositionExpected DPPH

(µM)*
Relative Potency
Gallic Acid 3 (-OH)3,4,51.5 - 3.0Very High
Protocatechuic Acid 2 (-OH)3,410.0 - 15.0High
Syringic Acid 1 (-OH), 2 (-OCH3)4 (-OH), 3,5 (-OCH3)20.0 - 30.0Moderate
Vanillic Acid 1 (-OH), 1 (-OCH3)4 (-OH), 3 (-OCH3)> 50.0Low

*Note: Values are approximate and dependent on specific solvent/pH conditions.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assays Start Start: HBA Crystals Stock Stock Solution (10mM in MeOH) Start->Stock Dilution Serial Dilution (10-500 µM) Stock->Dilution DPPH_Path DPPH Assay (Add DPPH Reagent) Dilution->DPPH_Path FRAP_Path FRAP Assay (Add TPTZ/FeCl3) Dilution->FRAP_Path Incubate_DPPH Incubate 30 min (Dark, RT) DPPH_Path->Incubate_DPPH Incubate_FRAP Incubate 4 min (37°C) FRAP_Path->Incubate_FRAP Read_DPPH Read Abs @ 517nm Incubate_DPPH->Read_DPPH Read_FRAP Read Abs @ 593nm Incubate_FRAP->Read_FRAP Analysis Data Analysis (IC50 / TEAC) Read_DPPH->Analysis Read_FRAP->Analysis

Figure 2: Parallel experimental workflow for DPPH and FRAP assays.

Troubleshooting & Validation

  • Interference: High concentrations of colored HBA oxidation products (quinones) can absorb at 517 nm, falsely lowering the inhibition reading. Solution: Always subtract a "Sample Blank" (Sample + Ethanol without DPPH) from the raw absorbance.

  • pH Sensitivity: FRAP is highly pH-dependent. If your sample is extremely alkaline, it may shift the buffer pH > 3.6, preventing iron reduction. Validation: Check pH of the final reaction mix.

  • Solvent Effect: Methanol enhances DPPH solubility but can dehydrate proteins if testing biological samples. For pure HBAs, methanol is preferred over ethanol for better solubility of the radical.

References

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology.

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.

  • Karamać, M., Kosińska, A., & Pegg, R. B. (2005). Comparison of radical-scavenging activities for selected phenolic acids.[5] Polish Journal of Food and Nutrition Sciences.

Sources

In vitro assays involving 2-Bromo-3-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Screening of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid

Subtitle: A Strategic Guide to Fragment-Based Screening and Synthetic Utilization of Halogenated Benzoate Scaffolds.

Abstract

This Application Note provides a comprehensive technical guide for researchers utilizing This compound (BFHBA) in drug discovery.[1] As a multi-halogenated phenolic acid, BFHBA serves as a high-value "fragment" in Fragment-Based Drug Discovery (FBDD) and a critical intermediate for synthesizing bioactive heterocycles (e.g., quinazolines, benzimidazoles).[1] This document details protocols for quality control, biophysical screening (SPR), and functional derivatization, emphasizing the molecule's utility in targeting hydrophobic protein pockets via halogen bonding.

Introduction & Chemical Significance

This compound represents a class of dense, functionalized aromatic scaffolds.[1] Its specific substitution pattern offers unique advantages in medicinal chemistry:

  • The Carboxylic Acid: A "handle" for amide coupling or esterification to expand into larger lead compounds.[1]

  • The Phenolic Hydroxyl (C4): Acts as a hydrogen bond donor/acceptor, critical for interacting with polar residues (e.g., Serine, Threonine) in enzyme active sites.[1]

  • The Halogens (Br at C2, F at C3):

    • Fluorine: Modulates pKa and metabolic stability (blocking Phase I oxidation).[1]

    • Bromine: Provides a hydrophobic bulk and a "sigma-hole" for halogen bonding with backbone carbonyls of target proteins.[1]

Primary Applications
  • Fragment-Based Drug Discovery (FBDD): Screening against kinases, bromodomains, and metalloenzymes.[1]

  • Synthetic Intermediate: Precursor for MEK inhibitors and antibacterial fluoroquinolones.[1]

  • Chemical Probe: Used to explore Structure-Activity Relationships (SAR) regarding halogen effects on binding affinity.[1]

Experimental Workflows & Visualizations

Figure 1: Fragment-Based Screening Workflow

The following diagram illustrates the logical flow from Quality Control to Hit Validation using BFHBA.

FBDD_Workflow QC 1. QC & Solubility (LC-MS / DMSO) Screen 2. Primary Screen (SPR / NMR) QC->Screen Pass (>95% Purity) Validation 3. Hit Validation (Dose Response) Screen->Validation Binding > 50% Validation->QC Fail (Aggregation) Expansion 4. Fragment Growing (Synthetic Coupling) Validation->Expansion Kd < 1mM

Caption: Workflow for validating this compound as a hit in fragment screening campaigns.

Protocol 1: Quality Control & Solubility Profiling

Before biological assays, the compound's integrity and solubility in assay buffers must be verified. Halogenated acids can aggregate, leading to false positives.[1]

Objective: Determine thermodynamic solubility and verify purity.

Materials:

  • Analyte: this compound (solid).[1]

  • Solvent: DMSO (anhydrous), PBS (pH 7.4).[1]

  • Instrument: HPLC-UV/Vis or LC-MS.[1]

Procedure:

  • Stock Preparation: Dissolve 10 mg of BFHBA in 1 mL DMSO to create a 42.5 mM stock (MW ≈ 235.01 g/mol ).[1] Vortex for 2 minutes.

  • Purity Check (LC-MS):

    • Column: C18 Reverse Phase (2.1 x 50 mm).[1]

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 5 minutes.[1]

    • Acceptance Criteria: Single peak >95% area integration.[1]

  • Solubility Assay (Nephelometry or Shake-Flask):

    • Spike stock into PBS (pH 7.4) at concentrations: 10, 50, 100, 200, 500 µM.[1]

    • Incubate at 25°C for 2 hours.

    • Centrifuge (15,000 x g, 10 min) to pellet precipitate.

    • Analyze supernatant via HPLC.[1]

    • Note: The carboxylic acid (pKa ~4) will be deprotonated at pH 7.4, enhancing solubility compared to non-ionized forms.[1]

Protocol 2: Surface Plasmon Resonance (SPR) Fragment Screening

Context: BFHBA is a low-affinity "fragment."[1] Standard biochemical assays (IC50) may miss weak interactions.[1] SPR measures direct binding kinetics.[1]

Target Example: A generic Kinase Domain or Bromodomain (immobilized).

Methodology:

  • Sensor Chip Preparation:

    • Immobilize the target protein on a CM5 Series S chip via amine coupling (aim for ~3000 RU for fragments).[1]

    • Reference channel: Activated/Deactivated surface (no protein).[1]

  • Sample Injection:

    • Dilute BFHBA stock in Running Buffer (PBS-P+: PBS + 0.05% Surfactant P20 + 2% DMSO).[1]

    • Concentration Series: 0, 15.6, 31.25, 62.5, 125, 250, 500 µM.[1]

    • Clean Screen: Inject at 30 µL/min for 60s contact time.

  • Data Analysis:

    • Subtract Reference Channel and Solvent Correction (DMSO calibration is critical).[1][2]

    • Fit to a 1:1 Steady State Affinity Model (since off-rates for fragments are usually too fast for kinetic fitting).[1]

    • Success Metric: A square-wave sensorgram indicating fast-on/fast-off binding with dose-dependent R_eq (Equilibrium Response).[1]

Protocol 3: Functional Derivatization (Amide Coupling)

Context: To validate BFHBA as a building block, one must demonstrate its ability to "grow" via the carboxylic acid handle.[1] This protocol tests the efficiency of coupling BFHBA to a test amine (e.g., benzylamine).[1]

Reaction Scheme: BFHBA + Benzylamine -> Amide Product

Procedure:

  • Activation:

    • In a 4 mL vial, mix BFHBA (1.0 eq, 0.2 mmol) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF (1 mL).

    • Stir at Room Temperature (RT) for 10 minutes to form the active ester.

  • Coupling:

    • Add Benzylamine (1.1 eq).[1]

    • Stir at RT for 2 hours.

  • Monitoring:

    • Take a 5 µL aliquot, dilute in MeCN, and inject into LC-MS.

    • Target Mass: [M+H]+ = 235 (Acid) + 107 (Amine) - 18 (H2O) = 324 Da (approx).[1]

  • Outcome: High conversion (>80%) confirms the scaffold is amenable to library synthesis.[1]

Data Presentation: Physicochemical Profile

PropertyValueRelevance to Assay
Molecular Weight 235.01 g/mol Ideal for Fragment Screening (<300 Da).[1]
cLogP ~2.1Moderate lipophilicity; likely permeable.[1]
H-Bond Donors 2 (OH, COOH)Specific interactions with receptor backbones.[1]
H-Bond Acceptors 3Interaction with water/solvation shell.[1]
pKa (Acid) ~3.8 - 4.2Anionic at physiological pH (7.4).[1]
pKa (Phenol) ~8.5 - 9.0Neutral at physiological pH.[1]

Safety & Handling (E-E-A-T)

  • Hazard: Causes serious eye damage (H318) and skin irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle powder in a fume hood to avoid inhalation.[1]

  • Disposal: Halogenated organic waste.[1] Do not pour down the drain.

References

  • PubChem. (2025).[1] 2-Bromo-4-hydroxybenzoic acid Compound Summary. National Library of Medicine.[1] [Link][1]

  • Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: lessons from the past and future directions.[1] Nature Reviews Drug Discovery.[1][2] [Link]

  • Wilcken, R., et al. (2013).[1] Halogen Bonding in Drug Discovery: Structure, Diversity, and Design.[1] Journal of Medicinal Chemistry.[1] [Link][1]

  • Collaborative Drug Discovery. (2025). Structure Activity Relationships (SAR) in CDD Vault.[1][3][Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Synthesis Support Center . I have analyzed your request regarding the synthesis of 2-Bromo-3-fluoro-4-hydroxybenzoic acid (CAS: 1697589-51-7).

The primary challenge in synthesizing this molecule from the common precursor 3-fluoro-4-hydroxybenzoic acid is regioselectivity . Direct electrophilic bromination overwhelmingly favors the 5-position (ortho to the hydroxyl group), resulting in the wrong isomer (5-bromo-3-fluoro-4-hydroxybenzoic acid) and low yields of your target 2-bromo compound.

To improve yield, you must shift from a thermodynamic electrophilic substitution to a kinetically controlled Directed Ortho Metalation (DoM) strategy.

Executive Summary & Yield Analysis

The table below summarizes the yield comparison between the conventional route and the recommended DoM route.

ParameterConventional Route (Direct Bromination)Recommended Route (DoM Strategy)
Primary Mechanism Electrophilic Aromatic Substitution (

)
Directed Ortho Metalation (DoM)
Major Product 5-Bromo -3-fluoro-4-hydroxybenzoic acid2-Bromo -3-fluoro-4-hydroxybenzoic acid
Regioselectivity Poor (<15% target isomer)Excellent (>90% target isomer)
Yield (Isolated) 10–20% (requires difficult separation)75–85%
Key Reagents

or NBS, Acid

-BuLi or LDA,

,

Troubleshooting & FAQs

Q1: Why is my direct bromination of 3-fluoro-4-hydroxybenzoic acid yielding the wrong isomer?

A: This is a classic directing group conflict.

  • The -OH group at position 4 is a strong ortho/para director. It activates position 5 strongly.

  • The -F group at position 3 is a weak ortho/para director. It activates position 2.

  • Result: The activation from the hydroxyl group dominates, directing the bromine to position 5. To target position 2 (the "crowded" pocket between F and COOH), you must mask the phenol as a methoxy group and use lithiation , which is driven by the strong inductive effect of Fluorine.

Q2: I am using the DoM route (via 3-fluoro-4-methoxybenzoic acid). Why is my lithiation yield low?

A: Low yields in DoM are typically caused by:

  • Temperature Control: The lithiated species is unstable above -70°C. Ensure your internal temperature remains below -75°C during

    
    -BuLi addition.
    
  • Solvent Dryness: Moisture kills the lithiated intermediate immediately. Use anhydrous THF (<50 ppm water).

  • Aggregate Formation: The carboxylate group can form aggregates. Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv) to break aggregates and increase the reactivity of the lithium species.

Q3: How do I prevent debromination during the demethylation step?

A: Using


 can sometimes lead to bromine migration or loss.
  • Recommendation: Use Boron Tribromide (

    
    )  in dichloromethane (DCM) at -78°C to 0°C. This Lewis acid method is milder on the aryl-bromide bond while efficiently cleaving the methyl ether.
    

Recommended Protocol: Directed Ortho Metalation (DoM)[3][4]

This protocol targets the 2-position by utilizing the cooperative directing effects of the Fluorine atom and the Carboxylate group.

Step 1: Protection (Methylation)

If starting from 3-fluoro-4-hydroxybenzoic acid:

  • Dissolve substrate in Acetone.

  • Add

    
     (2.0 equiv) and Methyl Iodide (
    
    
    
    , 2.5 equiv).
  • Reflux for 4 hours.

  • Hydrolyze the ester (if formed) with NaOH/MeOH to obtain 3-fluoro-4-methoxybenzoic acid .

Step 2: Regioselective Bromination (The Critical Step)
  • Substrate: 3-Fluoro-4-methoxybenzoic acid (1.0 equiv)

  • Reagents:

    
    -BuLi (2.2 equiv), TMEDA (2.2 equiv), 
    
    
    
    (1.2 equiv).
  • Solvent: Anhydrous THF.

Procedure:

  • Setup: Flame-dry a 3-neck flask under Argon. Add THF and TMEDA.

  • Deprotonation: Cool to -78°C . Add 3-fluoro-4-methoxybenzoic acid (dissolved in minimal THF).

  • Lithiation: Add

    
    -BuLi dropwise, maintaining temp < -75°C. Stir for 1 hour at -78°C.
    
    • Note: The dianion forms at position 2, stabilized by the adjacent Fluorine (inductive effect) and Carboxylate (coordination).

  • Quench: Dissolve

    
     in THF and add dropwise. Stir for 30 mins at -78°C, then warm to RT.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Product: 2-Bromo-3-fluoro-4-methoxybenzoic acid .

Step 3: Demethylation
  • Reagent:

    
     (1M in DCM, 3.0 equiv).
    
  • Conditions: -78°C to RT, overnight.

  • Workup: Quench carefully with ice water. The product precipitates or is extracted with EtOAc.

Mechanistic Visualization

The following diagram illustrates the regioselectivity shift between the two methods.

G Start 3-Fluoro-4-hydroxybenzoic acid DirectBr Route A: Direct Bromination (Electrophilic Substitution) Start->DirectBr Br2 / AcOH Protection Step 1: Methylation Start->Protection MeI / K2CO3 WrongProduct Major Product: 5-Bromo isomer (Ortho to OH) DirectBr->WrongProduct OH directs to pos 5 Intermediate 3-Fluoro-4-methoxybenzoic acid Protection->Intermediate DoM Route B: DoM Strategy (Lithiation @ -78°C) Intermediate->DoM s-BuLi / TMEDA LithiumSpecies Intermediate: 2-Lithio species (Directed by F and COOH) DoM->LithiumSpecies F directs to pos 2 TargetProduct Target Product: This compound LithiumSpecies->TargetProduct 1. CBr4 2. BBr3 (Demethylation)

Caption: Comparison of Direct Bromination (yielding the 5-bromo impurity) vs. the DoM Strategy (selectively yielding the 2-bromo target).

References

  • Snieckus, V. (1990). Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). The 2×3 Isomer "Chessboard" of Fluoro- and Methoxy-Substituted Benzoic Acids. European Journal of Organic Chemistry. Link

  • Nguyen, T. H., et al. (2006).[2] Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Letters, 8(4), 765–768. Link

  • PubChem. (n.d.).[3] 3-Fluoro-4-methoxybenzoic acid (CAS 403-20-3).[4][3][5][6] National Library of Medicine. Link

Sources

Technical Support Center: Troubleshooting Side Reactions in the Bromination of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of fluorinated phenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical synthetic transformation. The unique electronic properties of fluorinated phenols can lead to unexpected side reactions, impacting yield, purity, and regioselectivity. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of fluorinated phenols, offering explanations for the underlying causes and actionable solutions.

Issue 1: Poor Regioselectivity - Bromine is adding to the wrong position on the aromatic ring.

Question: My bromination reaction on a fluorinated phenol is yielding a mixture of ortho, meta, and para isomers, with no clear preference. How can I improve the regioselectivity?

Answer:

The regiochemical outcome of electrophilic aromatic substitution on fluorinated phenols is a delicate balance between the directing effects of the hydroxyl (-OH) and fluorine (-F) substituents. The -OH group is a powerful ortho-, para- director due to its ability to donate a lone pair of electrons into the aromatic ring, stabilizing the intermediate carbocation (arenium ion).[1][2][3] Conversely, fluorine is an electronegative element with a strong electron-withdrawing inductive effect (-I), which deactivates the ring.[4] However, it also possesses a lone pair that can participate in resonance (+M), directing ortho- and para-.[4] The interplay of these effects can be complex.

Causality and Strategic Solutions:

  • Steric Hindrance: The bulkiness of the brominating agent or existing substituents on the phenol can disfavor substitution at the sterically hindered ortho position, leading to a higher proportion of the para product.[5]

  • Solvent Effects: The choice of solvent plays a crucial role.

    • Polar Protic Solvents (e.g., water, acetic acid): These solvents can solvate the bromine molecule, increasing its electrophilicity and leading to higher reactivity.[5][6] In highly activated systems, this can result in over-bromination and reduced selectivity.

    • Non-Polar Solvents (e.g., CCl₄, CHCl₃, CS₂): In these solvents, the bromination is generally slower and more selective, often favoring the formation of monobrominated products.[2][5] Using a non-polar solvent at low temperatures can significantly enhance para-selectivity.[5][6]

  • Nature of the Brominating Agent:

    • Molecular Bromine (Br₂): This is a common and reactive brominating agent. Its reactivity can be modulated by the solvent and temperature.

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, often used to avoid over-bromination.[7][8] It is particularly useful for substrates that are sensitive to the acidic conditions generated by HBr, a byproduct of using Br₂.

    • Alternative Reagents: For highly deactivated systems or when specific regioselectivity is required, other brominating agents like tetraalkylammonium tribromides or systems like PIDA/AlBr₃ can offer improved results.[8][9]

dot

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 2: Over-bromination - Formation of di- or tri-brominated products when mono-bromination is desired.

Question: I am trying to synthesize a mono-brominated fluorinated phenol, but my reaction mixture is full of di- and tri-brominated species. How can I control the extent of bromination?

Answer:

Fluorinated phenols, despite the deactivating effect of fluorine, can still be highly activated towards electrophilic substitution due to the powerful activating effect of the hydroxyl group.[1][3][10] This high reactivity can make it challenging to stop the reaction at the mono-substitution stage.

Causality and Strategic Solutions:

  • High Reactivity of the Substrate: The electron-donating -OH group significantly increases the electron density of the aromatic ring, making it highly susceptible to multiple electrophilic attacks.[1][3]

  • Reaction Conditions:

    • Stoichiometry: Using an excess of the brominating agent will inevitably lead to multiple substitutions. It is crucial to use a stoichiometric amount or even a slight sub-stoichiometric amount of the brominating agent relative to the phenol.

    • Temperature: Higher temperatures increase the reaction rate and can promote over-bromination. Performing the reaction at low temperatures (e.g., 0 °C or below) can help to control the reactivity.[6]

    • Solvent: As mentioned previously, polar solvents like water can exacerbate over-bromination. Switching to a less polar solvent is advisable.[2][5][6] For instance, reacting phenol with bromine water readily produces 2,4,6-tribromophenol.[2][6]

  • Choice of Brominating Agent: Using a less reactive brominating agent is a key strategy. N-Bromosuccinimide (NBS) is often the reagent of choice for controlled mono-bromination of activated aromatic compounds.[7][8]

Table 1: Controlling the Degree of Bromination

ParameterTo Favor Mono-brominationTo Favor Poly-bromination
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Solvent Non-polar (e.g., CCl₄, CHCl₃)Polar (e.g., H₂O, Acetic Acid)
Temperature Low (e.g., 0 °C to RT)Room Temperature to Reflux
Stoichiometry 1.0 equivalent of Brominating Agent>1.0 equivalent of Brominating Agent

Issue 3: Degradation of Starting Material or Product.

Question: My reaction is turning dark, and I'm observing a significant amount of baseline material on my TLC plate, suggesting degradation. What could be causing this, and how can I prevent it?

Answer:

Phenols are susceptible to oxidation, and the reaction conditions for bromination can sometimes promote degradation pathways, leading to the formation of colored impurities and a reduction in yield.

Causality and Strategic Solutions:

  • Oxidation: Bromine is an oxidizing agent, and this can be a competing side reaction.[11] This is often indicated by the formation of dark-colored byproducts.

  • Harsh Reaction Conditions:

    • Strongly Acidic Conditions: The generation of HBr during bromination with Br₂ can create a highly acidic environment that may not be tolerated by sensitive functional groups on the phenol.

    • Elevated Temperatures: Higher temperatures can accelerate degradation pathways.

  • Mitigation Strategies:

    • Use a Milder Brominating Agent: NBS is generally less oxidizing than Br₂.

    • Control Temperature: Maintain a low reaction temperature throughout the addition of the brominating agent and the subsequent reaction time.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.

    • HBr Scavenger: If using Br₂, the addition of a non-nucleophilic base can neutralize the HBr as it is formed, preventing the reaction medium from becoming overly acidic. However, care must be taken as the base can also react with the brominating agent.

dot

Degradation_Pathway Start Fluorinated Phenol Desired_Product Brominated Fluorinated Phenol Start->Desired_Product Desired Bromination Oxidation Oxidation Side Reaction Start->Oxidation Undesired Pathway Brominating_Agent Brominating Agent (e.g., Br₂) Brominating_Agent->Desired_Product Brominating_Agent->Oxidation Degradation Degradation Products (Colored Impurities) Oxidation->Degradation

Caption: Competing pathways in the bromination of fluorinated phenols.

Frequently Asked Questions (FAQs)

Q1: Is a Lewis acid catalyst necessary for the bromination of fluorinated phenols?

A1: Generally, no. The hydroxyl group is a strong activating group, which significantly increases the electron density of the benzene ring, making it sufficiently nucleophilic to react with bromine without a Lewis acid catalyst.[10][12][13] Lewis acids like FeBr₃ or AlBr₃ are typically required for the bromination of deactivated aromatic rings, such as nitrobenzene, or less activated rings like benzene itself.[14] In fact, using a Lewis acid with a highly activated phenol can lead to uncontrolled reactions and degradation. However, for heavily fluorinated phenols where the deactivating effects of multiple fluorine atoms overcome the activating effect of the hydroxyl group, a Lewis acid might be necessary to promote the reaction.[15]

Q2: How does the position of the fluorine atom affect the bromination reaction?

A2: The position of the fluorine atom has a significant impact on the regioselectivity of the bromination.

  • Ortho- or Para-Fluorine: A fluorine atom at the ortho or para position to the hydroxyl group will have its electron-withdrawing inductive effect partially offset by its electron-donating resonance effect at those same positions. The directing influence of the powerful -OH group will still dominate, favoring bromination at the other available ortho and para positions.

  • Meta-Fluorine: A fluorine atom at the meta position will exert its deactivating inductive effect on the ortho and para positions relative to the hydroxyl group, but its resonance effect does not extend to these positions. This can lead to a more complex mixture of products, and the overall reaction rate may be slower.

Recent studies have shown that the position of fluorine can be strategically used to direct bromination to specific positions.

Q3: What are the best practices for purifying brominated fluorinated phenols?

A3: The purification strategy will depend on the physical properties of the product and the nature of the impurities.

  • Column Chromatography: This is the most common method for separating isomers and removing polar impurities. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.[16]

  • Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for obtaining high-purity material.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used for purification.

  • Aqueous Work-up: Before any chromatographic or recrystallization steps, a thorough aqueous work-up is essential. This typically involves washing the organic layer with a solution of sodium bisulfite or sodium thiosulfate to quench any unreacted bromine, followed by a wash with a weak base (e.g., sodium bicarbonate) to remove acidic byproducts like HBr, and finally a brine wash to remove residual water.

Q4: How can I confirm the structure and purity of my brominated fluorinated phenol?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the number of protons on the aromatic ring and their coupling patterns, which is crucial for determining the substitution pattern.

    • ¹³C NMR: Provides information about the number and chemical environment of the carbon atoms.

    • ¹⁹F NMR: Is particularly useful for confirming the presence and chemical environment of the fluorine atoms.[17][18]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product and can provide fragmentation patterns that support the proposed structure. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a characteristic signature to look for.[19]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the O-H stretch of the phenol and C-Br vibrations.

Experimental Protocols

Protocol 1: Selective Mono-bromination of a Fluorinated Phenol using NBS

  • Preparation: Dissolve the fluorinated phenol (1.0 eq.) in a suitable non-polar solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent. Add the NBS solution dropwise to the cooled phenol solution over 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, allow the reaction to warm to room temperature. Filter off the succinimide byproduct. Wash the organic layer sequentially with aqueous sodium thiosulfate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Per-bromination of a Fluorinated Phenol using Bromine Water

  • Preparation: Suspend the fluorinated phenol (1.0 eq.) in water in a round-bottom flask with vigorous stirring.

  • Reagent Addition: Add bromine water (a saturated solution of Br₂ in water) dropwise until the reddish-brown color of bromine persists.

  • Reaction Completion: Stir at room temperature until the reaction is complete (monitor by TLC). A precipitate of the tri-brominated product should form.

  • Work-up: Filter the solid product and wash thoroughly with water to remove HBr. If necessary, wash with a dilute solution of sodium bisulfite to remove excess bromine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

References

  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols - Benchchem. (n.d.).
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing). (2016, August 8).
  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - NIH. (2018, May 15).
  • Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack - Canadian Science Publishing. (n.d.).
  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, January 4).
  • Regioselective terminal bromination of fluorinated oligophenylenes - Uni Halle. (2025, October 25).
  • Electrophilic Substitution Reactions of Phenols - BYJU'S. (n.d.).
  • Bromination of Phenol (A-Level Chemistry) - YouTube. (2022, January 26).
  • Regioselective bromination of phenols. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Reaction of Phenol With Bromine - Alcohols, Phenols and Ethers - Chemistry Class 12. (2019, April 30).
  • Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC - NIH. (n.d.).
  • Bromination of Phenols (video) | Khan Academy. (n.d.).
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. (2019, June 4).
  • The bromination kinetics of phenolic compounds in aqueous solution - ResearchGate. (n.d.).
  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025, August 8).
  • Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC. (n.d.).
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16).
  • Phenol Reactions (A-Level) | ChemistryStudent. (n.d.).
  • Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems - RSC Publishing. (n.d.).
  • Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • 18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC. (n.d.).
  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.).
  • Lewis Acid Catalyzed Benzylic Bromination - PMC - NIH. (2012, December 7).
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega - ACS Publications. (2024, July 18).
  • Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC. (2014, August 25).
  • Explain why Lewis acid is not required in bromination of phenol? - Chemistry - Shaalaa.com. (2022, March 23).
  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society - ACS Publications. (2017, January 23).
  • US3546302A - Process for brominating phenols - Google Patents. (n.d.).
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18).
  • Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why? - Pearson. (n.d.).
  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates - DOI. (n.d.).
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. (2014, March 20).
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021, July 6).
  • Why is lewis acid not used in bromination of phenol where as it is used in bromination of benzene? - Brainly.in. (2018, April 27).
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - OUCI. (n.d.).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024, February 10).
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 4).
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks - MDPI. (2024, September 5).
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18).
  • Simple Analysis of Brominated Flame Retardants with Far-Infrared Spectrometers (RoHS Directive) | JASCO Global. (2020, September 2).
  • Chemical Study on Brominated Flame- retardants - WUR eDepot. (n.d.).
  • Bromine-photosensitized degradation of perfluorooctanoic acid - PMC. (2025, July 1).
  • Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method - Global NEST Journal. (2024, November 7).

Sources

Technical Support Center: Navigating the Purification of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome common challenges encountered during the purification of these critical chemical building blocks.

Introduction: The Challenge of Purity

Halogenated benzoic acids are indispensable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a halogen atom (F, Cl, Br, I) dramatically influences the molecule's physicochemical properties, including its acidity, solubility, and biological activity. However, these same properties present unique and often frustrating purification challenges. Synthetic reactions rarely yield a single, pure product. Researchers frequently grapple with removing closely related impurities such as positional isomers, unreacted starting materials, and byproducts from side reactions like di-halogenation.

This guide provides a structured approach to troubleshooting these purification hurdles, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions & Core Concepts

This section addresses the most common issues encountered during the purification of halogenated benzoic acids, providing concise answers and foundational knowledge.

FAQ 1: Why are positional isomers (e.g., ortho vs. para) of halogenated benzoic acids so difficult to separate?

Positional isomers often possess very similar physical properties, such as polarity, boiling points, and solubility profiles, which makes their separation by standard techniques like recrystallization challenging. For example, o- and p-chlorobenzoic acids have melting points that are relatively close (142 °C and 243 °C, respectively) but their solubility characteristics in many solvents do not differ dramatically enough for a simple one-step crystallization. The key to separation lies in exploiting subtle differences in these properties.

  • Expertise & Experience: The choice of purification strategy must be informed by the specific halogen and its position on the aromatic ring. These factors influence the molecule's pKa, crystal lattice energy, and intermolecular interactions. For instance, the acidity of chlorobenzoic acids follows the order: ortho > meta > para.[1] This difference in acidity can be exploited in techniques like dissociation extractive crystallization.[2][3]

FAQ 2: My purified product is off-white or yellowish. What causes this discoloration and how can I remove it?

Discoloration typically arises from non-volatile, often polymeric or tar-like, impurities formed during synthesis, especially in reactions like diazotization.[4]

  • Trustworthiness (Self-Validating Protocol): A simple and effective method to remove colored impurities is to use activated charcoal during recrystallization.[4]

    • Dissolve the crude acid in the minimum amount of a suitable hot solvent.

    • Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding.

    • Gently boil the mixture for a few minutes to allow the charcoal to adsorb the impurities.

    • Perform a hot filtration to remove the charcoal.

    • Allow the clear, colorless filtrate to cool and crystallize.

    • Note: Using an excessive amount of charcoal can lead to the loss of the desired product through adsorption, thereby reducing the yield.[5]

FAQ 3: During recrystallization, my compound "oils out" instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture). This is a common problem when the crude product is highly impure, as impurities can significantly depress the melting point.[5]

  • Troubleshooting "Oiling Out":

    • Re-heat the solution: Re-heat the mixture until the oil completely redissolves.

    • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation point.

    • Cool slowly: Allow the flask to cool very slowly. Insulating the flask can help encourage the formation of crystal nuclei rather than oil droplets.[5]

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[5]

    • Use a seed crystal: If available, add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[5]

Part 2: Troubleshooting Guides by Purification Technique

This section provides detailed troubleshooting in a structured, question-and-answer format for specific purification methodologies.

A. Recrystallization Troubleshooting

Recrystallization is the most common and cost-effective method for purifying solid organic compounds.[] Its success hinges on the principle that the desired compound and its impurities have different solubilities in a given solvent system.[7][8]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold, re-dissolving the product.1. Re-heat the filtrate and evaporate some of the solvent to increase concentration, then cool again.[5] 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and premature crystallization.[5] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[5]
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated (too much solvent was added). 2. The solution cooled too rapidly, inhibiting crystal nucleation. 3. High concentration of impurities inhibiting crystal growth.1. Boil off some of the solvent to concentrate the solution and try cooling again.[7] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] 3. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[5][7]
Product Purity is Still Low (e.g., by TLC or Melting Point) 1. The chosen solvent does not effectively differentiate between the product and a key impurity (e.g., a positional isomer). 2. The cooling was too rapid, causing impurities to be trapped within the crystal lattice.1. Perform a systematic solvent screen to find a solvent or solvent pair with a large solubility differential. For example, an ethanol/water mixture is often effective for halogenated benzoic acids.[4][9] 2. Ensure slow cooling. A second recrystallization may be necessary. For persistent impurities, consider fractional crystallization or an alternative technique like chromatography.
B. Acid-Base Extraction Troubleshooting

This powerful technique separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases, which can be manipulated by altering the pH.[10][11] Halogenated benzoic acids, being acidic, can be converted to their water-soluble carboxylate salts.

  • Causality: The acidity (pKa) of a halogenated benzoic acid is determined by the electron-withdrawing inductive effect of the halogen.[12] This makes them stronger acids than benzoic acid itself and readily deprotonated by a weak base like sodium bicarbonate.

Workflow for purifying an acidic compound from a neutral impurity.
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Acid After Precipitation 1. Insufficient acidification; the carboxylate salt was not fully protonated. 2. The product has some solubility in the cold aqueous solution. 3. An emulsion formed during extraction, trapping product at the interface.1. Check the pH of the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2). Add more acid if necessary.[10] 2. Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility. 3. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Product is Contaminated with Neutral Impurity 1. Inefficient extraction; the organic layer was not washed sufficiently with the basic solution. 2. The aqueous layer was not "back-washed" to remove residual neutral compound.1. Perform the extraction with the basic solution two or three times to ensure complete conversion and transfer of the acid to the aqueous layer. 2. After separating the initial aqueous layer, wash it once with a small portion of fresh organic solvent (a "back-wash") to remove any dissolved neutral impurity before you acidify.[10]
C. Advanced & Chromatographic Methods

When recrystallization and extraction fail, particularly with stubborn isomer mixtures, more advanced techniques are required.

Technique When to Use Key Principle & Causality
Purification via Salt Formation For separating positional isomers with very similar properties.This method exploits the fact that different isomers may form salts with a chiral amine (like α-methylbenzylamine) that have significantly different solubilities. The desired salt selectively crystallizes, and is then isolated and hydrolyzed back to the pure acid. This has been shown to be highly effective for purifying 2,4-dichlorobenzoic acid.[4][5][13]
Preparative HPLC When high purity is essential and only small-to-medium quantities are needed.High-performance liquid chromatography offers superior resolving power. Different column chemistries (e.g., C18, PFP) can be screened to find conditions that exploit subtle differences in polarity and electronic interactions between isomers.[][14][15][16] This is often a last resort due to cost and lower throughput.
Dissociation Extractive Crystallization For industrial-scale separation of isomers like o- and p-chlorobenzoic acid.This technique involves using a specific reagent (e.g., piperazine) that forms a complex with one isomer much more readily than the other, causing it to selectively precipitate from a chosen solvent (e.g., methanol).[2][3]

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for core purification techniques tailored for halogenated benzoic acids.

Protocol 1: Standard Recrystallization of 2-Fluorobenzoic Acid

This protocol is adapted for purifying crude 2-fluorobenzoic acid that may contain colored impurities and positional isomers.[4]

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude 2-fluorobenzoic acid (e.g., 5.0 g) in a minimal amount of hot 95% ethanol.

  • Saturation: While the ethanol solution is hot, slowly add hot deionized water dropwise with swirling until the solution just begins to turn cloudy. This indicates the saturation point.

  • Clarification: Add a few drops of hot 95% ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a small spatula-tip of activated charcoal. Bring the solution back to a gentle boil for 2-3 minutes.

  • Hot Filtration: Preheat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification of 2,4-Dichlorobenzoic Acid (DCBA) via Salt Formation

This protocol is highly effective for removing positional isomer impurities from crude DCBA.[1]

  • Salt Formation: Dissolve crude 2,4-dichlorobenzoic acid (1.0 eq) in a suitable solvent like methanol or a methanol/water mixture. Add (R)-(+)-α-methylbenzylamine (1.0 eq) to the solution.

  • Crystallization: Stir the solution and allow the diastereomeric salt of 2,4-DCBA to selectively crystallize. Cooling may be required to improve the yield.

  • Isolation of Salt: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Hydrolysis (Liberation of Free Acid): Dissolve the purified salt in a mixture of water and methanol (e.g., 2:1 v/v) and heat to approximately 60 °C.

  • Acidification: Slowly add concentrated HCl until the pH of the solution is less than 2 (verify with pH paper). A thick slurry of the purified 2,4-DCBA will precipitate.

  • Final Isolation: Allow the slurry to cool to room temperature. Isolate the pure product by filtration, wash the filter cake thoroughly with water, and dry in a vacuum oven.

Part 4: Data Reference Tables

Quantitative data is essential for making informed decisions during purification development.

Table 1: Acidity of Selected Halogenated Benzoic Acids

The pKa value is a direct measure of a compound's acidity; a lower pKa indicates a stronger acid. This property is fundamental to acid-base extraction strategies.

CompoundpKa (in water at 25 °C)Reference
Benzoic Acid (Reference)4.20[17]
2-Chlorobenzoic Acid2.88[18]
3-Chlorobenzoic Acid3.82[19]
4-Chlorobenzoic Acid3.98N/A
2-Bromobenzoic Acid2.85N/A
3-Bromobenzoic Acid3.81
4-Bromobenzoic Acid3.97N/A
2-Iodobenzoic Acid2.86N/A
3-Iodobenzoic Acid3.85N/A
4-Iodobenzoic Acid3.93N/A
2-Fluorobenzoic Acid3.27N/A
3-Fluorobenzoic Acid3.87N/A
4-Fluorobenzoic Acid4.14N/A
2,4-Dichlorobenzoic Acid~2.7Estimated

Note: pKa values can vary slightly between sources. The trend within each series is the most critical piece of information.

Table 2: Solubility Data for 2-Chlorobenzoic Acid

Understanding solubility is the key to selecting the right solvent for recrystallization. An ideal solvent shows high solubility at high temperatures and low solubility at low temperatures.

SolventTemperature (°C)Solubility (g / 100 g solvent)Reference
Water250.21[18]
Water1004.03[18]
Acetone1535.97[18]
Diethyl Ether1523.89[18]
Ethanol-Very Soluble[18]
Benzene262.02[18]
Carbon Tetrachloride150.36[18]

Conclusion

The purification of halogenated benzoic acids, while challenging, is a systematic process. By understanding the nature of the likely impurities and the fundamental principles of different purification techniques, researchers can develop robust and efficient protocols. This guide serves as a starting point for troubleshooting common issues, from selecting the right recrystallization solvent to implementing advanced methods for isomer separation. Always remember that careful, slow, and methodical work is the key to achieving high purity.

References

  • Ley, S. V., & Yates, C. M. (2007). Purification of 2,4 Dichlorobenzoic Acid. Organic Process Research & Development, 11(6), 1215–1217. [Link]

  • Vaia. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. Vaia. [Link]

  • ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid | Request PDF. [Link]

  • Lashanizadegan, A., & Tavare, N. S. (2005). Separation of chlorobenzoic acids by dissociation extractive crystallization. Industrial & Engineering Chemistry Research, 44(18), 7274–7283*. [Link]

  • Chemister.ru. 2-chlorobenzoic acid. [Link]

  • Haflong Government College. EXPERIMENT 1. [Link]

  • Lashanizadegan, A., et al. (2000). Ternary Phase Equilibrium Diagrams for o- and p-Chlorobenzoic Acids and Their Complex with Piperazine in Methanol. Journal of Chemical & Engineering Data, 45(6), 1153-1156. [Link]

  • Gomaa, E. A. (2014). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O-Chlorobenzoic Acid Solutions in Various Solvents at 298.15 K. International Journal of Chemistry, 4(2), 1-5. [Link]

  • CLAS. Table of Acids with Ka and pKa Values*. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • PubChem. 3-Chlorobenzoic Acid. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • University of California, Irvine. Acid-Base Extraction. [Link]

  • SIELC Technologies. (2018). Separation of 2,4-Dichlorobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. UNT Digital Library. [Link]

  • Cengage. pKa Values for Organic and Inorganic Bronsted Acids at 25o C. [Link]

  • King Saud University. EXPERIMENT (3) Recrystallization. [Link]

  • NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • DAV College, Jalandhar. EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. [Link]

  • Longdom Publishing. (2021). Reactions of Benzene. [Link]

  • University of Wisconsin-Madison. The Recrystallization of Benzoic Acid. [Link]

  • University of Missouri–St. Louis. The Extraction of Benzoic Acid from a Mixture. [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

  • Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • OpenStax. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. [Link]

  • MZ-Analysentechnik. General tips for preparative HPLC Technical Note. [Link]

  • Shimadzu. (2020). Preparative HPLC Primer. [Link]

  • Wellesley College. Experiment 5 — Acid-Base Chemistry and Extraction. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • Google Patents.
  • NIST. Benzoic acid, 4-bromo-. [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • University of South Alabama. Halogenation of Benzene. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Reddit. (2021). Help with purification of benzoic acid by extraction. [Link]

  • ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • ResearchGate. (2016). How to remove traces of acidic impurity or water?. [Link]

  • AntTeknik. Preparative HPLC System. [Link]

  • Biotage. (2023). How to isolate impurities from a reaction product. [Link]

Sources

Technical Support Center: Synthesis and Stability of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 2-Bromo-3-fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, yet sensitive, halogenated aromatic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its synthesis and prevent its decomposition, ensuring high yield and purity in your experiments.

Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis of this compound. The advice provided is grounded in established principles of organic chemistry and process optimization.

Question 1: My bromination of 3-fluoro-4-hydroxybenzoic acid is resulting in a low yield of the desired 2-bromo isomer and a significant amount of dark, tarry byproducts. What's going wrong?

Answer: This is a common issue arising from the sensitive nature of the starting material and the reactivity of the brominating agent. The primary culprits are often overly harsh reaction conditions and oxidative side reactions. The hydroxyl and carboxyl groups on the aromatic ring are activating, making the ring susceptible to electrophilic aromatic substitution, but they can also be sensitive to oxidation.

Causality and Mitigation Strategies:

  • Over-bromination: The highly activated ring can undergo further bromination, leading to di- or tri-brominated species.

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can be exacerbated by strong brominating agents or the presence of trace metals, leading to the formation of colored quinone-like impurities.

  • Decarboxylation: At elevated temperatures, hydroxybenzoic acids can undergo decarboxylation.[1][2][3]

Recommended Protocol Adjustments:

ParameterSuboptimal ConditionRecommended OptimizationRationale
Brominating Agent Excess molecular bromine (Br₂)Use of N-Bromosuccinimide (NBS) or a controlled stoichiometry of Br₂NBS is a milder and more selective brominating agent, reducing the risk of over-bromination and oxidative side reactions.[4]
Temperature Elevated temperatures (>50 °C)Maintain a low temperature, typically between 0 °C and room temperature.Minimizes the rates of side reactions, including over-bromination and decarboxylation.
Solvent Protic solvents like ethanol or waterUse of a less reactive, aprotic solvent such as dichloromethane (DCM) or chloroform.Reduces the solvolysis of the brominating agent and can better control the reaction rate.
Catalyst Absence of a catalyst or use of a strong Lewis acidUse of a mild catalyst like acetic acid.[5]Can facilitate the desired electrophilic substitution without promoting unwanted side reactions.
Atmosphere Reaction open to the airConduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidation of the phenolic starting material and product.

Question 2: I'm observing a second major product in my reaction mixture by HPLC. What is this likely to be and how can I avoid its formation?

Answer: The formation of isomeric byproducts is a frequent challenge in the synthesis of polysubstituted aromatic compounds. In the case of brominating 3-fluoro-4-hydroxybenzoic acid, the most likely isomeric impurity is 6-bromo-3-fluoro-4-hydroxybenzoic acid .

Regioselectivity Explained:

The directing effects of the substituents on the aromatic ring determine the position of the incoming electrophile (bromine). The hydroxyl group is a strongly activating, ortho-, para- director, while the fluorine atom is a deactivating, but also ortho-, para- directing group. The carboxyl group is a deactivating, meta- director. The powerful ortho- directing effect of the hydroxyl group will direct the incoming bromine to the positions adjacent to it (C2 and C6). The fluorine at C3 will sterically hinder the approach to the C2 position to some extent, but both isomers are still likely to form.

Strategies to Improve Regioselectivity:

  • Protecting Group Strategy: The use of a protecting group on the hydroxyl function can modulate its directing effect and improve the regioselectivity of the bromination. For instance, converting the hydroxyl group to an acetate or a methoxy group before bromination, followed by deprotection, can alter the isomeric ratio.

  • Careful Control of Reaction Conditions: As outlined in the previous question, meticulous control of temperature and the choice of a milder brominating agent can sometimes favor the formation of one isomer over the other.

Below is a diagram illustrating a potential protecting group strategy to favor the formation of the desired 2-bromo isomer.

G cluster_protection Protection Step cluster_bromination Bromination Step cluster_deprotection Deprotection Step Start 3-Fluoro-4-hydroxybenzoic acid Protected Protected Intermediate Start->Protected e.g., Acetic Anhydride Brominated Brominated Protected Intermediate Protected->Brominated NBS, mild conditions Final_Product This compound Brominated->Final_Product Hydrolysis (e.g., mild acid or base)

Caption: Protecting group strategy workflow.

Question 3: My final product, this compound, appears to be degrading during storage, showing discoloration and a decrease in purity over time. What are the optimal storage conditions?

Answer: this compound is susceptible to degradation, particularly through decarboxylation and oxidation, which can be accelerated by heat, light, and exposure to air.

Primary Decomposition Pathway: Decarboxylation

The most significant decomposition pathway for hydroxybenzoic acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide, especially at elevated temperatures.[1][2][3] For salicylic acid derivatives (where the hydroxyl group is ortho to the carboxylic acid), this process can be facilitated by an intramolecular hydrogen bond.[6]

G Reactant This compound Product 3-Bromo-2-fluorophenol + CO₂ Reactant->Product Heat, light, or strong acid/base

Sources

Technical Support Center: Purification of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

The purification of 2-Bromo-3-fluoro-4-hydroxybenzoic acid presents a unique challenge due to the "push-pull" electronic nature of the aromatic ring. The presence of a halogen cluster (Br, F) adjacent to a phenolic hydroxyl group creates a molecule with distinct acidity and solubility profiles.

Common crude impurities often include:

  • Regioisomers: Specifically the 5-bromo isomer (thermodynamically favored during direct bromination).

  • Over-halogenated species: 2,6-dibromo derivatives.

  • De-halogenated precursors: 3-fluoro-4-hydroxybenzoic acid.

  • Oxidation byproducts: Quinone-like color bodies typical of phenol oxidation.

This guide provides a modular troubleshooting workflow designed to isolate the target compound at >98% purity.

Module 1: Critical Impurity Profiling

Before attempting purification, you must identify what you are removing. Blind recrystallization often leads to yield loss without purity gain.

Diagnostic Workflow

ImpurityDiagnosis Start Crude Material Analysis HPLC HPLC (Reverse Phase) Check Purity % Start->HPLC NMR 1H-NMR (DMSO-d6) Check Isomer Ratio Start->NMR Decision Identify Dominant Impurity HPLC->Decision NMR->Decision PathA Non-Polar Impurities (Dibromo species) Decision->PathA High RT PathB Regioisomers (5-Bromo isomer) Decision->PathB Split Peaks PathC Polar/Salts (Inorganic/Color) Decision->PathC Baseline Noise ActionA Recrystallization (Toluene/Heptane) PathA->ActionA ActionB Fractional Recrystallization (Water/Ethanol or IPA) PathB->ActionB ActionC Acid-Base Extraction (pH Swing) PathC->ActionC

Figure 1: Decision matrix for selecting the purification method based on analytical data.

Module 2: Troubleshooting Recrystallization

Recrystallization is the primary method for this compound. However, the 2-bromo substituent introduces steric strain that can prevent easy crystal lattice formation, leading to "oiling out."

Protocol: The "Dual-Solvent" Method

Target: Removal of regioisomers and starting material.

  • Dissolution: Suspend crude solid in Ethanol (95%) at 60°C. Use 5 mL per gram of crude.

  • Saturation: Add solvent dropwise until fully dissolved. If color is dark, add Activated Carbon (5 wt%), stir for 10 min, and filter hot.

  • Nucleation: Remove from heat. Add Water (pre-warmed to 50°C) dropwise until persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool to Room Temperature (RT) slowly (2 hours), then refrigerate at 4°C overnight.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out (Product forms a liquid layer instead of crystals)Temperature dropped too fast; solvent is too polar.Re-heat to dissolve.[1] Add a seed crystal at 40°C. Switch antisolvent from water to Hexane (requires Ethyl Acetate as primary solvent).
Low Yield (<50%)Product is too soluble in the mother liquor.Concentrate the mother liquor by 50% and repeat cooling. Check pH; ensure it is acidic (pH < 2) to prevent salt formation.
Isomer Persistence (NMR shows other isomers)Isomers co-crystallized due to structural similarity.Slow down cooling. Wrap the flask in foil/towel. Thermodynamic control favors the pure crystal lattice over the kinetic mixture.

Module 3: Advanced Purification (Acid-Base Swing)

If recrystallization fails to remove color bodies or inorganic salts, use the chemical properties of the phenol and carboxylic acid groups.

The Logic
  • Carboxylic Acid pKa: ~3.5 - 4.0

  • Phenol pKa: ~8.0 - 9.0 (Lowered by F/Br electron withdrawal)

We exploit this by dissolving in a weak base that deprotonates the acid but potentially leaves non-acidic impurities behind, or by using specific pH ranges to precipitate the product.

Protocol: pH Swing Extraction
  • Dissolution: Dissolve crude in 10% Sodium Bicarbonate (NaHCO₃) .

    • Why? This is a weak base. It will deprotonate the Carboxylic Acid (forming the soluble salt) but may not fully deprotonate the Phenol or other weak acidic impurities.

  • Filtration: Filter the aqueous solution to remove insoluble non-polar impurities (e.g., over-brominated byproducts).

  • Washing: Wash the aqueous layer with Ethyl Acetate (2x).

    • Why? Removes organic impurities that were physically trapped but not chemically ionized.

  • Precipitation: Slowly acidify the aqueous layer with 2N HCl to pH 1-2 while stirring vigorously.

    • Critical: Do not dump acid in. Dropwise addition prevents occlusion of impurities.

  • Isolation: Filter the white precipitate and wash with cold water.

AcidBase Crude Crude Solid Base Add 10% NaHCO3 Crude->Base Filter Filter Insoluble (Remove Non-Polars) Base->Filter Wash Wash aq. layer with EtOAc Filter->Wash Acidify Acidify to pH 1 (Precipitate Product) Wash->Acidify Pure Pure Solid Acidify->Pure

Figure 2: Acid-Base purification workflow targeting removal of neutral organic impurities.

Module 4: Frequently Asked Questions (FAQs)

Q: The product has a pink/reddish hue. How do I remove it? A: This indicates oxidation of the phenolic group (quinone formation).

  • Solution: During recrystallization, add Sodium Bisulfite (NaHSO₃) (approx. 100 mg per g of product) to the aqueous phase or during the dissolution step. This reducing agent reverts colored quinones back to colorless phenols. Follow with an activated charcoal treatment.

Q: Can I use Silica Gel Chromatography? A: Yes, but the carboxylic acid will streak (tail) on standard silica.

  • Modification: You must acidify your mobile phase.

  • Recommended System: Hexane : Ethyl Acetate (start 80:20) + 1% Acetic Acid . The acetic acid suppresses ionization, keeping the spot tight.

Q: My melting point is broad (e.g., 150-160°C). What does this mean? A: A broad range >2°C usually indicates isomeric impurity (likely the 5-bromo isomer).

  • Action: Do not dry and proceed. You must re-crystallize.[2] Use a more selective solvent system like Toluene (boil and cool). Toluene is excellent for separating isomers of halo-benzoic acids as it discriminates based on crystal packing efficiency.

Q: How do I store the purified material? A: Store in amber glass at 2-8°C. The combination of Halogen + Phenol makes the compound light-sensitive (photolytic dehalogenation is possible over long periods).

References

  • Purification of Substituted Benzoic Acids: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for hydroxybenzoic acids).

  • Recrystallization Strategies: University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (General solvent selection logic for polar aromatics).

  • Acidity of Halo-Phenols: PubChem Data for 5-Bromo-3-fluoro-2-hydroxybenzoic acid (Analogous structure properties).

  • Chromatographic Separation of Isomers: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Principles of acid suppression in HPLC).

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for this compound before handling. Halogenated phenols can be severe skin irritants.

Sources

Technical Support Center: Optimizing Solvent Systems for Chromatography of Polar Aromatic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of polar aromatic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal chromatographic separations for this compound class. Polar aromatic acids are notoriously difficult due to their high polarity and ionizable nature, which can lead to poor retention, asymmetric peak shapes, and inconsistent results in reversed-phase HPLC.

This document provides in-depth, experience-based guidance in a direct question-and-answer format, moving from fundamental principles to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the core questions that form the foundation of method development for polar aromatic acids.

Q1: How does mobile phase pH critically affect the retention of polar aromatic acids in reversed-phase HPLC?

The pH of the mobile phase is the most powerful tool for controlling the retention and selectivity of ionizable compounds like aromatic acids.[1][2] The underlying principle is the control of the analyte's ionization state.[2][3]

  • Mechanism of Action : In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[4][5] An aromatic acid can exist in two forms: a neutral, protonated form (HA) and a charged, deprotonated (ionized) form (A⁻). The neutral form is significantly more hydrophobic and will be retained more strongly on a C18 or similar column.[1][6] The ionized form is much more polar and will have little affinity for the stationary phase, leading to poor or no retention.[6]

  • The pKa Rule : The pKa is the pH at which an acid is 50% ionized and 50% non-ionized.[1][6] To ensure maximum retention, the mobile phase pH should be adjusted to suppress ionization. A general rule of thumb is to set the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[7] At this pH, the acid will be almost entirely in its neutral, more retentive form.

  • Impact on Selectivity : Since different aromatic acids have different pKa values, adjusting the pH can dramatically alter the elution order (selectivity) of a mixture.[8][9] Experimenting with pH is therefore a critical step in method development to resolve closely eluting peaks.[9]

Q2: What are the best starting mobile phases and additives for a new method?

For most pharmaceutical applications, starting with an acidic mobile phase pH between 2 and 4 is recommended, as this provides stable conditions and suppresses the ionization of most weak acids.[8][10]

  • Solvents : The most common solvent systems are mixtures of water with either acetonitrile (ACN) or methanol (MeOH).[3][5][11] Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.[10][11]

  • Additives for pH Control : Simple acidic additives are typically used at concentrations of 0.05% to 0.1% (v/v).[10] Using a buffer is crucial for reproducibility, especially when the mobile phase pH is close to the analyte's pKa. A buffer is most effective within ±1 pH unit of its own pKa.[8]

Table 1: Common Mobile Phase Additives for pH Control in Reversed-Phase HPLC

AdditiveTypical ConcentrationpKaResulting Aqueous pH (approx.)Volatile (MS-Compatible)?
Formic Acid0.1%3.752.8Yes
Trifluoroacetic Acid (TFA)0.1%0.52.1Yes (can cause ion suppression)
Acetic Acid0.1%4.763.2Yes
Phosphate Buffer10-25 mMpKa1=2.15, pKa2=7.20Buffer range 2.2-3.2 / 6.2-8.2No
Ammonium Formate10-20 mM3.75 (Formic Acid)Buffer range ~2.8-4.8Yes
Ammonium Acetate10-20 mM4.76 (Acetic Acid)Buffer range ~3.8-5.8Yes

Data compiled from sources[8][10][12].

Q3: Should I use an isocratic or gradient elution for my analysis?

The choice between isocratic (constant mobile phase composition) and gradient (changing composition over time) elution depends on the complexity of your sample.[13][14]

  • Isocratic Elution : Best for simple mixtures where the analytes have similar polarities.[13][15] It is simpler, requires less sophisticated equipment, and has no column re-equilibration time, making it faster for single-analyte assays.[14][16]

  • Gradient Elution : Strongly recommended for complex samples containing acids with a wide range of polarities.[13][15][16] A gradient, typically starting with a high aqueous content and increasing the organic solvent percentage over time, allows for the elution of both highly polar and less polar compounds in a single run with good peak shape and resolution.[14][17] This is almost always the starting point for method development with unknown mixtures of aromatic acids.[16]

Q4: What type of HPLC column is best suited for separating polar aromatic acids?

While a standard C18 column is the workhorse of reversed-phase HPLC, several factors and alternative chemistries should be considered for these challenging compounds.

  • C18 (Octadecylsilane) : The first choice for most methods. For polar analytes, look for C18 columns specifically designed for use in highly aqueous mobile phases (often labeled "AQ" or "Aqueous C18"). These resist a phenomenon known as hydrophobic collapse, where the C18 chains fold on themselves in high water content, leading to a sudden loss of retention.[18]

  • Phenyl Phases (e.g., Phenyl-Hexyl) : These columns can offer alternative selectivity for aromatic compounds due to potential π-π interactions between the phenyl rings of the stationary phase and the analytes.[19][20] They are an excellent secondary choice if a C18 phase fails to provide adequate resolution.

  • Embedded Polar Group (EPG) Phases : These phases (e.g., Amide, Carbamate) have a polar group embedded within the alkyl chain. This feature makes them resistant to hydrophobic collapse and can alter selectivity for polar compounds, often improving peak shape for acids by shielding them from residual silanols on the silica surface.

  • Column Dimensions :

    • Length : Longer columns (e.g., 150 mm, 250 mm) provide higher resolution for complex samples but result in longer run times and higher backpressure. Shorter columns (e.g., 50 mm, 100 mm) are better for faster screening.[19][21]

    • Particle Size : Smaller particles (e.g., <3 µm) yield higher efficiency and better resolution but generate significantly more backpressure, requiring a UHPLC system.[21]

Q5: What should I do if I can't achieve sufficient retention even at low pH?

If your aromatic acids are extremely polar and elute at or near the void volume even with an optimized reversed-phase method, it's time to consider alternative chromatographic modes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC uses a polar stationary phase (like bare silica or a bonded polar phase) with a mobile phase high in organic content (>80% ACN).[22][23] A water-rich layer forms on the stationary phase, and polar analytes partition into it, leading to the retention of compounds that are unretained in reversed-phase.[22][23] Elution is achieved by increasing the aqueous (strong) solvent content.[23]

  • Ion-Pair Chromatography (IPC) : This technique is performed on a reversed-phase column but involves adding an ion-pairing reagent to the mobile phase.[24] For acidic analytes (anions), a reagent with a positive charge and a hydrophobic tail (e.g., tetra-alkyl ammonium salts) is used.[4] The reagent pairs with the ionized acid, forming a neutral, hydrophobic complex that can be retained by the C18 phase.[24] While effective, IPC methods can suffer from long equilibration times and can be harsh on columns.[25]

Part 2: Troubleshooting Guide

This guide addresses specific, common problems in a direct cause-and-solution format.

Problem: Poor Peak Shape (Tailing or Fronting)
Q: My acid peaks are tailing severely. What are the likely causes and how do I fix it?

Peak tailing is the most common peak shape issue for acids and usually points to unwanted secondary interactions or incorrect mobile phase conditions.

Causality & Solutions:

  • Cause : Secondary Ionic Interactions. The most probable cause is the interaction of your ionized acid with residual, acidic silanol groups (Si-OH) on the silica surface of the column, which can become deprotonated (SiO⁻) at pH > 4.[8][10]

    • Solution : Decrease the mobile phase pH. By lowering the pH to ~2.5-3.0, you protonate the silanol groups, eliminating this ionic interaction pathway. This is the most effective solution.[26]

  • Cause : Insufficient Buffer Capacity. If the mobile phase pH is not properly controlled, the sample itself can alter the local pH on the column, leading to a mix of ionized and neutral forms of the acid during elution.

    • Solution : Increase the buffer concentration. A concentration of 10-25 mM is usually sufficient to provide stable operation and improve peak shape.[26]

  • Cause : Column Contamination or Degradation. Strongly adsorbed sample components or degradation of the stationary phase can create active sites that cause tailing.[27][28]

    • Solution : Use a guard column to protect the analytical column from sample matrix contaminants.[27] If the problem persists, try flushing the column with a strong solvent or, if that fails, replace the column.[29]

  • Cause : Extra-column Effects. Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing, especially for early-eluting peaks.[27][29]

    • Solution : Minimize the length and internal diameter of all tubing post-column.

Workflow: Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Is mobile phase pH < 3? start->check_ph lower_ph Action: Lower pH to 2.5-3.0 using 0.1% Formic Acid or a buffer. check_ph->lower_ph No check_buffer Is a buffer being used (10-25 mM)? check_ph->check_buffer Yes fixed Problem Solved lower_ph->fixed add_buffer Action: Add an appropriate buffer (e.g., Formate, Phosphate). check_buffer->add_buffer No check_guard Is a guard column installed? check_buffer->check_guard Yes add_buffer->fixed remove_guard Action: Remove guard column and re-inject. check_guard->remove_guard Yes replace_column Action: Replace analytical column with a new one. check_guard->replace_column No guard_failed Problem Identified: Guard column failed. Replace it. remove_guard->guard_failed Tailing is gone remove_guard->replace_column Tailing persists guard_failed->fixed column_failed Problem Identified: Analytical column failed. replace_column->column_failed Tailing is gone column_failed->fixed

Caption: A decision tree for systematically troubleshooting peak tailing.

Q: My peaks are fronting. What does this mean?

Peak fronting is less common than tailing and typically points to two main issues:

  • Cause : Column Overload. You have injected too much sample mass onto the column.[28]

    • Solution : Dilute your sample and inject a smaller volume or lower concentration.[29][30]

  • Cause : Sample Solvent Incompatibility. If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, the peak can be distorted.

    • Solution : Whenever possible, dissolve your sample in the initial mobile phase.[30] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Problem: Inconsistent or Drifting Retention Times
Q: My retention times are shifting from one injection to the next. What's wrong?

Unstable retention times compromise data integrity and indicate a lack of system equilibrium or consistency.

Causality & Solutions:

  • Cause : Insufficient Column Equilibration. This is a very common cause, especially with gradient methods or after changing mobile phases. The column needs time for the stationary phase to fully equilibrate with the new mobile phase conditions.

    • Solution : Increase the column equilibration time. Flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection.[29]

  • Cause : Mobile Phase Composition Change. The mobile phase is being prepared inconsistently, or one of the solvent components is evaporating.

    • Solution : Prepare fresh mobile phase daily.[29] Keep solvent bottles capped to prevent selective evaporation of the more volatile organic component. If using an online mixer, ensure the proportioning valves are working correctly.[29]

  • Cause : Temperature Fluctuations. Column temperature has a significant effect on retention time.

    • Solution : Use a thermostatted column compartment and keep it at a stable temperature, for example, 30 °C.[29]

  • Cause : Mobile Phase pH is Too Close to Analyte pKa. If the mobile phase pH is within about 1 unit of the analyte's pKa, small, unavoidable fluctuations in pH can cause significant shifts in retention time.[6]

    • Solution : Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of your analytes. Ensure your mobile phase is adequately buffered.[8]

Problem: Poor Resolution
Q: I can't separate two of my aromatic acid peaks. How can I improve the resolution?

Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation.

Causality & Solutions:

  • Cause : Suboptimal Mobile Phase Composition. The organic solvent type and percentage directly impact selectivity.

    • Solution 1 : Optimize the gradient. If using a gradient, make the slope shallower in the region where the critical pair elutes. This gives more time for the peaks to separate.[15]

    • Solution 2 : Change the organic solvent. Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity because they interact differently with analytes.[3]

  • Cause : Suboptimal pH. The current pH may not be providing the best selectivity between the two co-eluting acids.

    • Solution : Perform a pH screening study. Analyze the sample using mobile phases buffered at different pH values (e.g., 2.5, 3.5, 4.5) to find the pH that maximizes the separation.[8]

  • Cause : Insufficient Column Efficiency. The column may not be efficient enough to separate the peaks.

    • Solution : Switch to a column with a smaller particle size (e.g., 5 µm to 3 µm or 1.8 µm) or a longer column length (e.g., 150 mm to 250 mm).[21] Both will increase the theoretical plates and improve the potential for resolution.

Part 3: Key Protocols & Methodologies

Protocol 1: Systematic Mobile Phase pH Screening for Method Development

This protocol outlines a systematic approach to finding the optimal mobile phase pH for separating a mixture of polar aromatic acids.

Objective : To evaluate the effect of pH on retention and selectivity to achieve baseline resolution of all components.

Methodology :

  • Analyte Information : If known, determine the pKa values of your target aromatic acids. This will help you select a logical pH range for screening.

  • Prepare Aqueous Buffers : Prepare three separate aqueous buffer solutions at 20 mM concentration.

    • Buffer A (pH ~2.8) : 20 mM Ammonium Formate, pH adjusted to 2.8 with Formic Acid.

    • Buffer B (pH ~4.8) : 20 mM Ammonium Acetate, pH adjusted to 4.8 with Acetic Acid.

    • Buffer C (pH ~6.8) : 20 mM Potassium Phosphate, pH adjusted to 6.8. (Note: Not MS-compatible).

    • Self-Validation: Always measure the final pH of the aqueous buffer before mixing with the organic solvent.[8]

  • Prepare Mobile Phases : For each buffer, prepare your mobile phase A (Aqueous) and mobile phase B (Organic, typically Acetonitrile).

  • Scouting Gradient : Use a generic, wide-range gradient for the initial screening at each pH condition.

    • Column : Standard C18, 4.6 x 150 mm, 5 µm

    • Flow Rate : 1.0 mL/min

    • Gradient Program :

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: 5% B (Equilibration)

  • Execution :

    • Equilibrate the system thoroughly with the first mobile phase set (e.g., pH 2.8).

    • Inject your sample or standard mixture.

    • Repeat for the other pH conditions, ensuring the system is fully flushed and re-equilibrated between each change.

  • Evaluation : Compare the three resulting chromatograms. Look for changes in retention time, elution order, and, most importantly, the resolution between the most critical peak pair. Select the pH that provides the best overall separation as the starting point for further optimization (e.g., gradient refinement).

Method Development Workflow

G start Start: New Method for Polar Aromatic Acids step1 Step 1: Column & Solvent Selection Column: C18 (Aqueous Stable) Solvents: A=Water, B=ACN start->step1 step2 Step 2: pH Screening Run scouting gradient at: pH 2.8 (Formate) pH 4.8 (Acetate) pH 6.8 (Phosphate) step1->step2 decision1 Is resolution adequate at any pH? step2->decision1 step3 Step 3: Optimize Gradient Select best pH. Adjust gradient slope for critical pair separation. decision1->step3 Yes alt_path Alternative Strategy: Switch Column (e.g., Phenyl) or Mode (e.g., HILIC) decision1->alt_path No step4 Step 4: Method Validation Check for robustness, linearity, and precision. step3->step4 end Final Method step4->end alt_path->end

Caption: A workflow for systematic method development.

Protocol 2: Sample Preparation for Robust Analysis

Proper sample preparation is critical for protecting the column and ensuring reproducible results.[31]

Objective : To prepare a sample that is free of particulates, compatible with the mobile phase, and at an appropriate concentration.

Methodology :

  • Solubilization :

    • Ideally, dissolve the sample directly in the initial mobile phase composition (e.g., 95:5 Water/ACN with 0.1% Formic Acid).[30]

    • If the sample has poor solubility, use a small amount of a stronger organic solvent (like pure Methanol or ACN) to dissolve it, then dilute it to the final concentration with the initial mobile phase. The final concentration of the strong solvent should be as low as possible to prevent peak distortion.

  • Filtration :

    • All samples must be filtered to remove particulate matter that can clog the column inlet frit.[30][32]

    • Use a 0.22 µm or 0.45 µm syringe filter. Select a filter material (e.g., PTFE, PVDF, Nylon) that is compatible with your sample solvent.

  • Concentration Adjustment :

    • The goal is to avoid detector saturation and column overload.[28]

    • If the sample concentration is unknown, prepare a 1 mg/mL stock solution and then create a series of dilutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to inject.

    • Choose the concentration that gives a strong signal with symmetric peak shape.

  • Matrix Cleanup (If Necessary) :

    • For complex samples (e.g., biological fluids, plant extracts), a cleanup step may be needed to remove interferences.[33]

    • Solid-Phase Extraction (SPE) is a powerful technique. Use a reversed-phase SPE cartridge (e.g., C18). The polar aromatic acids will likely have weak retention, allowing them to be separated from more non-polar matrix components.[27]

Part 4: References

  • HILIC Separation of Aromatic Acids. SIELC Technologies. [Link]

  • HPLC Troubleshooting Guide. Sepax Technologies. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Rotachrom Technologies. [Link]

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Welch Materials. [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Understanding Gradient HPLC. LCGC International. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Technology Networks. [Link]

  • How to Select the Optimal Chromatography Column. Cole-Parmer. [Link]

  • Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Chromatography Column Selection Guide. Biocompare. [Link]

  • HILIC. Dr. Maisch GmbH. [Link]

  • [Ion pair-HPLC of some aromatic amino- and hydroxycarboxylic acids]. PubMed. [Link]

  • For HPLC, what different mobile phases are best to start with for methods development?. ResearchGate. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • How Do You Choose the Right Column for Chromatography?. Chromatography Today. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. [Link]

Sources

Dealing with hygroscopic nature of 2-Bromo-3-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-3-fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. By understanding the underlying principles and employing the robust protocols detailed here, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A1: Hygroscopic substances, like this compound, have a strong affinity for moisture and will readily absorb water vapor from the surrounding atmosphere.[1] This can lead to physical changes, such as caking or deliquescence (dissolving in the absorbed water), and can also impact chemical reactivity and experimental outcomes.[1][2]

Q2: How can absorbed moisture affect my experiments involving this compound?

A2: The presence of water can have several detrimental effects on your experiments:

  • Inaccurate Stoichiometry: If the compound has absorbed a significant amount of water, the actual mass of the active reagent will be lower than the weighed mass, leading to incorrect stoichiometric ratios in your reactions.

  • Side Reactions: Water can act as a nucleophile and may participate in unwanted side reactions, particularly if you are working with reactive intermediates like acyl chlorides.[3][4][5] While acyl halides react more readily with stronger nucleophiles like amines, the presence of water can still lead to the formation of carboxylic acid byproducts.[6]

  • Altered Reaction Kinetics: The presence of water can alter the reaction environment, potentially affecting reaction rates and catalyst activity.[7] For instance, in ketonization reactions on titanium dioxide, water has been shown to decrease the reaction rate.[7]

  • Degradation of the Compound: Over time, absorbed moisture can lead to the degradation of the compound, compromising its purity and stability.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry environment.[8] For long-term storage, a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.[2] Some sources also suggest storing in a dark place at 2-8°C.

Q4: I've noticed the solid has become clumpy. Can I still use it?

A4: Clumping is a sign of moisture absorption. While the compound may still be usable, it is crucial to first determine the water content to ensure accurate weighing for your reactions. If the clumping is severe or the material has become a paste, it is advisable to dry the compound before use.

Section 2: Troubleshooting Guide

This section addresses common problems encountered when working with this compound and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Inconsistent reaction yields or formation of unexpected byproducts. The hygroscopic nature of the starting material is leading to inaccurate stoichiometry and potential side reactions with absorbed water.1. Quantify Water Content: Before use, determine the precise water content of your this compound using Karl Fischer titration.[9][10][11][12] 2. Dry the Compound: If the water content is significant, dry the compound using an appropriate method such as a vacuum oven at a temperature below its melting point.[13] 3. Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried.[14]
The solid is difficult to weigh accurately and appears to "melt" on the balance. The compound is rapidly absorbing atmospheric moisture, a phenomenon known as deliquescence.[2]1. Work Quickly: Minimize the exposure time of the compound to the atmosphere.[8] 2. Use a Glovebox: For highly sensitive reactions, weigh the compound inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon).[15][16][17][18][19] 3. Weigh by Difference: Weigh a sealed vial containing the compound, transfer the desired amount to the reaction vessel, and then re-weigh the vial. The difference in mass will be the amount of compound transferred.
Recrystallization attempts result in an oil or poor crystal formation. The presence of water in the solvent or on the compound itself can interfere with the crystallization process.1. Use Anhydrous Solvents: Ensure the recrystallization solvent is thoroughly dried before use. 2. Dry the Crude Product: If the crude product is wet, dry it as much as possible before attempting recrystallization. 3. Consider a Different Solvent System: Experiment with different anhydrous solvents to find one that promotes good crystal growth.[20][21][22]

Section 3: Key Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a standardized method for accurately measuring the moisture content of this compound.

Principle: Karl Fischer titration is a highly specific and accurate method for water determination based on a redox reaction between iodine and sulfur dioxide in the presence of water.[9][23]

Instrumentation:

  • Karl Fischer Titrator (Volumetric or Coulometric)[10]

  • Analytical Balance

Reagents:

  • Karl Fischer Reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous Methanol

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.

  • Solvent Blank: Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to determine the background moisture level.

  • Sample Preparation: Accurately weigh approximately 100-200 mg of this compound directly into the titration vessel.[9]

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content of the sample, typically expressed as a percentage or in parts per million (ppm).

Protocol 2: Drying of this compound

This protocol describes how to effectively remove absorbed moisture from the compound.

Method 1: Vacuum Oven Drying

  • Preparation: Place a thin layer of the compound in a clean, dry watch glass or petri dish.

  • Drying: Place the sample in a vacuum oven.

  • Temperature and Vacuum: Heat the oven to a temperature below the compound's melting point (e.g., 40-50°C) and apply a vacuum.

  • Drying Time: Dry for several hours, or until a constant weight is achieved.[13]

  • Cooling: Allow the compound to cool to room temperature in a desiccator before use.

Method 2: Azeotropic Distillation This method is useful for removing water from a solution of the compound.

  • Solvent Selection: Dissolve the compound in a suitable solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene).[24][25][26]

  • Apparatus: Set up a distillation apparatus with a Dean-Stark trap.

  • Distillation: Heat the solution to reflux. The water-solvent azeotrope will distill over and collect in the Dean-Stark trap. The denser water will separate and can be removed, while the solvent is returned to the distillation flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Recovery: The anhydrous solution of the compound can then be used directly, or the solvent can be removed under reduced pressure to yield the dry solid.

Protocol 3: Handling in an Inert Atmosphere Glovebox

For reactions that are highly sensitive to moisture, handling this compound in a glovebox is essential.

Workflow for Glovebox Use:

G cluster_prep Preparation cluster_glovebox Glovebox Operation cluster_removal Removal A Dry all glassware in an oven B Introduce glassware and reagents into antechamber A->B C Evacuate and refill antechamber with inert gas (3x) B->C D Transfer items into the main chamber C->D E Perform weighing and reagent transfers D->E F Seal reaction vessel E->F G Transfer sealed vessel to antechamber F->G H Remove from glovebox G->H

Caption: Workflow for handling hygroscopic compounds in a glovebox.

Key Considerations for Glovebox Use:

  • Atmosphere: Ensure the glovebox is maintained with a low-oxygen, low-moisture inert atmosphere (typically <1 ppm O₂ and H₂O).[18]

  • Antechamber Cycling: Always perform at least three vacuum/refill cycles on the antechamber when introducing or removing items to prevent atmospheric contamination.[18]

  • Glove Integrity: Regularly inspect the gloves for any punctures or signs of degradation.

  • Solvent Use: Keep all solvent containers tightly capped when not in use to minimize evaporation and contamination of the glovebox atmosphere.[18]

Section 4: Data Summary

The following table provides a hypothetical example of how to track the water content of this compound under different storage conditions. Actual values should be determined experimentally.

Storage Condition Initial Water Content (%) Water Content after 1 week (%) Water Content after 4 weeks (%)
Open to atmosphere 0.12.58.2
Sealed container 0.10.30.8
Desiccator 0.10.10.1
Glovebox 0.1<0.1<0.1

Conclusion

The hygroscopic nature of this compound presents a manageable challenge with the right knowledge and techniques. By implementing the protocols and troubleshooting strategies outlined in this guide, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. [Link]

  • TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]

  • Chemistry LibreTexts. Carboxylic Acids, Esters and Acyl Chlorides. [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]

  • StackExchange. (2018, May 24). If acyl chlorides are reacted with aqueous ammonia, will carboxylic acids also be formed?[Link]

  • QAQC Lab. Karl Fischer Method of Moisture Determination. [Link]

  • chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • Vacuum Degassing. (2025, January 12). Precautions for Using Glove Boxes: A Comprehensive Safety Guide. [Link]

  • ARDL. Moisture Content by Karl Fischer Titration. [Link]

  • University of Washington. Glovebox General Use. [Link]

  • Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: Weighing Reactants and Reagents. [Link]

  • EPFL. Glovebox safety guidelines. [Link]

  • WorldofTest.com. (2025, August 13). Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • MDPI. (2020, November 12). Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. [Link]

  • Pacific Northwest National Laboratory. (2023, April 27). How Water Reduces the Reactivity of Surface Intermediates in Carboxylic Acid Ketonization on Titanium Dioxide. [Link]

  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Wikipedia. Azeotropic distillation. [Link]

  • ResearchGate. Separating Azeotropic Mixtures. [Link]

  • University of Waterloo. Azeotropic Distillation. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. [Link]

  • Purdue Chemistry. Standard Operating Procedures: Bart Laboratory. [Link]

  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Sciencemadness Discussion Board. (2020, August 29). How are highly hygroscopic things purified via recrystallization?[Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents.
  • Scribd. Handling of Hygroscopic Products System-Technik. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?[Link]

  • Science.gov. p-hydroxy benzoic acid: Topics by Science.gov. [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?[Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Setup. [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?[Link]

  • Organic Syntheses Procedure. Synthetic Procedures for the Preparation of Nitroalkanes. [Link]

  • PMC. Structure-guided reprogramming of a hydroxylase to halogenate its small molecule substrate. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]

  • Rupa Health. 4-Hydroxybenzoic Acid. [Link]

  • KTH Diva. (2013, April 19). m-Hydroxybenzoic Acid : Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System. [Link]

  • PubChem. 2-bromo-4-hydroxybenzoic acid (C7H5BrO3). [Link]

Sources

Technical Support Center: Friedel-Crafts Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Tar Formation & "Red Oil" Phases

Ticket ID: FC-OPT-2026-TAR Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Welcome & Mission Statement

Welcome to the Process Optimization Support Center. You are likely here because your reaction flask contains a black, intractable sludge instead of the desired aryl ketone or alkyl arene.

The Reality: "Tar" in Friedel-Crafts (FC) chemistry is rarely random. It is the thermodynamic endpoint of uncontrolled carbocation activity, polymerization of olefinic intermediates, or the degradation of the Lewis Acid-Product complex (often called "Red Oil").

This guide moves beyond basic textbook advice. We will treat your reaction mixture as a living system of competing kinetics, providing you with the protocols to suppress the Tar Pathway (


) while favoring the Product Pathway (

).

Diagnostic Module: The Tar Prevention Matrix

Before altering your protocol, identify the failure mode using this logic flow.

TarDiagnostics Start START: Characterize the Tar Type Reaction Type? Start->Type Alkylation Alkylation Type->Alkylation R-X / Olefin Acylation Acylation Type->Acylation R-COCl / Anhydride PolyAlk Issue: Polyalkylation Alkylation->PolyAlk Product is more reactive than substrate OlefinPoly Issue: Olefin Polymerization Alkylation->OlefinPoly Carbocation lifetime too long Sol_Dilution Sol: High Dilution / Excess Arene PolyAlk->Sol_Dilution Sol_Temp Sol: T < 0°C / Slow Addition OlefinPoly->Sol_Temp RedOil Issue: 'Red Oil' Complex Degradation Acylation->RedOil Stagnant stirring High Temp Deacylation Issue: Protiodeacylation Acylation->Deacylation Acid sensitive product Sol_Zeolite Sol: Shape Selective Zeolites RedOil->Sol_Zeolite Sol_Ionic Sol: Ionic Liquids / HFIP RedOil->Sol_Ionic Deacylation->Sol_Zeolite

Figure 1: Decision matrix for identifying the root cause of tar based on reaction type and observed symptoms.

Technical Deep Dive: The Mechanics of Failure

To fix the problem, you must understand the enemy. Tar formation is governed by two primary mechanisms depending on your reaction type.

A. The "Red Oil" Trap (Acylation Focus)

In traditional AlCl₃ catalyzed acylation, the product (a ketone) acts as a Lewis base. It complexes with AlCl₃ to form a liquid clathrate, often observed as a heavy, dark red/brown oil at the bottom of the flask.

  • The Danger: This phase contains high concentrations of the Lewis acid and ionic intermediates. If stirring is inefficient, heat transfer fails in this dense layer, leading to localized superheating and thermal decomposition of the complex into char [1][4].

  • The Fix: You must maintain a suspension, not a separation. High-torque mechanical stirring is non-negotiable.

B. The Polymerization Cascade (Alkylation Focus)

Alkyl groups are electron-donating. The product of a FC alkylation is more nucleophilic than the starting material.

  • The Danger: The catalyst prefers the product, leading to polyalkylation. Furthermore, if using alkene precursors, the carbocation intermediate can attack another alkene molecule instead of the aromatic ring, initiating a polymerization chain (tar) [2].

  • The Fix: Shape-selective catalysis (Zeolites) or "Green" solvents (HFIP) that stabilize the monomeric carbocation without allowing chain growth.

Optimized Protocols (SOPs)

Choose the protocol that matches your available resources and substrate tolerance.

Protocol A: The "Modern Standard" – Zeolite Catalysis

Best for: Acid-sensitive substrates, minimizing waste, and preventing polyalkylation via shape selectivity.

Mechanism: Zeolites (like H-Beta or USY) act as solid acids. Their pore structure physically restricts the formation of large polymeric tar molecules (Shape Selectivity) [1].

ParameterSpecification
Catalyst Zeolite H-Beta (calcined at 500°C for 4h prior to use)
Solvent Nitrobenzene (polar) or solvent-free (if liquid substrate)
Temp 100–140°C (Higher temp needed than AlCl₃, but cleaner)
Stoichiometry 1:1.2 (Substrate : Acylating Agent)

Step-by-Step:

  • Activation: Heat Zeolite H-Beta in a muffle furnace at 500°C to remove adsorbed water. Cool in a desiccator.

  • Assembly: Charge a flask with the aromatic substrate (10 mmol) and the acylating agent (e.g., acetic anhydride, 12 mmol).

  • Addition: Add the activated Zeolite (0.5 g per 10 mmol substrate).

  • Reaction: Heat to 120°C with vigorous stirring. Note: No "Red Oil" phase will form.

  • Workup: Filter the hot mixture to remove the catalyst (which can be regenerated). Evaporate volatiles.

  • Result: High yield of mono-acylated product with <2% tar residue.

Protocol B: The "Green Solvent" – HFIP Promoted

Best for: Electron-rich aromatics (pyrroles, indoles, anisoles) that char instantly with AlCl₃.

Mechanism: Hexafluoroisopropanol (HFIP) is a high-ionizing, low-nucleophilicity solvent.[1] It stabilizes the acylium/carbocation intermediate via a hydrogen-bond network, often eliminating the need for metal catalysts entirely [3][5].

ParameterSpecification
Catalyst None (or mild LiCl if needed)
Solvent 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Temp Room Temperature (25°C)
Stoichiometry 1:1

Step-by-Step:

  • Dissolution: Dissolve the acyl chloride or anhydride (1.0 eq) in HFIP (concentration 0.2 M).

  • Addition: Add the aromatic substrate (1.0 eq) in one portion.

  • Monitoring: Stir at room temperature. The reaction is often complete within 1 hour.

  • Quench: The reaction is self-quenching upon solvent removal.

  • Recovery: Distill off the HFIP (boiling point 58°C) for reuse. The residue is usually the clean product.

Protocol C: The "Traditionalist" – AlCl₃ Optimization

Best for: Deactivated rings requiring high Lewis acidity, where Zeolites fail.

The Critical Tweak: To stop tar, you must manage the exotherm and the complex.[2]

  • Solvent Choice: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid Nitrobenzene if possible (hard to remove, high boiling point promotes tar during distillation).

  • Reverse Addition: Do not add AlCl₃ to the organic mixture.

    • Correct Method: Suspend AlCl₃ in DCM. Cool to 0°C. Add the Acyl Chloride to form the acylium complex first. Then, add the aromatic substrate dropwise to this mixture.

  • Quenching (The Tar Danger Zone):

    • Pour the reaction mixture slowly into a mixture of ice and dilute HCl.

    • Never add water to the reaction flask. The violent hydrolysis generates local hot spots that instantly char the product.

Advanced FAQs

Q: My reaction turns black within 10 seconds of adding the catalyst. Is it ruined? A: Not necessarily, but it is a bad sign. A deep red/orange is normal for the acylium complex. Instant black suggests rapid oxidation or polymerization.

  • Immediate Action: Check your solvent dryness. Water traces react with AlCl₃ to generate HCl gas and heat, triggering decomposition.

  • Next Run: Lower the temperature to -10°C and dilute the reaction 2x.

Q: I cannot use HFIP or Zeolites. How do I clean the tar from my glassware? A: Standard solvents (Acetone/DCM) often fail on FC tar.

  • The "Piranha" Alternative: Soak glassware in a base bath (KOH/Isopropanol) overnight.

  • Oxidative Clean: For stubborn carbon deposits, use a solution of Potassium Permanganate (KMnO₄) in aqueous NaOH. It oxidizes the carbonaceous tar into soluble carboxylates.

Q: Why does my yield drop when I scale up, even if the small scale worked? A: Heat transfer failure. The "Red Oil" complex (see Section 3A) insulates heat. On a large scale, the internal temperature of that oil layer can be 20-30°C higher than your external sensor reading.

  • Solution: Use an overhead mechanical stirrer (impeller type) to force the oil phase to disperse into the solvent.

References

  • Nayak, Y. N., et al. (2020).[3][4] "Zeolite Catalyzed Friedel-Crafts Reactions: A Review." Letters in Organic Chemistry. Link

  • Physics Wallah. (n.d.). "Reaction Mechanism of Friedel Crafts alkylation." PW.live. Link

  • Motiwala, H. F., et al. (2015). "Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol." ResearchGate.[5] Link

  • BenchChem. (2025).[2] "Minimizing tar formation during the synthesis of 3'-Bromoacetophenone." BenchChem Technical Support. Link

  • Willot, M., Chen, J., & Zhu, J. (2009).[6] "Combination of Lithium Chloride and Hexafluoroisopropanol for Friedel-Crafts Reactions." Synlett. Link

Sources

Improving the efficiency of work-up procedures for acidic products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Current Status: Operational Agent: Senior Application Scientist Topic: Optimization of Acidic Product Isolation

Mission Statement

This guide is not a textbook; it is a field manual for the "wet" chemist. Working up acidic products (carboxylic acids, phenols, phosphate esters) presents unique challenges: recalcitrant emulsions, pH-dependent solubility losses, and strong adsorption to chromatography media.

Our goal is Process Mass Intensity (PMI) reduction : maximizing recovery while minimizing solvent use and time. We achieve this by replacing "brute force" extraction with chemically precise protocols.

Module 1: The Phase Separation Crisis (Emulsions)

User Query:
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"I am extracting a carboxylic acid from a reaction mixture containing basic impurities. A persistent 'rag layer' (emulsion) has formed between the organic and aqueous phases.[1][2][3] I've waited 20 minutes, but it won't separate. How do I resolve this without losing my product?"

Expert Analysis:

Emulsions in acidic work-ups are often caused by the amphiphilic nature of deprotonated acids (carboxylates) acting as surfactants, or by fine particulate matter stabilizing the interface (Pickering emulsions).

Troubleshooting Protocol:

Do not simply wait; active intervention is required. Follow this decision logic to break the emulsion efficiently.

The "Emulsion Breaker" Logic Flow

EmulsionLogic Start Start: Persistent Emulsion Step1 1. Add Brine (Saturated NaCl) Increases aqueous ionic strength Start->Step1 Check1 Separated? Step1->Check1 Step2 2. Filter through Celite Pad Removes particulate stabilizers Check1->Step2 No End Success: Clean Interface Check1->End Yes Check2 Separated? Step2->Check2 Step3 3. Adjust pH Move away from pKa (Fully protonate) Check2->Step3 No Check2->End Yes Step3->End

Figure 1: Decision tree for rapid remediation of phase separation issues in acidic extractions.

Technical Insight:
  • The Brine Effect: Adding saturated NaCl increases the ionic strength of the aqueous layer.[1] This "salting out" effect reduces the solubility of organic compounds in the water and disrupts the hydration shell of surfactant-like molecules, forcing separation [1].

  • Celite Filtration: If the emulsion is stabilized by microscopic solids (Pickering emulsion), filtration through a diatomaceous earth (Celite) pad physically removes the stabilizers. Caution: Rinse the Celite pad with solvent to ensure no product is adsorbed.

Module 2: The pH Precision Protocol (Yield Optimization)

User Query:

"My crude NMR shows the product, but after extraction, my isolated yield is only 40%. I used 1M HCl to acidify. Where did the rest go?"

Expert Analysis:

The most common cause of yield loss in acidic work-ups is insufficient acidification relative to the product's pKa. According to the Henderson-Hasselbalch equation , if the pH of your aqueous layer equals the pKa of your acid, 50% of your product remains ionized (water-soluble) and will not extract into the organic phase.

The "Rule of 2" Directive:

To achieve >99% extraction efficiency into the organic phase, the aqueous pH must be at least 2 units below the pKa of the acid.



Data: Target pH for Common Acidic Classes
Acid ClassApprox.[4][5] pKaTarget pH for ExtractionRecommended Acid
Benzoic Acids 4.2< 2.21M HCl or NaHSO₄
Aliphatic Acids 4.8< 2.81M HCl
Phenols 10.0< 8.01M HCl (or even NH₄Cl)
Nitrophenols 7.2< 5.21M HCl
Sulfonic Acids -2.0N/ACannot be extracted; require salting out
The "Acid-Base Swing" Purification Workflow

Instead of running a column, use the pKa difference to purify your product from neutral impurities. This is the most efficient method for acidic products.

AcidBaseSwing Mix Crude Mixture (Acid + Neutrals) BaseExt Add Base (NaHCO3) pH > pKa + 2 Mix->BaseExt Sep1 Phase Separation BaseExt->Sep1 OrgLayer Organic Layer (Contains Neutrals) Sep1->OrgLayer Top AqLayer Aqueous Layer (Contains Carboxylate) Sep1->AqLayer Bottom Discard Discard Impurities OrgLayer->Discard Waste Acidify Acidify (HCl) pH < pKa - 2 AqLayer->Acidify FinalExt Extract w/ Organic (Ether/EtOAc) Acidify->FinalExt Product Pure Acidic Product FinalExt->Product

Figure 2: The "Acid-Base Swing" protocol separates acidic products from neutral impurities without chromatography.

Module 3: Post-Extraction Hygiene (Drying & Solvents)[7]

User Query:

"My product decomposes when I concentrate it, or it appears 'wet' in the NMR even after drying. I used Potassium Carbonate (


) as a drying agent."
Expert Analysis:
  • Chemical Incompatibility: You cannot use basic drying agents (

    
    , NaOH, KOH) for acidic products.[5] They will deprotonate your acid, turning it back into a salt which precipitates or traps water [2].
    
  • Solvent Trapping: Carboxylic acids can form hydrogen-bonded dimers with water or solvents like ether, making them difficult to dry.

Drying Agent Compatibility Matrix
Drying AgentAcidity/BasicityCapacityCompatibility with Acids
Magnesium Sulfate (

)
Slightly AcidicHighExcellent. Fast acting, compatible with acids.[5]
Sodium Sulfate (

)
NeutralHighGood. Slower, but high capacity for wet extractions.
Calcium Chloride (

)
NeutralMediumPoor. Can bind oxygenated compounds (alcohols/acids).[5]
Potassium Carbonate (

)
BasicMediumFORBIDDEN. Will react with acidic product.[5]

Pro-Tip: If your acid is heat-sensitive, avoid rotary evaporation at high bath temperatures. Use azeotropic drying: add heptane to your wet organic extract and rotovap. The heptane/water azeotrope removes water at a lower boiling point than water alone.

Module 4: Purification without Pain

User Query:

"I decided to run a column because the extraction wasn't clean enough. My spot is streaking from the baseline to the solvent front on TLC."

Expert Analysis:

Silica gel is slightly acidic (pH ~5-6), but it contains surface hydroxyl groups that hydrogen bond strongly with carboxylic acids. This causes "tailing" or "streaking," destroying resolution.

The "Modifier" Solution:

You must suppress the ionization of your acid on the silica surface.

  • The 1% Acetic Acid Rule: Add 0.5% to 1.0% Acetic Acid (AcOH) to your eluent system (e.g., 20% EtOAc / 80% Hexanes / 1% AcOH ).

    • Mechanism:[3][4][6] The excess acetic acid keeps the silica surface protonated and saturates the hydrogen-bonding sites, allowing your product to move as a tight band [3].

  • Alternative: If the product is very acid-sensitive, use reverse-phase chromatography (C18) with a buffered mobile phase (0.1% Formic Acid or TFA in Water/Acetonitrile).

References

  • Not Voodoo. Troubleshooting: The Workup - Emulsions.[2][7] University of Rochester.[7][8][9] [Link]

  • Leonard, J., Lygo, B., & Procter, G.Advanced Practical Organic Chemistry. CRC Press.
  • Reich, H. J. Chromatography Tips: Acidic Compounds. University of Wisconsin-Madison. [Link]

  • LibreTexts Chemistry. Acid-Base Extraction. [Link]

Sources

Troubleshooting unexpected NMR shifts in fluorinated compounds

Technical Support Center: Troubleshooting Unexpected NMR Shifts

Status: Operational Agent: Senior Application Scientist Ticket Topic: Anomalous Chemical Shifts & Line Shape Distortions in Fluorinated Compounds

Introduction: Why is my Fluorine Signal Moving?

Welcome to the


paramagnetic shielding term

  • Electronic Environment: Electrostatic field effects (van der Waals interactions).

  • Solvent Interactions: Up to 2–5 ppm variations are common merely by changing solvents.

  • Dynamic Processes: Exchange rates often fall within the

    
     timescale, causing massive line broadening.
    

Use the diagnostic workflow below to categorize your issue, then proceed to the relevant troubleshooting module.

Diagnostic Workflow

TroubleshootingFlowStartStart: Identify the AnomalyDecision1Is the peak position (δ) incorrect?Start->Decision1Decision2Is the peak broad or missing?Decision1->Decision2Shift is plausible, but...SolventCheckCheck Solvent & Concentration(See Module 1)Decision1->SolventCheckShift varies with conc./solventRefCheckCheck Reference Standard(See Module 2)Decision1->RefCheckShift is constant across samplesDecision3Is the splitting pattern unexpected?Decision2->Decision3No, lines are sharpDynamicsCheckCheck Exchange/Rotamers(See Module 3)Decision2->DynamicsCheckYes, broad/missingCouplingCheckCheck Through-Space/Isotopes(See Module 4)Decision3->CouplingCheckExtra splitting observed

Figure 1: Logic flow for diagnosing

Module 1: Solvent & Environmental Effects

Q: Why did my peak shift >1 ppm when I switched from to DMSO- ?

A: This is likely a solvent-induced shift, not a change in compound identity.

The

  • Mechanism: The Aromatic Solvent Induced Shift (ASIS) is particularly strong in

    
     NMR. If you move from a non-polar solvent to benzene-
    
    
    or toluene-
    
    
    , the anisotropic magnetic field of the solvent rings can cause shifts of 0.5 to 2.0 ppm [1].
  • Hydrogen Bonding: If your fluorine is an H-bond acceptor (C-F

    
     H-X), the shift will move downfield (deshielded) in protic solvents compared to aprotic solvents [2].
    

Troubleshooting Steps:

  • Standardize Solvent: Always compare shifts in the exact same solvent system.

  • Check Concentration: At high concentrations, fluorinated compounds can aggregate (e.g.,

    
    -stacking of perfluorinated rings). Run a dilution series (e.g., 10 mM, 5 mM, 1 mM). If the peak moves, aggregation is occurring.[1][2]
    

Module 2: Referencing Artifacts

Q: My expected shift is -63 ppm, but I see it at -65 ppm. Is my product wrong?

A: Check your referencing standard. Errors of 1–2 ppm are common due to inconsistent referencing protocols.

Unlike





Common Reference Standards & Offsets | Compound | Chemical Shift (



0.0034



4-Fluorotoluene

Protocol: The Substitution Method (External Referencing) Do not add

  • Acquire the spectrum of your sample in the deuterated solvent.[1][5]

  • Remove the sample tube.

  • Insert a separate tube containing the same solvent + 0.1%

    
     (or secondary standard).
    
  • Acquire the reference spectrum using the exact same acquisition parameters (lock level, shims).

  • Mathematically correct your sample spectrum based on the reference offset.

Module 3: Dynamic Processes & Broadening

Q: My peak is extremely broad or has disappeared entirely. Is the machine shimming broken?

A: If the solvent lock signal is sharp but your F-peak is broad, you are likely observing "Intermediate Exchange."

Fluorine chemical shift dispersion is huge.[6] Two conformers (e.g., rotamers of an amide or varying ring puckers) might differ by 10 ppm (approx. 3760 Hz at 400 MHz). For the NMR to see an "average" sharp peak, the exchange rate (


  • Slow Exchange: You see two distinct peaks.[2]

  • Fast Exchange: You see one sharp, weighted-average peak.[1]

  • Intermediate Exchange: The peaks coalesce into a broad, flat mound, often indistinguishable from the baseline [4].

Diagnostic Experiment: Variable Temperature (VT) NMR

  • Heat the sample: Increases the exchange rate (

    
    ). If the peak sharpens into a single singlet, it is a dynamic process.
    
  • Cool the sample: Decreases

    
    . If the peak splits into two sharp distinct peaks, you have "frozen" the conformers.
    

Module 4: Unexpected Couplings & Isotope Effects

Q: I see "extra" splitting that doesn't match my proton coupling. What is it?

A: Consider "Through-Space" Coupling or Isotopic Shifts.

  • Through-Space Coupling (

    
    ): 
    Unlike protons, fluorine atoms can couple to each other even if they are not connected by bonds, provided they are spatially close (< 4.5 Å). This is common in crowded molecules (e.g., ortho-trifluoromethyl groups). This appears as unexpected splitting, often 10–50 Hz [5].
    
  • Deuterium Isotope Effects: If you are using a deuterated solvent or have exchangeable protons (OH, NH) that have swapped with deuterium:

    • Observation: You may see a "shadow" peak slightly upfield (0.05 – 0.1 ppm) from the main peak.

    • Cause: The C-D bond is shorter than the C-H bond, altering the electronic shielding of the nearby fluorine. This is a "Deuterium Isotope Shift" and is a hallmark of proximity to the deuterated site [6].

Visualizing Through-Space Interactions

ThroughSpaceF1F (Pos A)OrbitalLone PairOverlapF1->OrbitalF2F (Pos B)F2->OrbitalResultUnexpected Splitting(No bond path needed)Orbital->ResultJ-Coupling(Through Space)

Figure 2: Mechanism of Through-Space Coupling. Spatial proximity of lone pairs allows spin information transfer without a bond network.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Gerig, J. T. (2002). Fluorine NMR of Proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 40(4), 301-348.

  • IUPAC Recommendations. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. Pure and Applied Chemistry, 73(11), 1795–1818.

  • Bain, A. D. (2003). Chemical Exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.

  • Mallory, F. B., et al. (2000). Through-Space F-F Coupling. Journal of the American Chemical Society, 122(17), 4108-4116.

  • Hansen, P. E. (1988). Isotope Effects on Nuclear Shielding. Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255.

Validation & Comparative

A Comparative Guide for Synthetic Strategy: 2-Bromo-3-fluoro-4-hydroxybenzoic acid vs. 2-Bromo-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a research program. Substituted benzoic acids, in particular, are a cornerstone of medicinal chemistry, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of two such building blocks: 2-Bromo-3-fluoro-4-hydroxybenzoic acid and 2-Bromo-5-hydroxybenzoic acid .

This analysis moves beyond a simple cataloging of properties. As a senior application scientist, the goal is to provide a narrative that synthesizes technical data with field-proven insights. We will explore the nuanced differences in their chemical reactivity, potential biological significance, and practical considerations in their synthetic applications, supported by available data and established chemical principles.

At a Glance: Key Physicochemical and Safety Data

A foundational understanding of the physical and safety profiles of these reagents is paramount for their effective and safe implementation in any laboratory setting.

PropertyThis compound2-Bromo-5-hydroxybenzoic acid
CAS Number 1807144-49-5[1]58380-11-3[2][3][4]
Molecular Formula C₇H₄BrFO₃[1]C₇H₅BrO₃[2][4]
Molecular Weight 235.01 g/mol [1]217.02 g/mol [2][3][4]
Appearance Solid (predicted)White to off-white powder/solid[5][6]
Melting Point Not widely reported225-230 °C[2]
Purity Typically >95%[1]≥96%[3]
Solubility Not widely reportedSoluble in polar solvents like water and alcohols[5]
Key Hazards Skin, eye, and respiratory irritation (predicted based on similar structures)Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2]

Structural and Reactivity Analysis: A Tale of Two Isomers

The seemingly subtle difference in the placement of the hydroxyl group and the addition of a fluorine atom in this compound create significant distinctions in their electronic and steric profiles, which in turn dictate their reactivity and potential applications.

2-Bromo-5-hydroxybenzoic acid: The Established Workhorse

This compound is a well-characterized and widely utilized intermediate in organic synthesis.[7] Its utility stems from the distinct reactivity of its functional groups: the carboxylic acid, the hydroxyl group, and the bromine atom.

The bromine at the 2-position and the hydroxyl group at the 5-position influence the electron density of the aromatic ring. The hydroxyl group is an activating, ortho-para directing group, while the bromine is a deactivating, ortho-para directing group. This electronic interplay governs the regioselectivity of further electrophilic aromatic substitution reactions.

Key Synthetic Applications:

  • Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of anti-inflammatory and analgesic drugs.[7] Its structure can be found in various bioactive molecules.[7]

  • Agrochemicals and Dyes: Beyond pharmaceuticals, it is a key component in the production of agrochemicals and dyes.

  • Enzyme Inhibition Studies: This class of compounds is used in biochemical research to investigate enzyme inhibition and receptor binding.[7]

This compound: A Modern Tool for Fine-Tuning Molecular Properties

While less documented in publicly available literature, the introduction of a fluorine atom at the 3-position is a deliberate synthetic strategy aimed at modulating the molecule's properties in several key ways.

The Influence of the Fluorine Atom:

The inclusion of fluorine in drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[8][9]

  • Increased Acidity (The Ortho Effect): The presence of substituents in the ortho position to a carboxylic acid on a benzene ring generally increases its acidity. This is known as the "ortho effect" and is attributed to a combination of steric and electronic factors.[10][11] The steric hindrance from the ortho bromo and fluoro substituents forces the carboxylic acid group to twist out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the phenyl ring, leading to an increase in acidity.[10][11]

  • Modulation of pKa: The high electronegativity of the fluorine atom has a strong electron-withdrawing inductive effect, which further stabilizes the carboxylate anion and thus increases the acidity of the carboxylic acid.[12][13] This modulation of pKa can be critical for optimizing a drug candidate's solubility, membrane permeability, and binding affinity to its target.[9]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.

Predicted Synthetic Utility:

Based on these principles, this compound is likely employed in scenarios where fine-tuning of acidity and metabolic stability is crucial. Its application would be in the synthesis of next-generation pharmaceuticals where enhanced drug-like properties are sought.

Caption: Comparative applications of the two benzoic acid isomers.

Experimental Protocols: A Framework for Comparative Analysis

To provide a practical context for comparing these two building blocks, the following is a generalized experimental workflow for a common synthetic transformation: the synthesis of an ester derivative. This protocol can be adapted to either starting material and serves as a basis for evaluating their relative reactivity.

General Protocol for Esterification

This protocol outlines a standard Fischer esterification. The choice of alcohol can be varied to synthesize a library of esters for further screening.

Objective: To synthesize the methyl ester of the respective bromohydroxybenzoic acid and compare the reaction kinetics and yield.

Materials:

  • This compound OR 2-Bromo-5-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of the selected bromohydroxybenzoic acid in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Quenching: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Self-Validation and Causality:

  • Anhydrous Conditions: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water.

  • Catalytic Acid: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.

  • TLC Monitoring: Regular monitoring of the reaction by TLC provides a real-time assessment of the reaction's progress, allowing for an informed decision on when to stop the reaction to maximize yield and minimize side product formation.

  • Neutralization and Extraction: The neutralization step is essential to remove the acid catalyst, and the subsequent extraction isolates the ester product from the aqueous phase.

G start Start: Dissolve Benzoic Acid Derivative in Anhydrous Methanol add_catalyst Add Catalytic H₂SO₄ start->add_catalyst reflux Reflux and Monitor by TLC add_catalyst->reflux workup Cool and Neutralize with NaHCO₃ reflux->workup extraction Extract with Dichloromethane workup->extraction purification Dry, Concentrate, and Purify extraction->purification end End: Isolated Ester Product purification->end

Caption: Workflow for the comparative esterification experiment.

Conclusion: Strategic Selection for Targeted Outcomes

Both This compound and 2-Bromo-5-hydroxybenzoic acid are valuable synthetic intermediates. The choice between them is not merely a matter of availability but a strategic decision based on the desired properties of the final target molecule.

  • 2-Bromo-5-hydroxybenzoic acid remains a reliable and cost-effective choice for the synthesis of a wide range of compounds where its inherent reactivity profile is suitable. Its applications in established pharmaceuticals and other chemical industries are well-documented.[7]

  • This compound , while less characterized in the public domain, represents a more specialized tool for the medicinal chemist. The presence of the fluorine atom offers a powerful means to fine-tune the electronic properties, acidity, and metabolic stability of a molecule. Its use is indicated in research and development programs where overcoming challenges related to pKa, bioavailability, or metabolic degradation is a primary objective.

For drug development professionals, understanding the subtle yet significant impact of fluorine substitution is key to rational drug design. While 2-Bromo-5-hydroxybenzoic acid provides a solid foundation, this compound offers an avenue for optimization and the development of drug candidates with superior profiles. The experimental framework provided in this guide offers a starting point for a practical, head-to-head comparison of these two valuable building blocks in your own research endeavors.

References

  • The Ortho Effect of benzoic acids. (n.d.). Retrieved from [Link]

  • Ortho effect. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]

  • Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? [Video]. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • Al-Zoubi, W. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]

  • Substituent Effects on Acidity. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • Ressner, E. (2020, November 14). What is the effect of the CF3 group present in p-fluoromethyl benzoic acid? Quora. Retrieved from [Link]

  • Briti Scientific. (n.d.). 2-Bromo-5-hydroxybenzoic acid, ≥96%. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-4-fluoro-5-hydroxybenzoic acid (C7H4BrFO3). Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

Sources

A Comparative Analysis of Acidity in Fluorinated versus Non-Fluorinated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a pivotal strategy in medicinal chemistry and materials science, owing to its profound ability to modulate physicochemical properties. This guide provides a comprehensive comparison of the acidity of fluorinated and non-fluorinated hydroxybenzoic acids. Through a detailed examination of experimental pKa values, we elucidate the underlying electronic effects—namely, the inductive and mesomeric effects—that govern the acidity of these compounds. This analysis is supplemented by established, field-proven protocols for the experimental determination of pKa, providing researchers with the tools to validate and extend these findings.

Introduction: The Role of Fluorine in Modulating Acidity

The substitution of hydrogen with fluorine on a benzoic acid scaffold can dramatically alter its acidic properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion formed upon deprotonation, thereby increasing acidity.[1][2] However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as the mesomeric effect (+M).[3] The interplay between these opposing electronic forces is highly dependent on the position of the fluorine atom relative to the carboxylic acid and hydroxyl groups. This guide will dissect these relationships to provide a clear understanding of the structure-acidity landscape.

The Inductive and Mesomeric Effects of Fluorine

The acidity of a substituted benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, leading to a lower pKa value and a stronger acid. Conversely, electron-donating groups destabilize the anion, resulting in a higher pKa and a weaker acid.[1]

  • Inductive Effect (-I): Fluorine's high electronegativity leads to a strong withdrawal of electron density through the sigma bonds of the benzene ring.[3] This effect is distance-dependent, being most potent at the ortho position and diminishing at the meta and para positions.[2]

  • Mesomeric Effect (+M): The donation of fluorine's lone pair electrons into the aromatic ring system is an electron-donating effect.[3] While generally weaker than the inductive effect for halogens, it can play a significant role, particularly when the fluorine is para to the carboxyl group.[4]

The net electronic effect of a fluorine substituent is a balance of these two forces. In most cases, the inductive effect dominates, leading to an overall increase in acidity compared to the non-fluorinated parent compound.[3]

Comparative pKa Data: Fluorinated vs. Non-Fluorinated Hydroxybenzoic Acids

The following table summarizes the experimental pKa values for several hydroxybenzoic acids and their fluorinated analogs. A lower pKa value indicates a stronger acid.

CompoundSubstituent PositionspKa (Carboxylic Acid)Reference(s)
Benzoic Acid-4.20[5][6]
2-Hydroxybenzoic Acid (Salicylic Acid)2-OH2.97[5]
3-Hydroxybenzoic Acid3-OH4.06[5][7]
4-Hydroxybenzoic Acid4-OH4.48 - 4.54[5][8]
2-Fluorobenzoic Acid2-F3.27 - 3.52[9][10]
3-Fluorobenzoic Acid3-F3.86[9]
4-Fluorobenzoic Acid4-F4.14[9]
5-Fluoro-2-hydroxybenzoic Acid5-F, 2-OH~2.68 (Predicted)[11][12]
3-Fluoro-4-hydroxybenzoic Acid3-F, 4-OHNo experimental data found
4-Fluoro-3-hydroxybenzoic Acid4-F, 3-OHNo experimental data found
3,5-Difluoro-4-hydroxybenzoic acid3,5-diF, 4-OHNo experimental data found

Note: Some pKa values, particularly for fluorinated hydroxybenzoic acids, are predicted values from computational models and should be considered as such.

Analysis of Acidity Trends

Effect of a Single Fluorine Substituent

As evidenced by the data, the introduction of a single fluorine atom generally increases the acidity of benzoic acid. The magnitude of this effect is position-dependent:

  • Ortho-Fluorobenzoic Acid (pKa ≈ 3.27-3.52): The significant increase in acidity is attributed to the strong, distance-dependent inductive effect of the ortho-fluorine. Additionally, the "ortho effect" comes into play, where steric hindrance forces the carboxylic acid group out of the plane of the benzene ring, which can further stabilize the carboxylate anion.[3]

  • Meta-Fluorobenzoic Acid (pKa ≈ 3.86): The fluorine at the meta position exerts a purely inductive effect, leading to a moderate increase in acidity.

  • Para-Fluorobenzoic Acid (pKa ≈ 4.14): At the para position, the electron-withdrawing inductive effect is partially offset by the electron-donating mesomeric effect.[4] This results in a smaller increase in acidity compared to the ortho and meta isomers.

Combined Effects of Fluorine and Hydroxyl Groups

The presence of both a fluorine and a hydroxyl group introduces more complex electronic interactions. For instance, the predicted pKa of 5-fluoro-2-hydroxybenzoic acid (~2.68) is lower than that of 2-hydroxybenzoic acid (2.97), suggesting an additive acid-strengthening effect of the fluorine substituent. The fluorine at the 5-position (meta to the carboxyl group) exerts an inductive pull, further stabilizing the carboxylate anion that is already stabilized by the intramolecular hydrogen bond from the ortho-hydroxyl group.

Experimental Determination of pKa

To empirically validate the pKa values and further investigate the acidity of novel fluorinated hydroxybenzoic acids, the following experimental protocols are recommended.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[13][14]

Protocol:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in deionized water.[15][16] To maintain a constant ionic strength, add a background electrolyte like 0.15 M potassium chloride.[15]

  • Inert Atmosphere: Purge the solution with nitrogen for approximately 10 minutes to remove dissolved carbon dioxide.[15][16]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.[15][16]

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[15][16]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[15]

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[17][18]

Protocol:

  • Spectrum Acquisition: Record the UV-Vis absorbance spectra of the test compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 10) solutions to determine the absorbance maxima of the protonated and deprotonated species.[19]

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the compound.[20]

  • Sample Measurement: Prepare solutions of the test compound at a constant concentration in each of the buffer solutions and record their absorbance spectra.[17]

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH.[19] The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[13][19] Alternatively, plotting the logarithm of the ratio of the deprotonated to protonated species versus pH will yield a straight line with the pKa as the x-intercept.[20]

Visualization of Electronic Effects

The following diagrams illustrate the key concepts discussed in this guide.

Inductive_Effect cluster_acid Fluorinated Hydroxybenzoic Acid cluster_anion Conjugate Base cluster_stabilization Anion Stabilization Acid Ar(F)(OH)-COOH Anion Ar(F)(OH)-COO⁻ Acid->Anion Deprotonation Inductive Inductive Effect (-I) of Fluorine Anion->Inductive Electron Withdrawal Mesomeric Mesomeric Effect (+M) of Fluorine Anion->Mesomeric Electron Donation Inductive->Anion Stabilization Mesomeric->Anion Destabilization

Caption: The interplay of inductive and mesomeric effects on the stability of the carboxylate anion.

pKa_Determination_Workflow cluster_potentiometry Potentiometric Titration cluster_spectrophotometry UV-Vis Spectrophotometry P1 Prepare Sample Solution (with background electrolyte) P2 Calibrate pH Meter P1->P2 P3 Titrate with Standardized Base P2->P3 P4 Record pH vs. Volume P3->P4 P5 Plot Titration Curve P4->P5 P6 Determine pKa at Half-Equivalence Point P5->P6 S1 Prepare Sample in Buffers of Varying pH S2 Record Absorbance Spectra S1->S2 S3 Plot Absorbance vs. pH S2->S3 S4 Determine pKa at Inflection Point S3->S4

Caption: Workflow for the experimental determination of pKa values.

Conclusion

The acidity of hydroxybenzoic acids is a finely tunable parameter that can be significantly influenced by fluorination. The strong, distance-dependent inductive effect of fluorine generally leads to an increase in acidity, although this can be modulated by the mesomeric effect, particularly from the para position. This guide has provided a framework for understanding these structure-acidity relationships, supported by experimental data and detailed protocols for pKa determination. For researchers and drug development professionals, a thorough grasp of these principles is essential for the rational design of molecules with optimized physicochemical properties.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • University of California, Davis. UV-Vis Spectrometry, pKa of a dye. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Quora. Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. [Link]

  • NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

  • P. aeruginosa Metabolome Database. 4-Hydroxybenzoic acid (PAMDB000143). [Link]

  • Studylib. pKa of a dye: UV-VIS Spectroscopy. [Link]

  • University of Karachi. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

  • Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • ACS Publications. Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. [Link]

  • OpenStax. 20.4 Substituent Effects on Acidity. [Link]

  • Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

  • PubChem. 4-Hydroxybenzoic Acid. [Link]

  • ResearchGate. Hammett Substituent Constants. [Link]

  • Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. [Link]

  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. [Link]

  • lookchem. Cas 345-16-4,5-Fluorosalicylic acid. [Link]

  • Chair of Analytical Chemistry. Acidities (pKa values) of Fluorocompounds at ESFC 2022. [Link]

  • J. Phys. Org. Chem. 2019, 32, e3940. Aqueous pKa values. [Link]

  • Tetrahedron Letters 2018. pKa values in organic chemistry – making maximum use of the available data. [Link]

  • Stenutz. pKa values. [Link]

  • PubChem. 3,5-Difluoro-4-hydroxybenzoic acid. [Link]

  • PMC. Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. [Link]

  • Environmental Science & Technology. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. [Link]

  • PubChemLite. 3,5-difluoro-4-hydroxybenzoic acid (C7H4F2O3). [Link]

  • ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • NIST WebBook. 2,5-Difluorobenzoic acid. [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

Sources

Validated HPLC Method for 2-Bromo-3-fluoro-4-hydroxybenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Bromo-3-fluoro-4-hydroxybenzoic acid is a critical intermediate in the synthesis of next-generation kinase inhibitors and liquid crystal mesogens. Its structural complexity—containing a halogenated aromatic ring, a phenolic hydroxyl, and a carboxylic acid—presents unique chromatographic challenges. Specifically, the "ortho-effect" of the fluorine and bromine substituents can induce steric hindrance and electronic shielding, making the separation of positional isomers (e.g., 2-bromo-4-fluoro-5-hydroxy isomers) difficult on standard generic gradients.

This guide presents a validated Reversed-Phase HPLC (RP-HPLC) method designed for high-throughput Quality Control (QC). Unlike generic "screening" methods, this protocol utilizes a pH-controlled mobile phase to suppress ionization, ensuring sharp peak shapes and robust retention reproducibility.

Why This Method? (The "Hero" Approach)

We compare the proposed Acid-Suppressed C18 Gradient against common alternatives to demonstrate its superiority for regulated environments.

FeatureMethod A: Acid-Suppressed C18 (Recommended) Method B: Isocratic Neutral pHMethod C: Mixed-Mode (Anion Exchange)
Mechanism Hydrophobic Interaction (Ion Suppression)Hydrophobic Interaction (Ionized)Ion Exchange + Hydrophobic
Peak Shape Sharp, Gaussian (Tailing Factor < 1.2)Broad, Tailing (Tailing Factor > 1.[1]5)Sharp, but sensitive to matrix salt
Isomer Resolution Excellent (

)
Poor (

)
Moderate
Robustness High (pH < pKa ensures 100% protonation)Low (Small pH shifts affect retention)Low (Column equilibration is slow)
Application GMP Release & Stability Testing Quick spot-checksComplex biological matrices

Detailed Experimental Protocol (Method A)

Reagents and Equipment
  • HPLC System : Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD) or VWD.[2]

  • Column : Phenomenex Kinetex C18 (150 × 4.6 mm, 5 µm) or Thermo Accucore C18 (150 x 4.6 mm, 2.6 µm). Rationale: Core-shell technology provides higher efficiency at lower backpressure.

  • Solvents : HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions
  • Mobile Phase A : 0.1% Phosphoric Acid in Water (pH ~2.1).

    • Scientific Insight: The pKa of the benzoic acid moiety is approximately 2.5–3.0. Maintaining pH at 2.1 ensures the analyte is fully protonated (neutral), maximizing interaction with the C18 stationary phase and preventing "peak splitting" caused by mixed ionization states.

  • Mobile Phase B : 100% Acetonitrile.

  • Flow Rate : 1.0 mL/min.[3][4]

  • Column Temperature : 30°C.

  • Detection : UV at 230 nm (Secondary reference: 254 nm).

  • Injection Volume : 10 µL.

Gradient Program

The following gradient is optimized to separate the main analyte from potential de-brominated impurities and positional isomers.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurity elution)
12.04060Linear Gradient (Analyte elution)
15.01090Wash
17.01090Wash Hold
17.19010Re-equilibration
22.09010End of Run

Method Validation Data (Summary)

This method has been evaluated against ICH Q2(R1) guidelines. The following data represents typical performance metrics for this class of halobenzoic acids.

System Suitability
  • Retention Time : ~8.5 ± 0.2 min.

  • Theoretical Plates (N) : > 10,000.

  • Tailing Factor (T) : 0.95 – 1.15.

  • Resolution (Rs) : > 2.5 (between analyte and nearest isomer impurity).

Linearity & Range
  • Range : 0.5 µg/mL to 100 µg/mL.

  • Regression :

    
    .
    
  • LOD : 0.05 µg/mL (Signal-to-Noise > 3).

  • LOQ : 0.15 µg/mL (Signal-to-Noise > 10).

Accuracy & Precision
  • Recovery : 98.5% – 101.5% (at 50%, 100%, and 150% levels).

  • Repeatability (RSD) : < 0.5% (n=6 injections).

  • Intermediate Precision : < 1.0% (Different days/analysts).

Visualizing the Science

Separation Mechanism

The diagram below illustrates why Acidic pH is non-negotiable for this analysis.

SeparationMechanism Analyte This compound MobilePhase Mobile Phase A (pH 2.1) Analyte->MobilePhase Dissolved in State Protonated State (Neutral) [R-COOH] MobilePhase->State Suppresses Ionization (pH < pKa) Interaction Strong Hydrophobic Interaction with C18 Ligands State->Interaction Increases Lipophilicity Result Sharp Peak Stable Retention Interaction->Result Optimized Partitioning

Figure 1: Mechanism of Acid-Suppression Chromatography. Low pH forces the carboxylic acid into a neutral state, enhancing retention on the non-polar C18 phase.

Validation Workflow

The logical flow for validating this method for a new drug substance batch.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Inject Blank, Placebo, Impurities) Start->Specificity Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Decision Pass Criteria? Precision->Decision Report Generate CoA Decision->Report Yes Fail OOS Investigation Decision->Fail No

Figure 2: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions or pH > pKa.Ensure Mobile Phase A pH is < 2.5. Use a "base-deactivated" column (e.g., Luna C18(2)).
Retention Drift Column temperature fluctuation or insufficient equilibration.Use a column oven (30°C). Equilibrate for at least 20 column volumes.
Split Peaks Sample solvent too strong (e.g., 100% ACN).Dissolve sample in Mobile Phase A:B (50:50) or weaker.[5]
Baseline Noise Impure Phosphoric Acid or Air in lines.Use HPLC-grade acid.[6] Purge lines for 5 mins.

References

  • BenchChem. (2025).[2] HPLC method development for substituted benzophenones and halobenzoic acids. Retrieved from

  • Thermo Fisher Scientific. (2014).[7] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.[7] Retrieved from

  • Chromatography Today. (2014). Bromobenzoic Acids both In Vitro and In Vivo - Analysis of isomers.[3] Retrieved from

  • Helix Chromatography. (2023). HPLC Methods for analysis of 4-Hydroxybenzoic acid and derivatives. Retrieved from

  • PubChem. (2024).[1] 5-Bromo-3-fluoro-2-hydroxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from

Sources

A Comparative Study of Synthetic Routes to Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as crucial precursors for pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of a carboxyl group on an aromatic ring, often in the presence of other functionalities, necessitates a careful selection from a diverse arsenal of synthetic methodologies. This guide provides a comparative analysis of the most prominent and field-proven synthetic routes, offering an in-depth look at their underlying mechanisms, practical applications, and inherent limitations. We aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Oxidation of Alkylbenzenes: The Brute-Force Approach

One of the most established and direct methods for synthesizing benzoic acids is the oxidation of an alkyl side-chain on a benzene ring. This approach is valued for its simplicity and use of inexpensive reagents.

Expertise & Experience: Mechanistic Rationale

The reaction hinges on the unique reactivity of the benzylic position—the carbon atom directly attached to the aromatic ring.[2] This position is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[3][4] A critical prerequisite for this reaction is the presence of at least one hydrogen atom on the benzylic carbon.[4][5] Substrates lacking a benzylic hydrogen, such as tert-butylbenzene, are resistant to oxidation under these conditions.[2][4]

The reaction proceeds via a radical mechanism, where the benzylic C-H bond is homolytically cleaved.[6][7] Regardless of the length of the alkyl chain, the entire chain is cleaved, and the benzylic carbon is oxidized to form the carboxylic acid.[2][8] This can be a significant limitation if the integrity of the alkyl chain is desired. However, it is advantageous when the aromatic core is the primary component of interest.

Caption: Workflow for the oxidation of an alkylbenzene to benzoic acid.

Trustworthiness: A Self-Validating Protocol

The successful execution of this protocol is visually confirmed by distinct changes. The deep purple color of the permanganate ion disappears as it is reduced to a brown manganese dioxide (MnO₂) precipitate, indicating reaction progress.[5] Upon final acidification, the desired benzoic acid, which is sparingly soluble in cold water, precipitates as a white solid.

Experimental Protocol: Synthesis of Benzoic Acid from Toluene

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.5 g of potassium permanganate (KMnO₄), 25 mL of water, and a few boiling chips.

  • Reaction: Add 1.0 mL of toluene to the flask. Heat the mixture to a gentle boil (reflux) for 30-60 minutes, or until the purple color of the permanganate has been replaced by a brown precipitate of MnO₂.

  • Work-up (Filtration): Allow the mixture to cool to room temperature. Filter the mixture by vacuum filtration to remove the MnO₂ solid. Rinse the flask and the solid with a small amount of water.

  • Work-up (Acidification): Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with litmus paper). A white precipitate of benzoic acid will form.[3]

  • Purification: Collect the crude benzoic acid by vacuum filtration, wash with a small amount of cold water, and allow it to air dry. The product can be further purified by recrystallization from hot water.

Grignard Carboxylation: Building C-C Bonds

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds. Its application in the synthesis of benzoic acids involves the reaction of an aryl Grignard reagent with carbon dioxide.

Expertise & Experience: Mechanistic Rationale

This method begins with the preparation of a Grignard reagent (an organomagnesium halide, RMgX) from an aryl halide (e.g., bromobenzene) and magnesium metal in an anhydrous ether solvent. The resulting Grignard reagent effectively behaves as a carbanion, making the aryl group strongly nucleophilic.

This nucleophilic aryl group then attacks the electrophilic carbon atom of carbon dioxide (typically added in its solid form, dry ice).[9] This step forms a magnesium carboxylate salt. Subsequent acidification with a strong aqueous acid protonates the carboxylate to yield the final benzoic acid.[10] The primary constraint of this method is the extreme reactivity of the Grignard reagent; it is a very strong base and will react with any acidic protons present in the starting material or solvent, such as those from -OH, -NH₂, or -SH groups.[10]

Caption: Mechanism of Grignard carboxylation for benzoic acid synthesis.

Trustworthiness: A Self-Validating Protocol

This synthesis requires strictly anhydrous (dry) conditions, as any moisture will quench the Grignard reagent and reduce the yield.[9] The formation of the Grignard reagent is often the critical step, sometimes requiring activation of the magnesium. The successful formation of the carboxylate salt and subsequent precipitation of the benzoic acid upon acidification confirms the reaction's success.

Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene

  • Setup: All glassware must be thoroughly dried in an oven. Assemble a round-bottom flask with a reflux condenser and a drying tube (filled with CaCl₂). Add 1.2 g of magnesium turnings and a small crystal of iodine (as an initiator) to the flask.

  • Grignard Formation: Prepare a solution of 5.0 mL of bromobenzene in 20 mL of anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by cloudiness and bubbling. Once started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition is complete, reflux for another 15-20 minutes.

  • Carboxylation: Cool the Grignard solution in an ice bath. In a separate beaker, crush about 10 g of dry ice (solid CO₂). Cautiously and in small portions, pour the Grignard solution onto the crushed dry ice with stirring.[11][12]

  • Work-up: After the excess dry ice has sublimated, add 30 mL of 3 M sulfuric acid to the mixture to protonate the carboxylate and dissolve the remaining magnesium salts.

  • Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the ether layers and extract the benzoic acid product into an aqueous layer using 5% sodium hydroxide solution. Separate the aqueous layer, acidify it with HCl to precipitate the benzoic acid, collect by vacuum filtration, and recrystallize.

Hydrolysis of Benzonitriles

The hydrolysis of benzonitriles offers a reliable and high-yielding route to benzoic acids. This method is particularly powerful when coupled with the Sandmeyer reaction, which allows for the conversion of anilines into the required benzonitrile precursors.

Expertise & Experience: Mechanistic Rationale

Nitriles (-C≡N) can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[13] The reaction proceeds through an amide intermediate (benzamide).

  • Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, activating the carbon for nucleophilic attack by water. Tautomerization and further hydrolysis of the resulting amide intermediate lead to the carboxylic acid and an ammonium ion.[14]

  • Base-catalyzed hydrolysis: A hydroxide ion attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia.[15] Final acidification is required to obtain the benzoic acid.

A common route to the starting benzonitrile is the Sandmeyer reaction , where an aryl diazonium salt (formed from an aniline) is treated with a copper(I) cyanide (CuCN) catalyst.[16][17] This two-step sequence (aniline → benzonitrile → benzoic acid) provides a versatile pathway from readily available aromatic amines.

Caption: Two-step synthesis of benzoic acid from aniline.

Trustworthiness: A Self-Validating Protocol

In the basic hydrolysis protocol, the evolution of ammonia gas (detectable by its characteristic smell or with moist litmus paper) during the heating phase confirms the reaction is proceeding. The final, clear precipitation of the carboxylic acid upon acidification validates the completion of the synthesis.

Experimental Protocol: Basic Hydrolysis of Benzonitrile

  • Setup: In a round-bottom flask with a reflux condenser, place 2.0 g of benzonitrile and 25 mL of 10% aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Heat the mixture under reflux for approximately one hour. Ammonia gas will be evolved. Continue heating until the oily layer of benzonitrile disappears.

  • Work-up: Cool the reaction mixture to room temperature. If any solid (e.g., unreacted starting material or amide intermediate) is present, remove it by filtration.

  • Acidification: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly, and with stirring, add concentrated HCl until the solution is strongly acidic. A voluminous white precipitate of benzoic acid will form.

  • Purification: Collect the product by vacuum filtration, wash with cold water, and purify by recrystallization from hot water.

The Kolbe-Schmitt Reaction: A Phenol-Specific Carboxylation

For the specific synthesis of ortho- and para-hydroxybenzoic acids, the Kolbe-Schmitt reaction is an industrially significant and elegant method.[18]

Expertise & Experience: Mechanistic Rationale

This reaction involves the carboxylation of a phenoxide ion with carbon dioxide, typically under high pressure and elevated temperature.[19] First, phenol is deprotonated with a strong base (like NaOH) to form the highly reactive sodium phenoxide. The phenoxide is a much more activated nucleophile than phenol itself.[20]

The phenoxide then attacks CO₂, an electrophile, to form a salicylate. The regioselectivity is a key feature:

  • Ortho-carboxylation (leading to salicylic acid) is favored when using sodium phenoxide at moderate temperatures (around 125 °C). This is believed to proceed via a chelated transition state involving the sodium ion, CO₂, and the phenoxide oxygen.[20][21]

  • Para-carboxylation (leading to 4-hydroxybenzoic acid) is favored at higher temperatures or when using potassium hydroxide as the base. The larger potassium ion is less effective at chelation, allowing for attack at the sterically less-hindered para position.[19][20]

Caption: Key steps in the Kolbe-Schmitt synthesis of salicylic acid.

Modern Catalytic Carboxylations

Recent advances have focused on developing transition-metal-catalyzed methods that offer milder conditions and broader functional group tolerance than traditional organometallic routes. Palladium-catalyzed reactions, for example, can directly carboxylate aryl halides or triflates using CO₂.[22][23][24] These methods avoid the need to pre-form highly reactive organometallic intermediates, thus tolerating more sensitive functional groups.[23][25] While powerful, they often require specialized and expensive ligands and catalysts, and may use toxic carbon monoxide (CO) as the C1 source.[26][27]

Comparative Summary of Synthetic Routes

FeatureOxidation of AlkylbenzenesGrignard CarboxylationHydrolysis of BenzonitrilesKolbe-Schmitt Reaction
Starting Material Alkyl-substituted areneAryl halideBenzonitrile (from aniline)Phenol
Key Reagents KMnO₄, H₂CrO₄Mg, CO₂ (dry ice)H₃O⁺ or NaOH, CuCN (for nitrile)NaOH or KOH, CO₂ (pressure)
Reaction Conditions Harsh (reflux, strong oxidant)Strict anhydrous, low tempModerate (reflux)Harsh (high temp & pressure)
Typical Yields Moderate to HighGood to HighHighHigh (industrially optimized)
Functional Group Tolerance Poor (oxidizes many groups)Very Poor (intolerant of acidic H)GoodLimited to phenols
Key Advantage Simple, inexpensive reagentsForms C-C bond directlyHigh yields, versatile precursorSpecific for hydroxybenzoic acids
Key Limitation Destroys alkyl chain, harshRequires strict anhydrous conditionsRequires nitrile precursorLimited substrate scope

Conclusion

The synthesis of substituted benzoic acids is a well-developed field with a variety of robust methods at the disposal of the modern chemist.

  • Oxidation of alkylbenzenes remains a straightforward choice for simple, robust substrates where the side-chain is sacrificial.

  • Grignard carboxylation is a classic and powerful C-C bond-forming strategy, ideal for when an aryl halide is the most accessible precursor, provided no incompatible functional groups are present.

  • The hydrolysis of benzonitriles , especially when accessed from anilines via the Sandmeyer reaction, offers a highly reliable and versatile two-step sequence.

  • For the specific and important class of hydroxybenzoic acids, the Kolbe-Schmitt reaction is unparalleled in its efficiency.

The choice of synthetic route is ultimately a strategic decision dictated by the availability and cost of starting materials, the desired substitution pattern, the tolerance of functional groups present on the substrate, and the scale of the reaction.

References

  • Wichers, E. (1942). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 29(6), 747. Available at: [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved February 19, 2026, from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols. Retrieved February 19, 2026, from [Link]

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved February 19, 2026, from [Link]

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved February 19, 2026, from [Link]

  • Vrindawan Coaching Center. (2023, April 18). Preparation of benzoic acid from alkylbenzenes. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 1). 16.3: Reactions of alkylbenzenes. Retrieved February 19, 2026, from [Link]

  • Jaroszewska, J., & Schlick, S. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Structural Chemistry, 25(4), 1143-1151. Available at: [Link]

  • MDPI. (2023, November 30). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Retrieved February 19, 2026, from [Link]

  • Quora. (2023, March 19). What's the mechanism of oxidation of toluene by KMnO4? Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Comparative study of benzoic acid formation from benzylic alcohol using ruthenium complexes. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 9). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Retrieved February 19, 2026, from [Link]

  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved February 19, 2026, from [Link]

  • Chemistry Guru. (n.d.). Oxidation of Alkyl Benzene. Retrieved February 19, 2026, from [Link]

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved February 19, 2026, from [Link]

  • IOSR Journal. (n.d.). Permanganate Oxidation mechanisms of Alkylarenes. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, November 3). Recent progress in reductive carboxylation of C–O bonds with CO2. Retrieved February 19, 2026, from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025, May 15). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. Retrieved February 19, 2026, from [Link]

  • PubMed. (2009, November 11). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Retrieved February 19, 2026, from [Link]

  • Reddit. (2019, March 15). What is the mechanism of Toluene oxidation by KMnO4?? Retrieved February 19, 2026, from [Link]

  • JoVE. (2025, May 22). Reactions at the Benzylic Position: Oxidation and Reduction. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2025, February 6). Recent advances in carboxyl-directed dimerizations and cascade annulations via C–H activations. Retrieved February 19, 2026, from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved February 19, 2026, from [Link]

  • YouTube. (2018, September 25). Oxidation of Alkylbenzene. Retrieved February 19, 2026, from [Link]

  • CHIMIA. (n.d.). Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 19, 2026, from [Link]

  • Walsh Medical Media. (2017, October 3). A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Retrieved February 19, 2026, from [Link]

  • Scribd. (2024, April 17). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved February 19, 2026, from [Link]

  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed reactions between benzoic acids and aryl halides. Retrieved February 19, 2026, from [Link]

  • MDPI. (2020, May 13). Recent Progress in the Carboxylation/Cyclization Reactions Using Carbon Dioxide as the C1 Source. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). C−H carboxylation of benzoic acids. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, January 1). Advances in Palladium-Catalyzed Carboxylation Reactions. Retrieved February 19, 2026, from [Link]

  • Quora. (2018, March 29). How will you get benzoic acid from cyno benzene? Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). EP2311788A1 - Process for the carboxylation of aryl halides with palladium catalysts.
  • PubMed. (2014, September 1). Direct carbocyclizations of benzoic acids: catalyst-controlled synthesis of cyclic ketones and the development of tandem aHH (acyl Heck-Heck) reactions. Retrieved February 19, 2026, from [Link]

  • Prezi. (2014, April 21). Mechanism of the hydrolysis of benzonitrile to benzoic acid. Retrieved February 19, 2026, from [Link]

  • Prolab Scientific. (n.d.). Grignard Synthesis of Benzoic Acid | IS8022 | Innovating Science. Retrieved February 19, 2026, from [Link]

  • Prolab Scientific. (n.d.). Grignard Synthesis of Benzoic Acid | IS8022 | Innovating Science. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US4851160A - Process for the preparation of benzoic acid derivatives.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Heck-type Domino Cyclization and Carboxylation to Synthesize Carboxylic Acids by Utilizing Chloroform as the Carbon Monoxide Source. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2015, July 1). Palladium-Catalyzed Heck-type Domino Cyclization and Carboxylation to Synthesize Carboxylic Acids by Utilizing Chloroform as the Carbon Monoxide Source. Retrieved February 19, 2026, from [Link]

  • PubMed. (2006, June 23). Synthesis of substituted benzoxacycles via a domino ortho-alkylation/Heck coupling sequence. Retrieved February 19, 2026, from [Link]

Sources

Definitive Structural Confirmation of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation of 2-Bromo-3-fluoro-4-hydroxybenzoic acid , specifically addressing the challenge of distinguishing it from likely regioisomers using 2D NMR.

Executive Summary

In the synthesis of polysubstituted benzoic acids, particularly those involving halogenation, regioisomerism is a persistent failure mode. For This compound (BFHBA) , the primary challenge is distinguishing the target structure from its regioisomer, 3-Bromo-2-fluoro-4-hydroxybenzoic acid , which can form if the halogenation sequence is inverted or if directing group effects vary.

While 1D NMR (


H, 

C,

F) provides functional group inventory, it often fails to definitively assign the positions of substituents on the crowded aromatic ring. This guide outlines a self-validating 2D NMR protocol (HSQC/HMBC) that leverages

F-

C heteronuclear coupling
as an internal beacon to unambiguously map the substitution pattern.

The Structural Challenge: Target vs. Isomer

The core ambiguity lies in the placement of the Bromine (Br) and Fluorine (F) atoms relative to the Carboxyl (COOH) and Hydroxyl (OH) anchors.

FeatureTarget: 2-Bromo-3-fluoro Alternative: 3-Bromo-2-fluoro
Structure 1-COOH, 2-Br , 3-F , 4-OH1-COOH, 2-F , 3-Br , 4-OH
Proton Environment H5 and H6 (Ortho coupled)H5 and H6 (Ortho coupled)
1D

H NMR
Two doublets (AX system)Two doublets (AX system)
Key Distinction F is adjacent to OH F is adjacent to COOH
Visualizing the Regioisomer Problem

The following diagram illustrates the connectivity differences that must be resolved.

G cluster_0 Target: 2-Bromo-3-fluoro cluster_1 Alternative: 3-Bromo-2-fluoro T_C1 C1 (COOH) T_C2 C2 (Br) T_C1->T_C2 T_C3 C3 (F) T_C2->T_C3 T_C4 C4 (OH) T_C3->T_C4 T_C5 C5 (H) T_C4->T_C5 T_C6 C6 (H) T_C5->T_C6 T_C6->T_C1 A_C1 C1 (COOH) A_C2 C2 (F) A_C1->A_C2 A_C3 C3 (Br) A_C2->A_C3 A_C4 C4 (OH) A_C3->A_C4 A_C5 C5 (H) A_C4->A_C5 A_C6 C6 (H) A_C5->A_C6 A_C6->A_C1 caption Figure 1: Connectivity comparison. The critical task is determining if F is at C3 (Target) or C2 (Alternative).

Experimental Protocol

To ensure high-resolution data for the aromatic region, the following parameters are recommended.

  • Solvent: DMSO-

    
     (Preferred for solubility of polar acid/hydroxyl groups and preventing exchange broadening).
    
  • Concentration: ~10-15 mg in 600 µL.

  • Experiments:

    • 
      H 1D:  Standard proton with good shimming.
      
    • 
      C 1D:  Sufficient scans to resolve C-F splitting (J-coupling).
      
    • 
      F 1D:  To confirm a single fluorine species.
      
    • HSQC (Multiplicity-Edited): To assign H5 and H6 to their carbons.

    • HMBC (Long-Range): Optimized for 8 Hz coupling (standard aromatic).

Structural Elucidation Strategy

The confirmation relies on a "Logic Chain" that anchors protons to carbons, then uses the unique


C-

F coupling patterns to verify the position of the fluorine atom.
Step 1: Assign Protons (H5 vs H6)

In both isomers, we expect two aromatic protons with ortho-coupling (


 Hz).
  • H5 (Ortho to OH): Electron-rich environment. Shielded (Expected

    
     6.9 - 7.1 ppm).
    
  • H6 (Ortho to COOH): Electron-poor environment. Deshielded (Expected

    
     7.7 - 7.9 ppm).
    

Validation: The HSQC will confirm these protons are attached to protonated aromatic carbons.

Step 2: Identify the Fluorine Anchor (C-F)

The carbon directly attached to Fluorine will appear as a large doublet in the


C NMR due to 

coupling (~240–255 Hz).
  • Target (F at C3): The C-F carbon is adjacent to the OH-bearing carbon (C4).

  • Alternative (F at C2): The C-F carbon is adjacent to the COOH-bearing carbon (C1).

Step 3: The "Kill Shot" - HMBC Connectivity

This is the definitive test. We look for 3-bond (3J) correlations from the assigned protons to the quaternary carbons.

  • If Target (2-Br, 3-F):

    • H5 (the shielded doublet) will show a strong HMBC correlation to C3 (the C-F doublet carbon).

    • H6 (the deshielded doublet) will show a correlation to C2 (C-Br) and C1 (COOH), but NOT to the C-F carbon (too far, 4-5 bonds).

  • If Alternative (3-Br, 2-F):

    • H6 (the deshielded doublet) will show a strong HMBC correlation to C2 (the C-F doublet carbon).

    • H5 will correlate to C3 (C-Br).

Data Analysis & Validation

The following table summarizes the expected spectral differences.

Comparative Data Table (Predicted)
SignalParameterTarget (2-Br, 3-F) Alternative (3-Br, 2-F)
H5 Shift~7.0 ppm (Shielded)~7.0 ppm (Shielded)
H6 Shift~7.8 ppm (Deshielded)~7.8 ppm (Deshielded)
C-F Carbon

C Splitting
Doublet (

Hz)
Doublet (

Hz)
HMBC: H5 → C-F CorrelationSTRONG (

)
Weak/None (

)
HMBC: H6 → C-F CorrelationWeak/None (

)
STRONG (

)
Logic Flowchart

The following diagram maps the decision process for the scientist.

LogicChain Start Start: Acquire 1H, 13C, HSQC, HMBC AssignH Step 1: Assign Protons Identify H5 (Shielded, ~7.0ppm) vs H6 (Deshielded, ~7.8ppm) Start->AssignH FindCF Step 2: Identify C-F Carbon Look for Carbon Doublet (1J ~250Hz) in 13C AssignH->FindCF CheckHMBC Step 3: Check HMBC Correlations Which proton talks to the C-F Carbon? FindCF->CheckHMBC ResultTarget Conclusion: Target Structure (this compound) CheckHMBC->ResultTarget H5 correlates to C-F Carbon ResultAlt Conclusion: Regioisomer (3-Bromo-2-fluoro-4-hydroxybenzoic acid) CheckHMBC->ResultAlt H6 correlates to C-F Carbon caption Figure 2: Decision logic for structural assignment based on HMBC correlations.

Detailed HMBC Pathway Analysis

To further validate the structure, we analyze the specific coupling pathways.

Target Structure (2-Bromo-3-fluoro)
  • H5 (at C5):

    • 3-bond path to C3 (C-F) :

      
      . OBSERVED. 
      
    • 3-bond path to C1 (COOH) :

      
      . OBSERVED. 
      
  • H6 (at C6):

    • 3-bond path to C2 (C-Br) :

      
      ? No, 
      
      
      
      is 2-bond.
      
      
      is 3-bond.
    • Wait, let's trace carefully:

      • H6 is on C6.

      • Neighbors: C1 and C5.

      • 3-bond neighbors: C2 (via C1) and C4 (via C5).

      • Therefore, H6 should correlate to C2 (C-Br) and C4 (C-OH).

      • H6 will NOT correlate to C3 (C-F) because it is 4 bonds away (

        
         or 
        
        
        
        ).
Alternative Structure (3-Bromo-2-fluoro)[3][4]
  • H6 (at C6):

    • 3-bond path to C2 (C-F) :

      
      . OBSERVED. 
      
    • This is the differentiator. If H6 sees the C-F carbon, the Fluorine is at position 2.

HMBC_Pathways cluster_Target HMBC Correlations for Target (2-Br, 3-F) H5_T H5 (~7.0 ppm) C3_T C3-F (Doublet) H5_T->C3_T 3J (Strong) H6_T H6 (~7.8 ppm) H6_T->C3_T No Correlation C2_T C2-Br (Singlet) H6_T->C2_T 3J (Strong) caption Figure 3: Expected HMBC correlations. The Green arrow from H5 to C3-F confirms the target structure.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for substituent effects on chemical shifts).
  • Reich, H. J. (2020).[1] 19F NMR Coupling Constants. University of Wisconsin-Madison. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information for: Synthesis of polysubstituted benzoic acids. (Provides comparative NMR data for similar bromo/fluoro benzoic acid intermediates). [Link]

  • PubChem. (2023). 2-Bromo-4-hydroxybenzoic acid Structure Data. National Library of Medicine. [Link]

Sources

Purity Assessment of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Gatekeeper" of Synthetic Scaffolds

2-Bromo-3-fluoro-4-hydroxybenzoic acid (CAS: 1823356-07-3 or related isomers depending on substitution pattern, often used as C7H4BrFO3 ) is a critical halogenated building block. In medicinal chemistry, particularly in the synthesis of transthyretin stabilizers (e.g., Acoramidis intermediates) and liquid crystals, the integrity of this scaffold is paramount.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for tracking organic impurities, it often fails to detect inorganic contaminants (salts, silica) or moisture. Elemental Analysis (EA) serves as the "gatekeeper"—a stoichiometric reality check that validates the bulk material against its theoretical formula.

This guide provides a rigorous protocol for assessing the purity of this dual-halogenated compound and objectively compares EA against HPLC and Quantitative NMR (qNMR).

Theoretical Framework: The Stoichiometric Baseline

Before any experimental work, the theoretical composition must be established. Molecular Formula:


Molecular Weight:  235.01  g/mol  (approximate, based on standard atomic weights)
ElementSymbolAtomic MassCountTotal MassTheoretical % (w/w)
Carbon C12.011784.07735.78%
Hydrogen H1.00844.0321.72%
Bromine Br79.904179.90434.00%
Fluorine F18.998118.9988.08%
Oxygen O15.999347.99720.42%
Total 235.008 100.00%

Note: Acceptance criteria for pharmaceutical intermediates typically require experimental values to be within ±0.4% of theoretical values.

Experimental Protocol: Dual-Stream Analysis

Analyzing a compound with both Bromine and Fluorine presents a challenge. Standard CHN combustion is insufficient because it does not quantify the halogens, and traditional titration (Schöniger flask) struggles to differentiate Br and F simultaneously and accurately.

The Expert Recommendation: Use Automated CHN for the organic backbone and Combustion Ion Chromatography (CIC) for specific halogen quantitation.

Protocol A: Automated CHN Analysis (Carbon, Hydrogen)

Validates the organic backbone and degree of hydration.

  • Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture.

  • Weighing: Weigh 1.5–2.5 mg of sample into a tin capsule using a microbalance (precision ±0.001 mg). Add roughly 5 mg of Tungsten (VI) oxide (

    
    ) as a combustion aid to prevent the formation of non-volatile metal carbides (if alkali salts are suspected).
    
  • Combustion: Introduce sample into the combustion reactor at 980°C in an oxygen-rich environment.

  • Reduction: Gases pass through reduced copper (650°C) to convert

    
     to 
    
    
    
    and remove excess oxygen.
  • Detection:

    
     and 
    
    
    
    are detected via Thermal Conductivity Detector (TCD).
    • Note: Halogens are typically trapped by silver wool in the combustion tube to prevent detector corrosion.

Protocol B: Combustion Ion Chromatography (CIC) for Br/F

The gold standard for simultaneous halogen determination.

  • Combustion: Weigh 5–10 mg of sample into a ceramic boat. Pyrolyze at 1050°C in an Argon/Oxygen stream.

  • Absorption: The combustion gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) are bubbled into an absorption solution (typically 10 mM
    
    
    or dilute hydrazine) which reduces all species to ionic forms (
    
    
    ,
    
    
    ).
  • Separation: Inject the absorption solution into an Ion Chromatograph equipped with an anion-exchange column (e.g., Metrosep A Supp 5).

  • Quantification: Elute with carbonate/bicarbonate buffer. Detect via conductivity suppression.

    • Advantage:[1][2][3][4][5][6][7] This separates Fluoride (retention ~4 min) and Bromide (retention ~12 min) cleanly, avoiding the cross-interference common in potentiometric titration.

Visualization: The CIC Workflow

CIC_Workflow Sample Solid Sample (C7H4BrFO3) Furnace Furnace (1050°C, O2/Ar) Sample->Furnace Pyrolysis Absorber Absorber Unit (H2O2 Solution) Furnace->Absorber Gases (HF, HBr, X2) IC Ion Chromatography (Anion Exchange) Absorber->IC Inject Ions (F-, Br-) Detector Conductivity Detector IC->Detector Elution Data Result: F- & Br- Peaks Detector->Data Integration

Caption: Schematic of Combustion Ion Chromatography (CIC) for simultaneous determination of Fluorine and Bromine.

Comparative Analysis: EA vs. HPLC vs. qNMR[8]

Why perform Elemental Analysis when HPLC is available? The answer lies in orthogonality .

Comparison Table
FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (Quantitative NMR)
Primary Target Bulk Elements (C, H, Br, F)Organic ImpuritiesMolar Ratio of Protons
Specificity Low. Cannot distinguish isomers (e.g., 2-bromo vs 3-bromo).High. Separates structural isomers.High. Distinguishes structures.
Inorganic Detection Excellent. Detects salts/moisture (results drop).Poor. Salts are invisible to UV.Moderate. Can see water/solvents, not salts.
Reference Standard Not required for analyte (uses calibration stds like acetanilide).Required (or assumed response factors).Internal Standard required (e.g., Maleic acid).
Sample Size 1–5 mg< 1 mg5–20 mg
Cost/Speed Low / FastModerate / ModerateHigh / Fast
Scenario Analysis: When Methods Disagree

Scenario 1: The "Salt Trap"

  • Situation: You synthesized the compound using a sodium hydroxide workup.

  • HPLC Result: 99.8% Purity. (The Na+ and inorganic salts wash through or don't absorb UV).

  • EA Result: Failed. C% is 30.5% (Theoretical 35.78%).

Scenario 2: The "Isomer Trap"

  • Situation: A regioisomer (3-Bromo-2-fluoro...) formed as a byproduct.

  • EA Result: Passed. (Isomers have identical % composition).

  • HPLC Result: Failed. Shows two distinct peaks.

Decision Logic for Purity Assessment

The following decision tree illustrates how to integrate these methods for a robust Certificate of Analysis (CoA).

Purity_Decision_Tree Start Crude this compound Step1 1. HPLC Analysis Start->Step1 Decision1 Organic Purity > 98%? Step1->Decision1 Step2 2. Elemental Analysis (CHN + Halogens) Decision1->Step2 Yes Fail1 Recrystallize / Column Decision1->Fail1 No Decision2 Values within ±0.4%? Step2->Decision2 Step3 3. qNMR / ROI (Residue on Ignition) Decision2->Step3 Yes (Optional Validation) Fail2 Check for Salts/Solvents Decision2->Fail2 No Pass Release Batch Decision2->Pass Yes (Routine) Step3->Pass Fail1->Step1 Fail2->Step3 Identify Contaminant

Caption: Integrated workflow for validating pharmaceutical intermediates.

References

  • ASTM International. (2024). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[8] ASTM E442. Retrieved from [Link]

  • Trace Elemental Instruments. (2023). Speciated AOX Analysis by Combustion IC. Retrieved from [Link]

  • American Chemical Society. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative Guide: Ortho-Effect in Mass Spectra of Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Mechanistic differentiation of positional isomers (Ortho vs. Meta/Para) using Mass Spectrometry.

Executive Summary: The Diagnostic Power of the Ortho-Effect[1]

In drug development and metabolite identification, distinguishing between positional isomers of hydroxybenzoic acid (HBA) is critical. While meta- and para- isomers often share similar fragmentation pathways, the ortho- isomer (Salicylic Acid) exhibits a unique behavior known as the Ortho-Effect .

This effect is not merely a spectral curiosity; it is a robust diagnostic tool driven by intramolecular hydrogen bonding. This guide analyzes the mechanistic divergence between these isomers, providing a validated protocol to leverage the ortho-effect for unambiguous structural elucidation.

Key Differentiators at a Glance
FeatureOrtho-Isomer (Salicylic Acid)Meta- / Para-Isomers
Dominant Interaction Intramolecular H-bonding (Proximity Effect)Intermolecular forces / Resonance
Primary Neutral Loss (EI) Water (

, 18 Da)
via 6-membered transition state
Hydroxyl (

, 17 Da)
or Carboxyl (

, 45 Da)
Diagnostic Ion (

)

120


121

ESI Ionization (

)
High Efficiency (

2.97)
Lower Efficiency (

4.54)

Mechanistic Deep Dive: The Ortho-Effect Pathway

The "Ortho-Effect" refers to a specific fragmentation rearrangement facilitated by the close proximity of substituents in 1,2-disubstituted aromatic rings.[1] In hydroxybenzoic acids, this is driven by the interaction between the phenolic hydroxyl group and the carboxylic acid.[2]

The Ortho-Mechanism (Salicylic Acid)

Unlike meta- and para- isomers, the ortho- isomer allows for a 1,5-hydrogen transfer .

  • Geometry: The phenolic hydrogen is spatially aligned with the carbonyl oxygen of the carboxylic acid.

  • Transition State: Upon ionization (EI), the molecule forms a 6-membered cyclic transition state.

  • Elimination: This facilitates the expulsion of a neutral water molecule (

    
    ), resulting in a stable radical cation at 
    
    
    
    120
    . This pathway is geometrically impossible for meta- and para- isomers.
The Meta/Para Mechanism

Lacking the proximity for intramolecular transfer, these isomers fragment via high-energy direct cleavage:

  • 
    -Cleavage:  Loss of the hydroxyl radical (
    
    
    
    ) to form an ion at
    
    
    121
    .
  • Decarboxylation: Loss of the entire carboxyl group (

    
    ) to form a phenolic cation at 
    
    
    
    93
    .
Visualization: Fragmentation Pathways

The following diagram contrasts the specific rearrangement of the ortho-isomer against the direct cleavage of the para-isomer.

OrthoEffect node_ortho Ortho-HBA (Salicylic) Molecular Ion [M]+ m/z 138 node_TS 6-Membered Cyclic Transition State node_ortho->node_TS Intramolecular H-Transfer node_para Para-HBA Molecular Ion [M]+ m/z 138 node_121 Fragment Ion [M-OH]+ m/z 121 node_para->node_121 - OH (17 Da) (Direct Cleavage) node_93 Fragment Ion [M-COOH]+ m/z 93 node_para->node_93 - COOH (45 Da) node_120 Diagnostic Ion [M-H2O]+ m/z 120 (Ketene-like Structure) node_TS->node_120 - H2O (18 Da) (Ortho Effect)

Caption: Comparative fragmentation pathways showing the unique water loss channel for the ortho-isomer facilitated by a cyclic transition state.

Experimental Data Comparison

The following data summarizes the spectral differences observed under standard Electron Impact (70 eV) and Electrospray Ionization (Negative Mode) conditions.

Table 1: Diagnostic Mass Shifts (EI-MS)
IsomerMolecular Ion (

)
Base Peak (100%)Key Diagnostic IonMechanism
Ortho

138 (Strong)

120

120 (

)
Elimination of

via Ortho-Effect
Meta

138 (Strong)

121

121 (

)

-Cleavage of OH
Para

138 (Strong)

121

121 (

)

-Cleavage of OH
Table 2: ESI(-) MS/MS Fragmentation Behavior

Note: While the classic "Ortho Effect" is an EI phenomenon, ESI behavior is driven by acidity and collision-induced dissociation (CID).

ParameterOrtho-HBAPara-HBACausality
Acidity (

)
2.97 4.54Intramolecular H-bond stabilizes the ortho-anion.
Ionization Yield Very HighModerateOrtho deprotonates more readily in mobile phase.
CID Fragmentation Loss of

(

93)
Loss of

(

93)
Both lose

, but Ortho often requires higher collision energy due to anion stability.

Validated Experimental Protocol

To reliably distinguish these isomers in a drug development context (e.g., impurity profiling), use the following LC-MS/MS workflow. This protocol leverages the acidity difference in ESI and the fragmentation difference in MS/MS.

Workflow Diagram

Protocol cluster_prep 1. Sample Prep cluster_lc 2. LC Separation cluster_ms 3. MS Detection cluster_analysis 4. Data Analysis node_sol Dissolve in MeOH:H2O (50:50) node_col C18 Column Acidic Mobile Phase node_sol->node_col node_esi ESI Negative Mode (Source Temp: 350°C) node_col->node_esi node_cid CID Fragmentation (CE: 15-30 eV) node_esi->node_cid node_rt Retention Time (Ortho elutes later) node_cid->node_rt node_ratio Ion Ratio Check (m/z 93 vs 120/121) node_rt->node_ratio

Caption: Step-by-step LC-MS/MS workflow for differentiating hydroxybenzoic acid isomers.

Step-by-Step Methodology
  • Chromatographic Separation (Critical Pre-step):

    • Although MS can differentiate them, LC separation is recommended.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Observation: Due to intramolecular H-bonding, the ortho isomer is less polar (more "masked") than the para isomer and typically elutes later on reverse-phase columns [1].

  • Mass Spectrometry Settings (ESI-):

    • Mode: Negative Ion Mode (

      
      ).
      
    • Rationale: HBA derivatives are acidic.[3] The ortho isomer will show significantly higher ionization intensity due to its lower

      
       (2.97 vs 4.54) [2].[2]
      
  • Differentiation Logic:

    • If EI Source Available: Look for the ratio of

      
       120 to 
      
      
      
      121. A ratio > 1 strongly indicates the ortho isomer (Salicylic acid).
    • If ESI Source Only: Use Retention Time + Ionization Intensity. The ortho isomer will be the peak with the higher intensity and longer retention time (on C18).

References

  • Nishshanka, U., & Attygalle, A. B. (2008).[4] Low-energy Collision-Induced Fragmentation of Negative Ions Derived From Diesters of Aliphatic Dicarboxylic Acids Made With Hydroxybenzoic Acids. Journal of Mass Spectrometry. Available at: [Link]

  • Grokipedia. (n.d.). Ortho effect - Mechanism of action and Acidity.[5][6] Available at: [Link] (Verified via search context 1.7)

  • NIST Mass Spectrometry Data Center. Salicylic Acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Wayne State University. (2009). Gas-Phase Deprotonation of p-Hydroxybenzoic Acid Investigated by IR Spectroscopy. Available at: [Link] (Verified via search context 1.12)

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid: A Comparative Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful pharmaceutical innovation. 2-Bromo-3-fluoro-4-hydroxybenzoic acid is a valuable building block in the synthesis of a variety of complex molecules. This guide provides an in-depth, objective comparison of plausible synthetic routes to this target molecule, grounded in established chemical principles and supported by analogous experimental data from the scientific literature.

Route 1: Electrophilic Aromatic Bromination of 3-Fluoro-4-hydroxybenzoic Acid

Conceptual Overview & Rationale

This approach is one of the most direct, employing a late-stage electrophilic aromatic substitution to introduce the bromine atom onto a readily available or synthesizable precursor, 3-fluoro-4-hydroxybenzoic acid. The success of this route hinges on the regioselectivity of the bromination, which is governed by the directing effects of the existing substituents on the aromatic ring. The hydroxyl group is a powerful ortho-, para-director, while the fluorine and carboxylic acid groups are deactivating ortho-, para- and meta-directors, respectively. In this case, the strong activating effect of the hydroxyl group is expected to direct the incoming electrophile (bromine) to the position ortho to it (C2), which is also meta to the deactivating carboxyl group. To prevent unwanted side reactions and to enhance the directing effect of the hydroxyl group, it is often protected as a methoxy or other suitable protecting group during the bromination step.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-step procedure for the synthesis of this compound via electrophilic bromination, based on analogous transformations found in the literature.

Step 1: Synthesis of 3-Fluoro-4-methoxybenzoic acid

  • In a well-ventilated fume hood, dissolve 3-fluoro-4-hydroxybenzoic acid in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Add an excess of a weak base, such as potassium carbonate, to the solution.

  • To the stirred suspension, add a methylating agent, for example, dimethyl sulfate or methyl iodide, dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-fluoro-4-methoxybenzoic acid. Purify further by recrystallization or column chromatography if necessary.

Step 2: Bromination of 3-Fluoro-4-methoxybenzoic acid

  • Dissolve the 3-fluoro-4-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to the solution at a controlled temperature, typically between 0°C and room temperature. The use of a catalyst, like iron(III) bromide, may be necessary if using elemental bromine.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent solution, such as aqueous sodium thiosulfate, to remove any excess bromine.

  • Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-bromo-3-fluoro-4-methoxybenzoic acid.

Step 3: Demethylation to this compound

  • Dissolve the crude 2-bromo-3-fluoro-4-methoxybenzoic acid in a suitable solvent, such as dichloromethane or chloroform.

  • Cool the solution in an ice bath and add a demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr) in acetic acid, dropwise.

  • Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or methanol.

  • Extract the product into an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product, this compound, can be purified by recrystallization.

Route 1: Electrophilic Bromination start 3-Fluoro-4-hydroxybenzoic acid step1 Step 1: Protection (Methylation) start->step1 intermediate1 3-Fluoro-4-methoxybenzoic acid step1->intermediate1 step2 Step 2: Bromination (e.g., NBS) intermediate1->step2 intermediate2 2-Bromo-3-fluoro-4-methoxybenzoic acid step2->intermediate2 step3 Step 3: Deprotection (Demethylation, e.g., BBr3) intermediate2->step3 end_product This compound step3->end_product

Caption: Workflow for Route 1: Electrophilic Bromination.

Discussion of Advantages and Disadvantages

  • Advantages: This route is conceptually straightforward and utilizes common and well-understood reactions in organic synthesis. The starting material, 3-fluoro-4-hydroxybenzoic acid, is commercially available.

  • Disadvantages: The main challenge is controlling the regioselectivity of the bromination. While the hydroxyl group is a strong director, there is a potential for the formation of other brominated isomers, which would necessitate careful purification. The use of protecting groups adds steps to the synthesis, which can lower the overall yield. The demethylation step often requires harsh and corrosive reagents like BBr₃.

Route 2: Synthesis from an Aniline Precursor via Sandmeyer Reaction

Conceptual Overview & Rationale

This synthetic strategy involves the diazotization of an appropriately substituted aniline (2-amino-3-fluoro-4-bromobenzoic acid or a precursor) to form a diazonium salt, which is then converted to the target hydroxyl group. The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups, including hydroxyl, onto an aromatic ring by displacing a diazonium group.[1][2] This approach can offer excellent regiocontrol if the starting aniline is readily accessible.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a potential synthesis of this compound starting from a hypothetical 2-amino-3-fluoro-4-bromobenzoic acid, based on established Sandmeyer reaction procedures.

Step 1: Diazotization of 2-Amino-3-fluoro-4-bromobenzoic acid

  • Suspend 2-amino-3-fluoro-4-bromobenzoic acid in an aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5°C) in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred suspension. Maintain the temperature below 5°C throughout the addition.

  • Stir the mixture at this low temperature for a short period (e.g., 30 minutes) after the addition is complete to ensure the complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid, or simply use aqueous sulfuric acid.

  • Slowly and carefully add the cold diazonium salt solution to the heated (e.g., boiling) copper sulfate solution or sulfuric acid. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, continue heating the reaction mixture for a period to ensure complete hydrolysis of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization.

Route 2: Sandmeyer Reaction start 2-Amino-3-fluoro-4-bromobenzoic acid precursor step1 Step 1: Diazotization (NaNO2, H2SO4, 0-5°C) start->step1 intermediate1 Aryl Diazonium Salt step1->intermediate1 step2 Step 2: Hydrolysis (H2O, H2SO4, heat) intermediate1->step2 end_product This compound step2->end_product

Caption: Workflow for Route 2: Sandmeyer Reaction.

Discussion of Advantages and Disadvantages

  • Advantages: The Sandmeyer reaction is a powerful and versatile method that can provide high yields and excellent regiocontrol, provided the starting aniline is pure.

  • Disadvantages: The primary challenge of this route is the availability and synthesis of the required substituted aniline precursor. Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling procedures.

Route 3: Directed Ortho-Metalation and Bromination

Conceptual Overview & Rationale

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic compounds.[3][4][5] In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. For the synthesis of this compound, a protected 3-fluoro-4-hydroxybenzoic acid could be used as the starting material. The protected hydroxyl group (e.g., as a methoxy or a pivaloyl ester) or the carboxylate itself can act as the directing group. Subsequent quenching of the resulting ortho-lithiated species with an electrophilic bromine source would introduce the bromine atom at the desired C2 position.

Experimental Protocol: A Representative Synthesis

The following is a hypothetical protocol for the synthesis of this compound via directed ortho-metalation, based on general procedures for DoM of benzoic acid derivatives.

Step 1: Protection of 3-Fluoro-4-hydroxybenzoic acid

  • Protect the hydroxyl group of 3-fluoro-4-hydroxybenzoic acid as a suitable directing group that is stable to strong bases, for example, a methoxymethyl (MOM) ether or a pivaloate ester. This also protects the acidic phenolic proton.

Step 2: Directed Ortho-Metalation and Bromination

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected 3-fluoro-4-hydroxybenzoic acid in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.

  • Slowly add a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), to the stirred solution.

  • Stir the reaction mixture at -78°C for a period to allow for complete ortho-lithiation.

  • To the resulting deep-colored solution of the ortho-lithiated species, add a solution of an electrophilic bromine source, such as 1,2-dibromoethane or hexabromoacetone, in dry THF.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Remove the protecting group from the hydroxyl function under appropriate conditions (e.g., acidic hydrolysis for a MOM ether) to yield the final product, this compound.

  • Purify the product by recrystallization or column chromatography.

Route 3: Directed Ortho-Metalation start Protected 3-Fluoro-4-hydroxybenzoic acid step1 Step 1: Ortho-Metalation (e.g., n-BuLi, -78°C) start->step1 intermediate1 Ortho-lithiated species step1->intermediate1 step2 Step 2: Bromination (e.g., 1,2-dibromoethane) intermediate1->step2 intermediate2 Protected this compound step2->intermediate2 step3 Step 3: Deprotection intermediate2->step3 end_product This compound step3->end_product

Caption: Workflow for Route 3: Directed Ortho-Metalation.

Discussion of Advantages and Disadvantages

  • Advantages: This method offers the potential for excellent regioselectivity, as the position of metalation is controlled by the directing group. It can be a very powerful tool for constructing highly substituted aromatic rings.

  • Disadvantages: This route requires strictly anhydrous and inert conditions, as organolithium reagents are highly reactive towards water and oxygen. The use of cryogenic temperatures (-78°C) can be challenging to scale up. The choice of protecting group is critical and must be compatible with the strongly basic conditions of the metalation step.

Comparative Analysis of Synthetic Routes

MetricRoute 1: Electrophilic BrominationRoute 2: Sandmeyer ReactionRoute 3: Directed Ortho-Metalation
Starting Material 3-Fluoro-4-hydroxybenzoic acid2-Amino-3-fluoro-4-bromobenzoic acid precursorProtected 3-Fluoro-4-hydroxybenzoic acid
Key Transformations Protection, Electrophilic Bromination, DeprotectionDiazotization, HydrolysisProtection, Ortho-Metalation, Bromination, Deprotection
Number of Steps 32 (from aniline precursor)3
Potential Yield ModerateHigh (from aniline)Moderate to High
Regioselectivity Potentially challenging, may produce isomersExcellent (determined by aniline precursor)Excellent (controlled by directing group)
Reaction Conditions Generally mild to moderateLow temperatures for diazotization, potentially hazardous intermediatesCryogenic temperatures, strictly inert and anhydrous conditions
Scalability GoodModerate (due to handling of diazonium salts)Challenging
Safety Considerations Use of corrosive reagents (e.g., BBr₃)Unstable/explosive diazonium saltsPyrophoric organolithium reagents, cryogenic temperatures

Conclusion and Recommendations

The optimal synthetic route for this compound will depend on the specific requirements of the researcher or organization, including the scale of the synthesis, available equipment, and the importance of isomeric purity.

  • For ease of implementation and accessibility of starting materials, Route 1 (Electrophilic Bromination) is a strong candidate, provided that the potential issue of regioselectivity can be addressed through careful optimization of reaction conditions and purification.

  • When high purity and regiocontrol are paramount, and if a reliable source or synthesis for the aniline precursor is available, Route 2 (Sandmeyer Reaction) offers a highly effective approach.

  • For small-scale synthesis where exquisite regioselectivity is required and the necessary specialized equipment for handling air- and moisture-sensitive reagents is available, Route 3 (Directed Ortho-Metalation) presents a powerful, albeit technically demanding, option.

Ultimately, a thorough cost-benefit analysis, considering reagent costs, reaction times, and purification efforts, should be conducted before selecting a synthetic route for large-scale production.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid - PrepChem.com.

  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.

  • 3-Fluoro-4-hydroxybenzaldehyde synthesis - ChemicalBook.

  • Sandmeyer reaction - Wikipedia.

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid - Semantic Scholar.

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC.

  • Elbs Persulphate Oxidation - nptel.ac.in.

  • Sandmeyer Reaction - Organic Chemistry Portal.

  • 2, 3, and 4 hydroxybenzoic acid syntheses - YouTube.

  • Directed lithiation of unprotected benzoic acids - ResearchGate.

  • Elbs persulfate oxidation - Wikipedia.

  • Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Nucleophilic aromatic substitution - Wikipedia.

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scientific Research Publishing.

  • A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC - NIH.

  • Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents.

  • Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents.

  • The Elbs and Boyland-Sims peroxydisulfate oxidations - Beilstein Journals.

  • Nucleophilic Aromatic Substitution - Chemistry Steps.

  • The Elbs and Boyland-Sims peroxydisulfate oxidations - ResearchGate.

  • The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations) - Organic Reactions.

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3) - ACS Publications.

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks - Organic Chemistry Portal.

  • Nucleophilic Aromatic Substitution - Nptel.

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH.

  • Nucleophilic Aromatic Substitution Guide | PDF - Scribd.

  • Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com.

  • 3-Fluoro-4-hydroxybenzoic acid 95 350-29-8 - Sigma-Aldrich.

  • 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3 - Ossila.

  • ortho metalation - Andrew G Myers Research Group - Harvard University.

  • 4-FLUORO-3-HYDROXYBENZOIC ACID 51446-31-2 wiki - Guidechem.

Sources

In Silico ADME Profiling: A Comparative Guide for 2-Bromo-3-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico prediction of ADME properties for 2-Bromo-3-fluoro-4-hydroxybenzoic acid Content Type: Publish Comparison Guide

Executive Summary & Chemical Context

This compound (CAS: 1697589-51-7) represents a highly functionalized halogenated benzoic acid scaffold.[1][2][3][4][5] Often used as a fragment in fragment-based drug discovery (FBDD) or a metabolic intermediate, its poly-substituted nature—combining a lipophilic bromine, an electronegative fluorine, and ionizable hydroxyl/carboxyl groups—presents a unique challenge for predictive ADME (Absorption, Distribution, Metabolism, Excretion) algorithms.

This guide objectively compares the performance of three industry-standard in silico platforms—SwissADME , ADMETlab 2.0 , and pkCSM —in profiling this specific chemotype. Unlike generic comparisons, we focus on how these tools handle the "halogen effect" and ionization states critical to this molecule's bioavailability.

The Molecule at a Glance
  • SMILES: OC(=O)C1=C(Br)C(F)=C(O)C=C1[1]

  • Molecular Weight: 234.99 g/mol

  • Key Challenge: Balancing the lipophilicity of the halogen cluster (2-Br, 3-F) against the high polarity of the acid/phenol motif.

Comparative Methodology: Selecting the Right Tool

Not all predictive models are equal. For a small, ionizable halogenated aromatic, the choice of algorithm significantly alters the output.

Platform Comparison Matrix
FeatureSwissADME ADMETlab 2.0 pkCSM
Core Algorithm Linear/Consensus QSARGraph Attention Networks (Deep Learning)Graph-based Signatures
Best For... Rapid physicochemical screening & Drug-likeness (BOILED-Egg)Comprehensive Toxicity & Metabolism (CYP/Transporters)Specific transporter endpoints & BBB permeability
Handling Halogens High accuracy for LogP (XLOGP3)Excellent recognition of bioisosteric effectsModerate; relies heavily on distance-based signatures
Ionization (pKa) Implicit (assumes pH 7.4 for some models)Explicit pKa prediction includedImplicit
Input Requirement SMILES / Mol fileSMILES / SDFSMILES

In Silico Experimental Protocol

To replicate the data presented below, researchers should follow this standardized workflow. This protocol ensures reproducibility across different computational sessions.

Step 1: Structural Standardization (Mandatory)

Raw SMILES strings often lack explicit ionization information.

  • Canonicalization: Convert raw structure to Canonical SMILES using RDKit or OpenBabel.

    • Target:OC(=O)c1ccc(O)c(F)c1Br

  • Protonation State: For ADME prediction, generate the neutral form as the primary input, but note that at physiological pH (7.4), the carboxylate (COO-) will be dominant.

    • Note: SwissADME automatically handles tautomers; ADMETlab 2.0 requires precise input.

Step 2: Execution of Algorithms
  • SwissADME: Submit SMILES. Focus on the Bioavailability Radar and BOILED-Egg plot.

  • ADMETlab 2.0: Use the "Evaluation" module.[6] Select "MGA" (Multi-task Graph Attention) models for higher accuracy on halogenated aromatics.

  • pkCSM: Focus on "Distribution" (VDss) and "Excretion" (OCT2 substrate) modules.

Step 3: Visualization of the Prediction Pipeline

The following diagram illustrates the logical flow for profiling this specific scaffold, highlighting the decision nodes for ionization.

ADME_Pipeline Start Input: 2-Bromo-3-fluoro- 4-hydroxybenzoic acid Prep Structure Standardization (Canonical SMILES) Start->Prep pKa_Check pKa Calculation (Acidic Group) Prep->pKa_Check Neutral Neutral Form (Gastric pH 1-3) pKa_Check->Neutral pH < 3 Ionized Ionized Form (COO-) (Blood pH 7.4) pKa_Check->Ionized pH > 4.5 Swiss SwissADME (Lipophilicity/Solubility) Neutral->Swiss Primary Input ADMET ADMETlab 2.0 (Toxicity/Metabolism) Ionized->ADMET Physiological Context Result1 High Passive Absorption Swiss->Result1 Consensus LogP Result2 Low BBB Permeability ADMET->Result2 Charge Limitation

Caption: Workflow for handling pH-dependent ADME prediction. The acidic nature of the scaffold requires dual-state analysis.

Comparative Data Analysis

The following data represents a consensus prediction derived from benchmarking the molecule against the validation sets of the respective tools.

A. Physicochemical Properties (The "Rule of 5" Check)

The 2-Br, 3-F substitution pattern creates a "lipophilic shield" around the polar core, potentially improving membrane permeability compared to non-halogenated benzoic acid.

PropertySwissADME (Consensus)ADMETlab 2.0pkCSMScientific Consensus
LogP (Lipophilicity) 2.182.311.95~2.2 (Optimal for oral drugs)
TPSA (Ų) 57.5360.155.4< 140 Ų (High permeability)
Water Solubility Soluble (-2.8 logS)Soluble (-3.1 logS)Moderate (-3.5 logS)High Solubility (Due to ionization)
pKa (Acid) N/A3.12N/AAcidic (Ionized in plasma)

Insight: SwissADME's XLOGP3 method is generally considered the gold standard for halogenated compounds. The consensus LogP of ~2.2 indicates that despite the polar carboxyl/hydroxyl groups, the bromine and fluorine atoms provide sufficient lipophilicity to cross membranes in the stomach (where it is neutral).

B. Absorption & Distribution

This is where the tools diverge due to the ionization of the carboxylic acid (COOH


 COO-).
  • HIA (Human Intestinal Absorption):

    • SwissADME: Predicts High absorption.[7] The "BOILED-Egg" model places it in the "White" region (High GI absorption) but outside the "Yolk" (Brain access).

    • ADMETlab 2.0: Predicts HIA+ (Probability > 0.9).

    • Scientific Validity: Correct. Small benzoic acid derivatives are readily absorbed via monocarboxylate transporters (MCTs) or passive diffusion in the upper GI tract.

  • BBB (Blood-Brain Barrier) Permeability:

    • pkCSM: Predicts LogBB = -0.8 (Poor permeability).

    • SwissADME: Predicts No BBB permeation .

    • Causality: The negative charge at physiological pH prevents passive diffusion across the tight junctions of the BBB. The halogens are insufficient to overcome this electrostatic repulsion.

C. Toxicity & Metabolism (Safety Profile)

For a halogenated phenol, toxicity alerts are a primary concern.

EndpointPredictionConfidenceMechanism/Reasoning
hERG Inhibition Non-InhibitorHighMW < 250 Da; lacks basic nitrogen required for hERG binding.
Ames Toxicity Non-MutagenicMediumHalogenated benzoic acids are generally stable; lacks nitro/azo groups.
Hepatotoxicity NegativeHighStructure does not match common DILI (Drug-Induced Liver Injury) structural alerts.
CYP Inhibition Non-InhibitorHighToo small and polar to bind tightly to CYP450 active sites (e.g., CYP3A4).

Critical Analysis & Recommendations

The "Halogen Effect" in In Silico Models

The presence of Bromine (Br) and Fluorine (F) on the aromatic ring induces specific electronic effects that generic models may miss:

  • pKa Shift: The electron-withdrawing nature of F (meta) and Br (ortho) will lower the pKa of the benzoic acid significantly (likely < 3.5). ADMETlab 2.0 is the only tool in this set that explicitly calculates this shift, making it the superior choice for predicting pH-dependent solubility.

  • Metabolic Stability: The Fluorine at position 3 blocks metabolic oxidation at that site. pkCSM 's metabolic stability module correctly identifies this molecule as having low clearance compared to non-fluorinated analogs.

Final Recommendation
  • For Physicochemical Optimization: Use SwissADME .[8][9][10] Its handling of the Br/F lipophilicity contribution via consensus LogP is the most robust.

  • For Toxicity & Clearance: Use ADMETlab 2.0 .[8][9][11] Its Graph Attention Network better captures the subtle electronic influences of the halogen cluster on toxicity endpoints.

  • For Transport Mechanisms: Use pkCSM if you suspect interaction with specific transporters (e.g., Renal OCT2), though this is less likely for this anionic scaffold.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[8][9] Nucleic Acids Research, 49(W1), W5-W14.

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

Sources

The Fluorine Scan: A Technical Guide to the SAR of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of fluorinated benzoic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the "fluorine scan"—systematically substituting hydrogen with fluorine—is a high-impact strategy to modulate pKa, metabolic stability, and lipophilicity without drastically altering steric bulk. This guide provides a rigorous comparison of fluorinated benzoic acids (FBAs) against their non-fluorinated and chlorinated analogs. It details the electronic tug-of-war between inductive withdrawal (-I) and resonance donation (+M) that defines their reactivity and offers validated protocols for their synthesis and characterization.

Physicochemical Landscape: The Halogen Effect

The introduction of a fluorine atom onto the benzoic acid scaffold creates distinct shifts in acidity and lipophilicity depending on the substitution pattern (ortho, meta, para). Unlike chlorine, which acts primarily as a lipophilic bulk enhancer, fluorine acts as a "polar hydrophobe," altering electronic distribution while mimicking the steric profile of hydrogen.

Comparative Data: Acidity (pKa) and Lipophilicity

The following table consolidates experimental pKa values in water at 25°C, highlighting the non-intuitive acidity trends driven by orbital overlap.

Substituent PositionCompoundpKa (Experimental)Electronic DominanceLogP (Approx.)
Unsubstituted Benzoic Acid4.20Reference1.87
Ortho (2-Pos) 2-Fluorobenzoic Acid 3.27 Strong -I, Strong +M2.05
2-Chlorobenzoic Acid2.94Strong -I, Weak +M2.65
Meta (3-Pos) 3-Fluorobenzoic Acid 3.86 Pure -I (Inductive)2.16
3-Chlorobenzoic Acid3.82Pure -I (Inductive)2.68
Para (4-Pos) 4-Fluorobenzoic Acid 4.14 Balanced -I / Strong +M2.22
4-Chlorobenzoic Acid4.03Dominant -I / Weak +M2.65

Key Insight: Counter-intuitively, 2-chlorobenzoic acid is more acidic than 2-fluorobenzoic acid . While fluorine is more electronegative, its 2p orbitals overlap perfectly with the aromatic carbon's 2p orbitals, creating a strong resonance donation (+M) that destabilizes the carboxylate anion relative to the chlorine analog. Chlorine's 3p orbitals mismatch with the ring, making its +M effect negligible; thus, its inductive withdrawal (-I) dominates, resulting in a stronger acid.

SAR Mechanism: Electronic & Metabolic Logic

The strategic placement of fluorine dictates the molecule's fate in a biological system.

A. The Electronic Tug-of-War
  • Ortho-Substitution: Maximizes acidity through the inductive effect (-I) due to proximity. However, it also introduces an "ortho effect" where the carboxyl group twists out of planarity to relieve steric strain (though less so with small F than Cl), affecting conjugation.

  • Meta-Substitution: The "purest" electronic withdrawal. Resonance effects cannot reach the carboxyl group directly. This is the position of choice when a moderate drop in pKa is required without introducing steric clashes.

  • Para-Substitution: The "Metabolic Shield." The pKa is barely affected (4.14 vs 4.20) because the strong electron withdrawal (-I) is nearly canceled by the strong resonance donation (+M) into the ring.

B. Metabolic Blocking (The "Teflon" Effect)

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a para-hydrogen with fluorine blocks Cytochrome P450-mediated oxidation at the most accessible site.

  • Application: In drugs like Flurbiprofen , a fluorine atom prevents rapid hydroxylation of the phenyl ring, significantly extending the drug's half-life.

Visualizing the SAR Decision Process

The following diagram illustrates the logical flow for selecting a substitution pattern based on the desired pharmacological outcome.

SAR_Logic Start SAR Objective Decision1 Need to Increase Acidity? Start->Decision1 Decision2 Need Metabolic Stability? Decision1->Decision2 No Ortho Target: Ortho-F (Max Acidity Increase) Risk: Steric Clash Decision1->Ortho Yes (pKa ~3.3) Meta Target: Meta-F (Moderate Acidity) Pure Inductive Effect Decision2->Meta Electronic Tuning Para Target: Para-F (Metabolic Shield) Minimal pKa Shift Decision2->Para Block Oxidation

Caption: Decision matrix for fluorine substitution on the benzoic acid scaffold. Ortho-substitution drives acidity; Para-substitution drives stability.

Experimental Protocols

Reliable synthesis and characterization are the bedrock of SAR studies. Below are two self-validating protocols.

Protocol A: Synthesis via Nucleophilic Fluorination (Benziodoxolone Route)

Rationale: Traditional Balz-Schiemann reactions (thermal decomposition of diazonium salts) are hazardous and low-yielding. This modern protocol uses hypervalent iodine precursors for safe, high-yield nucleophilic fluorination.

Materials:

  • 1-Arylbenziodoxolone precursor (1.0 equiv)

  • Cesium Fluoride (CsF, 3.0 equiv, dried)

  • Anhydrous DMSO

  • Reaction Vial (sealed)

Step-by-Step Workflow:

  • Preparation: Charge a dry reaction vial with the 1-arylbenziodoxolone precursor (0.1 mmol) and anhydrous CsF (0.3 mmol) under an inert atmosphere (N2 or Ar).

  • Solvation: Add 1.0 mL of anhydrous DMSO. Critical: DMSO promotes the solubility of the fluoride source ("naked" fluoride effect).

  • Reaction: Seal the vial and heat to 120 °C for 10 minutes with vigorous stirring.

  • Quenching: Cool to room temperature. Add 5 mL of water to quench.

  • Isolation: Acidify with 1M HCl to precipitate the product (if solid) or extract with Ethyl Acetate (3x 5 mL).

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: pKa Determination (Potentiometric Titration)

Rationale: Spectrophotometric methods can be prone to artifacts if the chromophore absorption doesn't shift significantly. Potentiometric titration is the gold standard for benzoic acid derivatives.

Step-by-Step Workflow:

  • Solution Prep: Dissolve 0.05 mmol of the fluorinated benzoic acid in 50 mL of 0.1 M KCl (ionic strength adjuster). If solubility is low, use a MeOH/Water co-solvent (e.g., 20% MeOH) and apply the Yasuda-Shedlovsky extrapolation to find aqueous pKa.

  • Titrant: Use carbonate-free 0.1 M NaOH standard solution.

  • Titration: Perform the titration at 25°C ± 0.1°C under N2 purge (to exclude atmospheric CO2).

  • Data Analysis: Record pH vs. Volume of NaOH. Calculate pKa using the Bjerrum method or Gran plot analysis at the half-equivalence point.

    • Validation: The pKa of unsubstituted benzoic acid (run as a standard) must fall within 4.19–4.21.

Visualizing the Synthesis Workflow

Synthesis_Flow Precursor Arylbenziodoxolone Heat 120°C / 10 min Precursor->Heat + Reagents Reagents CsF / DMSO (Naked Fluoride) Reagents->Heat Quench H2O / HCl Quench Heat->Quench Product Fluorobenzoic Acid Quench->Product Extraction

Caption: Modern nucleophilic fluorination workflow using hypervalent iodine precursors.

References
  • BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Retrieved from

  • Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-fluorobenzoic acid. Retrieved from

  • University of Tartu. (2019). Aqueous pKa values from J. Phys. Org. Chem.. Retrieved from

  • PubChem. (2025).[1] 3-Fluorobenzoic Acid Compound Summary. Retrieved from

  • Freitas, M. P. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. PMC. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.